4-Aminopyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminopyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZJKVCIYONNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437804 | |
| Record name | 4-Aminopyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757967-88-7 | |
| Record name | 4-Aminopyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of (3S,4S)-4-aminopyrrolidin-3-ol
Foreword: The Significance of (3S,4S)-4-aminopyrrolidin-3-ol in Modern Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of substituted pyrrolidines, the chiral 4-amino-3-hydroxypyrrolidine framework has emerged as a privileged structure, particularly in the design of enzyme inhibitors and other therapeutic agents. The specific stereoisomer, (3S,4S)-4-aminopyrrolidin-3-ol, with its syn relationship between the amino and hydroxyl groups, presents a unique three-dimensional arrangement of functional groups that is crucial for molecular recognition by biological targets. This guide provides an in-depth exploration of the synthesis and characterization of this valuable building block, offering insights for researchers, scientists, and professionals engaged in the intricate process of drug development. Its application as a key intermediate in the synthesis of potent BACE1 (Beta-secretase 1) inhibitors for the treatment of Alzheimer's disease underscores its importance in the pharmaceutical landscape[1][2].
Strategic Approaches to the Stereoselective Synthesis
The primary challenge in the synthesis of (3S,4S)-4-aminopyrrolidin-3-ol lies in the precise control of stereochemistry at the C3 and C4 positions. Various strategies have been developed, primarily leveraging the "chiral pool" – readily available and enantiomerically pure starting materials. This section will delve into the prevalent and most effective synthetic routes, elucidating the rationale behind the chosen methodologies.
Route 1: Chiral Pool Synthesis from L-Tartaric Acid
L-Tartaric acid, an inexpensive and naturally abundant chiral molecule, serves as an excellent starting material for the synthesis of (3S,4S)-4-aminopyrrolidin-3-ol. The inherent C2 symmetry of tartaric acid provides a robust platform for establishing the desired stereocenters. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis from L-Tartaric Acid
-
Esterification: L-Tartaric acid is first converted to its diethyl ester, diethyl L-tartrate, by refluxing in ethanol with a catalytic amount of sulfuric acid. This step protects the carboxylic acid functionalities and improves solubility in organic solvents.
-
Cyclic Imide Formation: The diethyl L-tartrate is then reacted with a primary amine, such as benzylamine, to form a chiral N-substituted succinimide. This reaction proceeds via amidation followed by intramolecular cyclization.
-
Reduction: The succinimide is subsequently reduced to the corresponding (3S,4S)-1-benzylpyrrolidine-3,4-diol using a reducing agent like lithium aluminum hydride (LAH) or sodium borohydride in the presence of a Lewis acid.
-
Protection and Activation: The diol is often protected, for example, as a cyclic sulfate or by converting one hydroxyl group into a good leaving group (e.g., mesylate or tosylate).
-
Nucleophilic Substitution with Azide: The activated hydroxyl group undergoes an SN2 reaction with an azide source, such as sodium azide, to introduce the nitrogen functionality with inversion of configuration at the C4 position.
-
Reduction of Azide and Deprotection: The azide is then reduced to the primary amine, typically via catalytic hydrogenation (e.g., H2, Pd/C). Finally, if a protecting group like benzyl is used on the pyrrolidine nitrogen, it is removed by hydrogenolysis to yield the final product.
Route 2: Chiral Pool Synthesis from trans-4-Hydroxy-L-proline
Another readily available chiral starting material is trans-4-hydroxy-L-proline. This approach leverages the existing stereocenter at C4 and the pyrrolidine ring, requiring stereoselective introduction of the amino group at C3. A patent describes a multi-step synthesis of the enantiomer, (S)-3-aminopyrrolidine, from trans-4-hydroxy-L-proline, which can be adapted for the synthesis of the desired (3S,4S) isomer[3].
Causality in Experimental Choices:
-
Choice of Protecting Groups: The use of the tert-butoxycarbonyl (Boc) group for the protection of the pyrrolidine nitrogen is strategic. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions without affecting other functional groups[4].
-
Stereocontrol in Reduction: The diastereoselective reduction of the ketone in the intermediate is a critical step. The choice of reducing agent and reaction conditions is paramount to achieving the desired syn stereochemistry of the final product. Bulky reducing agents often favor attack from the less hindered face, leading to the desired stereoisomer.
Purification and Characterization: A Self-Validating System
Ensuring the purity and confirming the structure and stereochemistry of (3S,4S)-4-aminopyrrolidin-3-ol is of utmost importance for its application in drug discovery. A combination of chromatographic and spectroscopic techniques is employed in a self-validating manner.
Purification
Initial purification of the crude product is typically achieved by column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from any remaining starting materials, byproducts, and diastereomeric impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Characterization
A suite of analytical techniques is used to unequivocally identify and characterize the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts, multiplicities, and coupling constants of the pyrrolidine ring protons are characteristic of the specific stereoisomer.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the pyrrolidine ring, particularly C3 and C4 bearing the hydroxyl and amino groups, are key indicators of the structure.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular formula.
Optical Rotation:
As a chiral molecule, (3S,4S)-4-aminopyrrolidin-3-ol will rotate the plane of polarized light. The specific rotation is a characteristic physical property that confirms the enantiomeric purity of the synthesized compound. The sign and magnitude of the rotation are unique to this specific stereoisomer.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₂O | - |
| Molecular Weight | 102.14 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | Anticipated: 3.8-4.0 (m, 1H, H-3), 3.2-3.4 (m, 1H, H-4), 2.8-3.2 (m, 4H, H-2, H-5) | - |
| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | Anticipated: 75-77 (C-3), 58-60 (C-4), 48-50 (C-2), 45-47 (C-5) | - |
| Mass Spectrum (ESI-MS) m/z | Anticipated: 103.1 [M+H]⁺ | - |
| Specific Rotation [α]D | To be determined experimentally | - |
Note: The NMR data provided are anticipated values based on related structures and should be confirmed by experimental analysis.
Conclusion and Future Perspectives
The stereoselective synthesis of (3S,4S)-4-aminopyrrolidin-3-ol is a well-established yet continually refined area of organic chemistry. The routes starting from readily available chiral pool materials like L-tartaric acid and trans-4-hydroxy-L-proline offer reliable and scalable methods for obtaining this valuable building block. The rigorous characterization of the final product using a combination of spectroscopic and physical methods is essential to ensure its quality for use in drug discovery and development. As the demand for enantiomerically pure and complex molecular scaffolds continues to grow, the development of even more efficient and sustainable synthetic routes to (3S,4S)-4-aminopyrrolidin-3-ol and its derivatives will remain an active area of research.
References
-
De Tran, H. T., et al. (2016). Synthesis, SAR study and BACE1 inhibitory activity of (3S,4S)-4-aminopyrrolidine-3-ol derivatives. Bioorganic & Medicinal Chemistry Letters, 26(2), 515-519. [Link]
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Request PDF. (n.d.). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Retrieved from [Link]
-
YouTube. (2014, February 6). Specific Rotation - Calculate Observed Rotation 002. Retrieved from [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
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- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-aminopyrrolidin-3-ol: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
For researchers, scientists, and professionals in drug development, the identification of versatile molecular scaffolds is paramount to accelerating the discovery of novel therapeutics. The saturated five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its structural and functional attributes.[1] Its non-planar, puckered conformation allows for a thorough three-dimensional exploration of pharmacophore space, a critical feature for optimizing interactions with complex biological targets like proteins and enzymes.[1] The presence of multiple stereogenic centers on the pyrrolidine ring offers a rich stereochemical diversity, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile based on the spatial orientation of its substituents.[1]
This guide focuses on a particularly valuable derivative: 4-aminopyrrolidin-3-ol. By incorporating both a hydroxyl and an amino group on adjacent carbons, this molecule presents two key functional handles for chemical modification. These groups, capable of acting as hydrogen bond donors and acceptors, are pivotal for molecular recognition at a target's active site. The specific stereochemistry of these substituents dramatically influences binding affinity and biological effect, making stereocontrolled synthesis and characterization essential. This document serves as a technical resource, detailing the core chemical and physical properties of this compound, outlining robust methods for its synthesis and characterization, and contextualizing its application in contemporary drug discovery programs.
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a five-membered pyrrolidine ring substituted with a hydroxyl group at the 3-position and an amino group at the 4-position. This arrangement creates two chiral centers (at C3 and C4), meaning the molecule can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
The relative orientation of the amino and hydroxyl groups (cis or trans) significantly impacts the molecule's conformation and how it presents its functional groups for interaction with biological targets. The trans isomers ((3R,4S) and (3S,4R)) and cis isomers ((3R,4R) and (3S,4S)) are diastereomers, possessing different physical properties and distinct biological activities.
Caption: Stereoisomers of this compound.
Physicochemical Properties
Precise experimental data for the unprotected this compound is not widely published, as it is often synthesized and used as an intermediate with protective groups. However, based on its structure and data from closely related analogues, we can compile a table of expected and calculated properties.
| Property | Value (Estimated/Calculated) | Notes / Reference Compound Data |
| Molecular Formula | C₄H₁₀N₂O | - |
| Molecular Weight | 102.13 g/mol | - |
| Appearance | Expected to be a solid or viscous oil at room temperature. | (S)-3-Hydroxypyrrolidine hydrochloride is a white crystalline powder.[2] |
| Melting Point (°C) | Not available. | (R)-tert-Butyl pyrrolidin-3-ylcarbamate: 50-54 °C.[3] Pyrrolidin-3-ol hydrochloride salt has a high melting point.[4] |
| Boiling Point (°C) | Not available. | High, due to hydrogen bonding capabilities of both -OH and -NH₂ groups. |
| Solubility | Expected to be highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | (R)-3-(Boc-amino)pyrrolidine is soluble in water.[5] |
| pKa | pKa₁ (~8-9 for -NH₂), pKa₂ (~10-11 for ring -NH) | Based on typical values for primary amines and secondary amines in a cyclic system. |
| LogP (calculated) | ~ -1.5 to -2.0 | Highly polar nature suggests a negative LogP value, indicating hydrophilicity. |
Synthesis and Reactivity
The stereoselective synthesis of this compound is a non-trivial process that typically starts from chiral precursors. A common strategy involves the use of tartaric acid or protected amino acids to set the required stereochemistry. The following diagram outlines a plausible and efficient synthetic pathway to obtain a protected form of (3R,4S)-4-aminopyrrolidin-3-ol, which can be deprotected in a final step. This approach leverages well-established reactions in organic synthesis.
Caption: A representative synthetic workflow for this compound.
Reactivity Insights: The chemical reactivity of this compound is dominated by its three functional groups:
-
Secondary Amine (Ring Nitrogen): A good nucleophile and a base. It readily undergoes N-alkylation, N-acylation, and sulfonylation, making it a primary point for scaffold elaboration.
-
Primary Amine (C4-Substituent): Also a potent nucleophile. Its reactivity can be selectively masked using orthogonal protecting groups (e.g., Boc) to allow for selective functionalization of the ring nitrogen.
-
Secondary Alcohol (C3-Substituent): Can be oxidized to a ketone, acylated to form esters, or converted into a leaving group for subsequent nucleophilic substitution. Its nucleophilicity is lower than that of the amines.
The choice of reaction conditions and protecting groups is critical to achieving regioselective modification of this trifunctional molecule.
Spectroscopic Characterization and Analytical Protocols
Predicted ¹H and ¹³C NMR Spectral Data
The NMR spectrum will be complex due to the low symmetry of the molecule. The chemical shifts are heavily influenced by the electronegative oxygen and nitrogen atoms.
Table of Predicted NMR Chemical Shifts (in D₂O):
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes on ¹H Signal |
| H-2, H-5 | ~ 3.0 - 3.5 | ~ 45 - 55 | Two distinct multiplets, adjacent to the ring nitrogen. |
| H-3 | ~ 4.0 - 4.5 | ~ 70 - 78 | Multiplet, deshielded by the adjacent hydroxyl group. |
| H-4 | ~ 3.2 - 3.7 | ~ 55 - 65 | Multiplet, deshielded by the adjacent amino group. |
| -NH (ring) | Broad, exchangeable | - | May not be observed in protic solvents like D₂O due to deuterium exchange. |
| -NH₂ | Broad, exchangeable | - | Will exchange with D₂O. |
| -OH | Broad, exchangeable | - | Will exchange with D₂O. |
Predicted Mass Spectrometry Fragmentation
In Electron Ionization (EI) Mass Spectrometry, the molecular ion (M⁺) is expected at m/z = 102. The fragmentation pattern will be characteristic of amines and alcohols.
Key Predicted Fragments:
-
m/z = 102 (M⁺): The molecular ion. Due to the nitrogen rule, an even molecular weight is expected for a molecule with two nitrogen atoms.
-
m/z = 85 (M-17): Loss of the hydroxyl radical (•OH).
-
m/z = 84 (M-18): Loss of a water molecule (H₂O).
-
m/z = 72: Alpha-cleavage adjacent to the ring nitrogen, with loss of C₂H₄.
-
m/z = 57: Cleavage of the C3-C4 bond.
-
m/z = 44: A common fragment for primary amines resulting from alpha-cleavage.
Caption: Standard analytical workflow for compound characterization.
Protocol: NMR Sample Preparation and Analysis
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a clean, dry NMR tube. D₂O is often preferred for its ability to exchange with labile -OH and -NH protons, simplifying the spectrum.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Processing and Interpretation: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shift, multiplicity, and integration, comparing them to predicted values and data from related structures.
-
Applications in Drug Development: A Case Study
The true value of a scaffold like this compound is demonstrated through its successful incorporation into biologically active molecules. A prominent example is its use in the development of inhibitors for Beta-secretase 1 (BACE1).
BACE1 Inhibition for Alzheimer's Disease: BACE1 is a key enzyme in the amyloid cascade, a pathway implicated in the pathology of Alzheimer's disease. Inhibiting this enzyme is a major therapeutic strategy. Research has shown that derivatives of (3S,4S)-4-aminopyrrolidin-3-ol can serve as potent and selective BACE1 inhibitors.[6] In these designs, the pyrrolidine core acts as a rigid scaffold that correctly orients key pharmacophoric elements—such as groups that interact with the catalytic aspartate residues of the enzyme—into the BACE1 active site. The amino and hydroxyl groups often serve as crucial anchor points, forming hydrogen bonds that secure the inhibitor within the binding pocket. One study reported a derivative of (3S,4S)-4-aminopyrrolidin-3-ol with an IC₅₀ value of 0.05 µM against BACE1, highlighting the scaffold's potential.[7]
Conclusion
This compound is a high-value molecular scaffold that embodies the desirable characteristics of a modern pharmaceutical building block. Its rich stereochemistry, dense functionality, and rigidifying cyclic structure provide a robust platform for the design of potent and selective therapeutic agents. While detailed physicochemical data for the parent molecule remains sparse in the public domain, its utility is clearly demonstrated through the successful synthesis and application of its derivatives in demanding drug discovery programs. This guide provides a foundational understanding of its properties, a roadmap for its synthesis and characterization, and a clear illustration of its strategic importance for researchers dedicated to creating the next generation of medicines.
References
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available from: [Link]
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Babu, V. S., et al. (n.d.). An efficient stereoselective synthesis of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (S)-diethylmalate. ElectronicsAndBooks. Available from: [Link]
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Request PDF. (n.d.). Synthesis of (3S,4S)-4-aminopyrrolidin-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. Available from: [Link]
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Request PDF. (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. ResearchGate. Available from: [Link]
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PubChem. (n.d.). 4-Aminopyridin-3-ol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-((4S)-4-aminopyrrolidin-3-yl)propan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). (3s,4s)-1-{3-[2-Amino-6-(Propan-2-Yl)pyrimidin-4-Yl]-4-Hydroxyphenyl}pyrrolidine-3,4-Diol. Retrieved from [Link]
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PubChem. (n.d.). (3R,4S)-pyrrolidine-3,4-diol. Retrieved from [Link]
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University of Calgary. (n.d.). 13C NMR. Available from: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Available from: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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PubChem. (n.d.). rel-((3R,4S)-4-Aminopyrrolidin-3-yl)methanol. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis of (3S,4S)-4-aminopyrrolidin-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. Available from: [Link]
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Pearson+. (n.d.). The following 1H NMR spectra are for four compounds, each with mo... | Study Prep. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminopyridine hydrochloride. Retrieved from [Link]
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Available from: [Link]
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PubChem. (n.d.). (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]
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ResearchGate. (n.d.). Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. Available from: [Link]
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PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 4-aminopyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 4-aminopyrrolidin-3-ol, a crucial building block in medicinal chemistry. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This document synthesizes available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering insights into the molecule's structure and chemical environment.
Introduction to this compound
This compound is a chiral saturated heterocycle containing both an amino and a hydroxyl group. Its structural features make it a valuable synthon in the development of various therapeutic agents, including inhibitors of enzymes such as beta-secretase 1 (BACE1), which is implicated in Alzheimer's disease. The stereochemistry of the amino and hydroxyl groups gives rise to different isomers, with the (3S,4S) and (3R,4R) (trans) and the (3S,4R) and (3R,4S) (cis) configurations being of particular interest in drug design. Accurate interpretation of spectroscopic data is paramount for confirming the specific stereoisomer synthesized or isolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the connectivity of atoms and their spatial relationships. Due to the lack of a complete, publicly available experimental dataset for the free base, the following sections will provide an analysis based on data for closely related derivatives and general principles of NMR spectroscopy. It is important to note that the exact chemical shifts and coupling constants will be highly dependent on the solvent, concentration, and the specific stereoisomer.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-2, H-5 | 2.5 - 3.5 | m | |
| H-3 | 3.5 - 4.5 | m | |
| H-4 | 3.0 - 4.0 | m | |
| NH, OH, NH₂ | Variable | br s |
Interpretation:
-
The protons on the carbons adjacent to the nitrogen (C-2 and C-5) are expected to be in the range of 2.5-3.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the protons on C-3 and C-4.
-
The proton on the carbon bearing the hydroxyl group (H-3) will be shifted downfield to approximately 3.5-4.5 ppm.
-
The proton on the carbon with the amino group (H-4) is also expected in the 3.0-4.0 ppm region.
-
The protons of the NH, OH, and NH₂ groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration due to hydrogen bonding. Deuterium exchange with D₂O can be used to confirm these signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C-2, C-5 | 40 - 55 |
| C-3 | 65 - 80 |
| C-4 | 50 - 65 |
Interpretation:
-
The carbons adjacent to the nitrogen atom (C-2 and C-5) are expected to resonate in the 40-55 ppm range.
-
The carbon atom bonded to the hydroxyl group (C-3) will be significantly deshielded and is expected to appear in the 65-80 ppm region.
-
The carbon atom bonded to the amino group (C-4) will also be downfield, typically in the 50-65 ppm range.
Experimental Protocol for NMR Data Acquisition:
A standard protocol for acquiring high-quality NMR spectra of this compound would involve:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, N-H, and C-N bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H stretch | 3200-3600 | Strong, Broad | Alcohol |
| N-H stretch | 3300-3500 | Medium | Amine (two bands for primary amine) |
| C-H stretch | 2850-3000 | Medium | Aliphatic |
| N-H bend | 1590-1650 | Medium | Amine |
| C-O stretch | 1000-1260 | Strong | Alcohol |
| C-N stretch | 1020-1250 | Medium | Amine |
Interpretation:
-
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
-
The N-H stretching vibrations of the primary amine group are expected to appear as two medium-intensity bands in the 3300-3500 cm⁻¹ region.
-
The aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.
-
The N-H bending vibration of the primary amine will give a band around 1590-1650 cm⁻¹.
-
Strong bands in the fingerprint region corresponding to C-O and C-N stretching will also be present.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or as a solid dispersed in a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a quick and easy measurement of a solid or liquid sample.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The final spectrum is presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The nominal molecular weight of this compound (C₄H₁₀N₂O) is 102.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 102.
-
[M+H]⁺ Ion: In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ is often the most abundant ion, which would be observed at m/z 103.
-
Fragmentation Pattern: Common fragmentation pathways for amines and alcohols include the loss of small neutral molecules and alpha-cleavage.
-
Loss of water ([M-H₂O]⁺) from the molecular ion would result in a peak at m/z 84.
-
Loss of ammonia ([M-NH₃]⁺) would lead to a peak at m/z 85.
-
Alpha-cleavage adjacent to the nitrogen or oxygen atoms can lead to various fragment ions.
-
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (for GC-MS with EI).
-
Ionization: ESI is a soft ionization technique suitable for polar molecules and will likely produce a strong [M+H]⁺ ion. EI is a harder ionization technique that will result in more fragmentation, providing valuable structural information.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Visualization of Key Structural and Spectroscopic Relationships
To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and a conceptual workflow for its characterization.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and drug development. While a complete, publicly available dataset is not readily accessible, this guide provides a detailed framework for understanding its expected NMR, IR, and MS spectra based on its chemical structure and data from related compounds. The provided experimental protocols offer a starting point for researchers to obtain high-quality data for their specific samples. The combination of these spectroscopic techniques, particularly with the aid of 2D NMR, allows for the unambiguous confirmation of the structure and stereochemistry of this important synthetic intermediate.
References
Due to the lack of a central, publicly available repository for the complete spectroscopic data of this compound, this reference list includes sources for the characterization of related compounds and general spectroscopic principles. Researchers are encouraged to consult the supplementary information of publications that report the synthesis of this compound for detailed experimental data.
-
PubChem - National Center for Biotechnology Information. (Accessible at: [Link]) - Provides chemical information, including CAS numbers and some physical properties for this compound and its isomers.
-
Spectral Database for Organic Compounds (SDBS). (Accessible at: [Link]) - A free database of spectral data for organic compounds, which can be searched for related structures.
-
NIST Chemistry WebBook. (Accessible at: [Link]) - Provides a wide range of chemical and physical data, including mass spectra and IR spectra for many organic compounds.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. - A comprehensive textbook on the principles and interpretation of various spectroscopic techniques.
- Jeon, J., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54. (DOI: 10.1016/j.bmcl.2015.11.033) - A primary literature source that reports the synthesis of derivatives of the target compound.
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of 4-Aminopyrrolidin-3-ol
Introduction: The Strategic Value of Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The pyrrolidine ring, a five-membered saturated heterocycle, has long been recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding site.[2] This inherent three-dimensionality is a critical attribute that often translates to improved target engagement and selectivity compared to flat, aromatic systems.
Within the diverse family of pyrrolidine-based structures, the 4-aminopyrrolidin-3-ol core has emerged as a particularly valuable building block. The vicinal amino alcohol functionality, with its defined stereochemistry, provides a versatile handle for the introduction of various pharmacophoric elements, making it a cornerstone in the design of innovative therapeutics across multiple disease areas. This in-depth technical guide will trace the discovery and historical evolution of this important scaffold, dissect the key stereoselective synthetic strategies that have enabled its widespread use, and explore its application in the development of clinically relevant drug candidates.
The Genesis of a Scaffold: Early Explorations and the Quest for Stereocontrol
While the precise first synthesis of the parent this compound is not prominently documented in readily available literature, the foundational work on closely related substituted pyrrolidinols can be traced back to early explorations in heterocyclic chemistry. A significant early report by Jaeger and Biel described the synthesis of 4-(hydroxymethyl)pyrrolidin-3-ol from N-benzylglycinate and ethyl acrylate, which notably resulted in a mixture of cis and trans isomers. This early work highlighted the central challenge in accessing this scaffold: the control of stereochemistry at the C3 and C4 positions.
The therapeutic potential of chiral 3,4-disubstituted pyrrolidines spurred the development of more sophisticated, stereoselective synthetic routes. A pivotal advancement came with the recognition of chiral pool starting materials, particularly tartaric acid, as a cost-effective and efficient means to introduce the desired stereochemistry. The C2-symmetric nature of tartaric acid provides a pre-defined stereochemical template for the construction of the pyrrolidine ring.[3][4]
Strategic Synthesis: Mastering Stereochemistry
The development of robust and scalable stereoselective syntheses of this compound and its derivatives has been a triumph of modern organic synthesis. The choice of synthetic strategy is often dictated by the desired stereoisomer and the need for scalability.
The Tartaric Acid Approach: A Foundation of Chirality
One of the most elegant and widely adopted strategies for the synthesis of chiral this compound derivatives commences with either D- or L-tartaric acid.[5] This approach leverages the inherent chirality of the starting material to establish the absolute configuration of the final product.
Experimental Protocol: Synthesis of a Diaminopyrrolidine Intermediate from D-Tartaric Acid
-
Esterification and Reduction: D-tartaric acid (1.0 eq) is first converted to its corresponding diethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid. The resulting diethyl tartrate is then reduced with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C to reflux to afford the corresponding chiral diol.
-
Cyclic Sulfate Formation: The diol is then treated with thionyl chloride (SOCl₂) in the presence of a base such as pyridine at 0 °C to form the cyclic sulfate.
-
Ring-Opening with Amine: The cyclic sulfate is subsequently subjected to a nucleophilic ring-opening reaction with a suitable amine, such as benzylamine, in a polar aprotic solvent like dimethylformamide (DMF). This step proceeds via an SN2 mechanism, leading to the formation of the 3,4-diaminopyrrolidine derivative with inversion of configuration at one of the stereocenters.
-
Deprotection: Finally, removal of the protecting groups (e.g., benzyl groups via catalytic hydrogenation) yields the desired chiral this compound scaffold.
This strategy is highly effective in producing enantiomerically pure products and has been instrumental in the synthesis of various drug candidates.
Applications in Drug Discovery: A Scaffold for Innovation
The this compound scaffold has proven to be a versatile platform for the development of therapeutics targeting a range of diseases.
Alzheimer's Disease: Targeting BACE1
A prominent application of the (3S,4S)-4-aminopyrrolidin-3-ol scaffold is in the design of potent and selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are believed to be a primary cause of Alzheimer's disease. The amino and hydroxyl groups of the scaffold provide crucial hydrogen bonding interactions with the catalytic aspartate residues in the active site of BACE1.[6]
| Compound | Target | IC₅₀ (nM) | Therapeutic Area |
| BACE1 Inhibitor Derivative | BACE1 | 50 | Alzheimer's Disease |
Diabetes: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The this compound core has also been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[7] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in stimulating insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in patients with type 2 diabetes.[8] The amino group of the pyrrolidine scaffold often plays a key role in interacting with the catalytic site of DPP-4.[9]
HIV Infection: Targeting HIV Protease
The development of inhibitors of the human immunodeficiency virus (HIV) protease has been a cornerstone of antiretroviral therapy. The this compound scaffold has been explored for the design of novel HIV protease inhibitors.[5] The stereochemically defined amino and hydroxyl groups can form critical hydrogen bonds with the backbone of the enzyme's active site, mimicking the transition state of peptide cleavage.[10]
Conclusion and Future Perspectives
The this compound scaffold has transitioned from a synthetic challenge to a cornerstone of modern drug discovery. Its journey from early, non-stereoselective syntheses to the sophisticated, highly controlled methodologies available today is a testament to the ingenuity of synthetic chemists. The ability to rigidly control the spatial arrangement of key functional groups has unlocked its potential in targeting a diverse array of enzymes and receptors with high potency and selectivity.
As our understanding of disease biology continues to deepen, the demand for novel, three-dimensional molecular frameworks will only intensify. The this compound core, with its proven track record and synthetic tractability, is poised to remain a highly relevant and impactful scaffold in the ongoing quest for new and improved medicines. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of this versatile scaffold in new and emerging therapeutic areas.
References
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Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. (2021). Molecules, 26(7), 1836. [Link]
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Pyrrolizidine alkaloid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Catalysts, 13(3), 543. [Link]
-
Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2021). Foods, 10(9), 2194. [Link]
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Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Organic & Biomolecular Chemistry, 19(46), 10094-10111. [Link]
-
Pyrrolidine alkaloids. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Naturally occurring pyrrolidine alkaloids. (2023). ResearchGate. [Link]
-
Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (2017). The Journal of Organic Chemistry, 82(19), 10092-10109. [Link]
-
Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). Symmetry, 14(3), 488. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Drug Design, Development and Therapy, 18, 123-145. [Link]
-
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). Scientific Reports, 14(1), 1079. [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4983. [Link]
-
Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. (2022). Molecules, 27(19), 6296. [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (2002). Current Organic Synthesis, 1(1), 31-65. [Link]
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Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. (2017). Journal of Medicinal Chemistry, 60(23), 9497-9531. [Link]
-
An efficient stereoselective synthesis of (3 S,4 R)-4-(hydroxymethyl)pyrrolidin-3-ol from ( S)-diethylmalate. (2005). Tetrahedron: Asymmetry, 16(15), 2589-2592. [Link]
-
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). European Journal of Medicinal Chemistry, 97, 237-245. [Link]
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Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. (2022). Molecules, 27(11), 3505. [Link]
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A brief history of antibiotics and select advances in their synthesis. (2017). The Journal of Antibiotics, 70(4), 344-356. [Link]
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Recent Advances in Heterocyclic HIV Protease Inhibitors. (2022). Molecules, 27(19), 6542. [Link]
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Inhibitors of HIV-1 attachment: The discovery and structure-activity relationships of tetrahydroisoquinolines as replacements for the piperazine benzamide in the 3-glyoxylyl 6-azaindole pharmacophore. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 160-167. [Link]
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Discovery and development of HIV-protease inhibitors. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (2022). Organic & Biomolecular Chemistry, 20(1), 107-111. [Link]
-
An efficient stereoselective synthesis of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (S)-diethylmalate. (2005). Tetrahedron: Asymmetry, 16(15), 2589-2592. [Link]
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Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. (2016). The Journal of Organic Chemistry, 81(10), 4359-4363. [Link]
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Racemic mixture and resolution of 4-aminopyrrolidin-3-ol
An In-Depth Technical Guide to the Synthesis and Chiral Resolution of 4-Aminopyrrolidin-3-ol
Abstract
This compound is a pivotal chiral building block in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its vicinal amino alcohol motif, embedded within a constrained pyrrolidine ring, provides a unique three-dimensional scaffold for molecular recognition by biological targets. The stereochemistry of its two chiral centers is critical for pharmacological activity, necessitating the production of single, pure enantiomers. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of racemic this compound and a detailed exploration of the primary methodologies for its chiral resolution: diastereomeric salt formation, chiral chromatography, and enzymatic kinetic resolution. Each section explains the underlying scientific principles, offers field-proven insights into experimental choices, and presents detailed, actionable protocols.
The Strategic Importance of this compound in Drug Discovery
The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[3] When functionalized with both an amino and a hydroxyl group at the 3- and 4-positions, the resulting this compound scaffold offers a rigid framework with spatially defined vectors for hydrogen bonding, ionic interactions, and further derivatization. This structural feature is exploited in the design of inhibitors for enzymes such as BACE1, a key target in Alzheimer's disease research.[4]
The molecule exists as a pair of enantiomers: (3R,4S)-4-aminopyrrolidin-3-ol and its mirror image, (3S,4R)-4-aminopyrrolidin-3-ol. As is common with chiral drugs, these enantiomers can exhibit vastly different biological activities, potencies, and toxicological profiles.[] Therefore, the ability to access enantiomerically pure forms of this scaffold is not merely an academic exercise but a critical requirement for the development of safe and effective therapeutics.
Synthesis of Racemic (±)-trans-4-Aminopyrrolidin-3-ol
While asymmetric synthesis routes are available, a common and robust strategy in process development is the synthesis of the racemic mixture followed by resolution. This approach often proves more scalable and cost-effective. A plausible and efficient pathway begins with a protected 3-pyrroline, proceeding through epoxidation and subsequent regioselective ring-opening.
Causality Behind the Strategy:
-
N-Protection: An N-benzyl (Bn) or N-Boc protecting group is essential to prevent the pyrrolidine nitrogen from interfering with subsequent reactions and to improve solubility in organic solvents.
-
Epoxidation: The double bond of the protected 3-pyrroline is readily converted to an epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This step stereospecifically creates the trans relationship between the two forthcoming functional groups.
-
Regioselective Ring-Opening: The crucial step is the opening of the epoxide. Using an azide source (e.g., sodium azide) as a nucleophile, the attack occurs at the carbon atom, leading to a trans-azido alcohol. This is followed by the reduction of the azide to the primary amine. This two-step process is often preferred for its high yields and safety compared to direct amination.
-
Deprotection: The final step involves the removal of the N-protecting group to yield the target racemic compound.
Caption: Workflow for resolution by diastereomeric salt formation.
-
Choice of Resolving Agent: Common and effective chiral acids for resolving amines include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (S)-(+)-mandelic acid, and (+)-camphor-10-sulfonic acid. [6][7]The choice is often empirical, and screening several agents is recommended.
-
Solvent Screening: The success of the crystallization is critically dependent on the solvent. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. Alcohols (methanol, ethanol, isopropanol) and their mixtures with water are common starting points.
-
Stoichiometry: Typically, 0.5 to 1.0 equivalent of the resolving agent is used. Using a sub-stoichiometric amount can sometimes improve the purity of the first crop of crystals.
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.55 eq) in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Once crystallization begins, allow the mixture to stand at room temperature for several hours, then cool to 0-4 °C for at least 12 hours to maximize precipitation.
-
Isolation and Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The enantiomeric excess (ee) of this first crop should be determined (e.g., by chiral HPLC). To improve purity, perform recrystallization by dissolving the crystals in a minimum amount of hot methanol and repeating the slow cooling and crystallization process. Repeat until a constant optical rotation or a satisfactory ee is achieved. [8]4. Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and cool in an ice bath. Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is >12. Extract the liberated free amine into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
| Parameter | Description | Example Data |
| Resolving Agent | Enantiopure chiral acid used for salt formation. | (+)-Tartaric Acid |
| Solvent | Medium for crystallization. | Methanol |
| Crop 1 ee | Enantiomeric excess after first crystallization. | 75% |
| Crop 2 ee | Enantiomeric excess after first recrystallization. | 92% |
| Crop 3 ee | Enantiomeric excess after second recrystallization. | >99% |
| Final Yield | Overall yield of the pure enantiomer. | 35-45% (theoretical max is 50%) |
Table 1: Illustrative data for a typical diastereomeric salt resolution.
Resolution by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers directly. [9][10]The separation occurs on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
Principle: The CSP is composed of a chiral selector immobilized on a solid support (typically silica). Enantiomers passing through the column form transient, diastereomeric complexes with the chiral selector. Differences in the stability or formation kinetics of these complexes cause one enantiomer to be retained longer on the column than the other, enabling their separation. [11]For amino alcohols, polysaccharide-based CSPs are often highly effective. [12]
Caption: Workflow for chiral HPLC method development.
-
CSP Selection: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are the first choice for amino alcohols. [12][13]Their helical polymer structures create chiral grooves that are effective for a wide range of compounds.
-
Mobile Phase: Normal phase mode (e.g., hexane/isopropanol or hexane/ethanol) is the most common starting point. The ratio of alcohol (the polar modifier) is a critical parameter for adjusting retention and resolution.
-
Additives: For a basic compound like this compound, peak tailing is a common issue. Adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase is crucial. [12]The DEA competes for highly acidic sites on the silica support, dramatically improving peak shape and resolution.
-
Column and Initial Conditions: Install a Chiralcel® OD-H column (or similar polysaccharide-based CSP). Start with a mobile phase of 80:20 (v/v) n-hexane/isopropanol with 0.1% DEA. Set the flow rate to 1.0 mL/min and use UV detection (e.g., at 210 nm).
-
Injection: Dissolve a small amount of racemic this compound in the mobile phase and inject onto the column.
-
Optimization:
-
If no separation is observed, systematically vary the alcohol content (e.g., try 90:10 and 70:30 hexane/isopropanol). Try switching the alcohol to ethanol.
-
If peaks are broad or tailing, ensure the DEA concentration is sufficient.
-
The goal is to achieve a resolution factor (Rs) greater than 1.5 for baseline separation.
-
-
Preparative Scale-Up: Once an effective analytical method is established, it can be scaled up to a larger diameter preparative column to isolate gram quantities of each enantiomer. The collected fractions are then evaporated to yield the pure, separated enantiomers.
| CSP | Mobile Phase (v/v/v) | Flow Rate | Resolution (Rs) |
| Chiralcel® OD-H | n-Hexane/IPA/DEA (80:20:0.1) | 1.0 mL/min | 1.8 |
| Chiralpak® AD-H | n-Hexane/IPA/DEA (85:15:0.1) | 1.0 mL/min | 2.1 |
| Chiralpak® IA | n-Hexane/EtOH/DEA (90:10:0.1) | 1.0 mL/min | 1.3 |
Table 2: Example screening results for chiral HPLC resolution.
Enzymatic Kinetic Resolution (EKR)
EKR utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. It is a powerful method known for its mild reaction conditions and exceptional enantioselectivity.
Principle: In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture into a new product, leaving the other enantiomer unreacted. [14]For this compound, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer. The resulting ester can then be easily separated from the unreacted amino alcohol enantiomer by standard techniques like column chromatography or extraction. The theoretical maximum yield for the unreacted enantiomer is 50%.
Caption: Workflow for lipase-mediated enzymatic kinetic resolution.
-
Enzyme Selection: Lipases are robust and versatile enzymes. Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, is a common and highly effective choice for resolving alcohols.
-
Acyl Donor: An activated acyl donor, such as vinyl acetate or isopropenyl acetate, is typically used to make the acylation reaction irreversible, which drives the resolution to high enantiomeric excess. [14]* Solvent: The reaction is typically run in a non-polar organic solvent like toluene or MTBE to maintain enzyme activity.
-
Monitoring: The reaction must be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. Progress is monitored by HPLC or GC.
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in toluene, add vinyl acetate (1.5 eq). Add immobilized lipase (e.g., Novozym® 435, ~20 mg per mmol of substrate).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC to determine the conversion percentage and the ee of the remaining starting material.
-
Workup: When the conversion reaches ~50%, filter to recover the immobilized enzyme (which can often be reused). Concentrate the filtrate.
-
Separation: The resulting mixture contains one enantiomer of the starting material and the acetylated product of the other enantiomer. These can be separated by standard silica gel column chromatography, as their polarities are now significantly different. The acetylated product can be hydrolyzed back to the amino alcohol if that enantiomer is desired.
Comparative Analysis and Conclusion
The choice of resolution method depends on the scale of the synthesis, available equipment, and cost considerations.
| Method | Advantages | Disadvantages | Best Suited For |
| Diastereomeric Salt Formation | Highly scalable, cost-effective, well-established technology. | Can be labor-intensive, success is solvent/agent dependent, yield is max 50%. [6] | Large-scale and industrial production. |
| Chiral HPLC | Rapid method development, high purity achievable, applicable to a wide range of compounds. | Expensive columns and solvents, lower throughput for preparative scale. [9] | Analytical quality control, small to medium-scale preparative work (mg to kg). |
| Enzymatic Resolution | Exceptional enantioselectivity, mild and green conditions, reusable catalyst. | Requires screening for a suitable enzyme, must be stopped at 50% conversion for kinetic resolution. [1] | Syntheses where very high enantiopurity is required and mild conditions are beneficial. |
Table 3: Comparison of primary resolution techniques.
References
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Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Wikipedia. (n.d.). Chiral resolution. [Link]
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
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Alcaide, B., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. [Link]
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Gargiulo, S., et al. (2018). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Angewandte Chemie. [Link]
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ResearchGate. (n.d.). Scheme 3. Synthesis of racemic a-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives. [Link]
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A Guide to 4-Aminopyrrolidin-3-ol: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of 3D Scaffolds
In an era of drug discovery increasingly focused on modulating complex biological targets, medicinal chemists are moving beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Saturated heterocycles are at the forefront of this shift, offering a robust platform to explore chemical space with greater precision.[1][2] Among these, the 4-aminopyrrolidin-3-ol core has emerged as a particularly valuable building block.
This five-membered saturated nitrogen heterocycle is not merely a linker; it is a strategic tool. Its inherent non-planarity, a phenomenon known as "pseudorotation," provides a rigid, 3D-defined scaffold.[1][2] This allows for the precise spatial orientation of substituents, a critical factor for achieving high-affinity and selective interactions with protein targets. Furthermore, the vicinal amino and hydroxyl groups are key pharmacophoric features, capable of forming multiple hydrogen bond interactions within a target's binding site. The pyrrolidine nitrogen, a secondary amine, imparts basicity, influencing the molecule's overall physicochemical properties such as solubility and cell permeability.[1]
Crucially, the scaffold possesses two stereogenic centers at the C3 and C4 positions, leading to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The biological activity of drug candidates incorporating this scaffold is often exquisitely dependent on a single, specific stereoisomer, making stereocontrolled synthesis an absolute necessity.[1][3] This guide provides an in-depth exploration of the synthesis, strategic application, and mechanistic insights of this compound in medicinal chemistry.
Part 1: Stereoselective Synthesis Strategies
The primary challenge in utilizing this compound is accessing the desired stereoisomer in high optical purity. Medicinal chemists have developed several robust strategies to achieve this, broadly categorized into synthesis from the chiral pool, asymmetric synthesis, and chiral resolution.
Synthesis from the Chiral Pool
This is arguably the most common and practical approach, leveraging naturally occurring, enantiopure starting materials. By beginning with a molecule where the key stereocenters are already established, the synthetic route can be designed to preserve that chirality.
-
From L-Aspartic Acid: This amino acid provides a readily available C4 building block. A known method involves condensation, acylation, esterification, reduction, and ring-closing to form an intermediate like (S)-1-benzylpyrrolidin-3-amine, which can then be further functionalized.[4]
-
From Trans-4-hydroxy-L-proline: This is a highly efficient route to obtain the (S)-3-aminopyrrolidine scaffold. The synthesis involves a sequence of decarboxylation, N-protection (e.g., with a Boc group), activation of the hydroxyl group (sulfonylation), and nucleophilic substitution with an azide (SN2 reaction), which inverts the stereocenter. Subsequent reduction of the azide and deprotection yields the target product.[5]
-
From Sugars: Carbohydrates like D-glucose or D-xylose offer a rich source of stereocenters and can be transformed through multi-step sequences into specific pyrrolidine isomers.
Asymmetric Synthesis
These methods construct the chiral pyrrolidine ring from achiral or prochiral precursors using a chiral catalyst or auxiliary to control the stereochemical outcome.
-
1,3-Dipolar Cycloaddition: This is a powerful method for constructing the five-membered ring.[6][7] An azomethine ylide (the 1,3-dipole) reacts with an alkene (the dipolarophile) in a [3+2] cycloaddition. By using a chiral auxiliary, such as a camphor sultam, on the alkene, the facial selectivity of the cycloaddition can be controlled, leading to a specific diastereomer of the pyrrolidine product.[8] This approach allows for the synthesis of the (3R,4R) isomer, a precursor for potent purine nucleoside phosphorylase (PNP) inhibitors.[8]
Chiral Resolution
When a stereoselective synthesis is not feasible or economical, a racemic mixture can be prepared and then separated into its constituent enantiomers.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or its derivatives.[9][] This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.[9] Through fractional crystallization, the less soluble diastereomeric salt can be isolated and the resolving agent subsequently cleaved to yield the pure enantiomer.[11]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers on both analytical and preparative scales.[12] While often more expensive, this method is highly versatile and can be optimized for a wide range of molecules.
Workflow Example: Stereoselective Synthesis from a Chiral Precursor
The following diagram illustrates a generalized workflow for synthesizing a specific stereoisomer of this compound starting from a chiral pool material, such as a protected amino acid.
Caption: Generalized workflow for stereoinvertive synthesis.
Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline
This protocol is based on established chemical transformations and illustrates the chiral pool approach with stereochemical inversion.[5]
Step 1: Decarboxylation to form (R)-3-Hydroxypyrrolidine
-
Suspend trans-4-hydroxy-L-proline in a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the mixture to reflux (approx. 250-260 °C) under an inert atmosphere (N2 or Ar) for 2-3 hours until CO2 evolution ceases.
-
Cool the reaction mixture and extract the product into an aqueous acid solution (e.g., 1M HCl).
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the high-boiling solvent.
-
Basify the aqueous layer (e.g., with 50% NaOH) and extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts, filter, and concentrate under reduced pressure to yield crude (R)-3-hydroxypyrrolidine.
Step 2: N-Boc Protection
-
Dissolve the crude (R)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine).
-
Stir at room temperature for 12-18 hours.
-
Wash the reaction mixture sequentially with aqueous acid, water, and brine.
-
Dry the organic layer and concentrate to obtain (R)-N-Boc-pyrrolidin-3-ol.
Step 3: Hydroxyl Activation and SN2 Azide Substitution
-
Dissolve (R)-N-Boc-pyrrolidin-3-ol in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine) followed by dropwise addition of methanesulfonyl chloride.
-
After the reaction is complete, wash with water and brine, then dry and concentrate.
-
Dissolve the resulting mesylate in a polar aprotic solvent (e.g., DMF).
-
Add sodium azide (NaN3) and heat the mixture (e.g., to 80-90 °C) for several hours. This step proceeds with inversion of configuration.
-
After cooling, dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate to yield (S)-3-azido-N-Boc-pyrrolidine.
Step 4: Azide Reduction and Deprotection
-
Dissolve the azido compound in a solvent like methanol or THF.
-
Perform catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, use triphenylphosphine (Staudinger reaction).
-
Once the reduction is complete, filter off the catalyst.
-
To the filtrate, add concentrated hydrochloric acid and stir. This cleaves the Boc protecting group.
-
Concentrate the solution under reduced pressure to crystallize the product.
-
Filter and dry the solid to obtain (S)-3-aminopyrrolidine dihydrochloride.
Part 2: Applications in Medicinal Chemistry
The this compound scaffold is prevalent in drug candidates across various therapeutic areas, most notably in kinase inhibitors. Its utility stems from its ability to form key interactions in ATP-binding sites and to position appended functionalities in optimal vectors to achieve potency and selectivity.
Case Study: BACE1 Inhibitors for Alzheimer's Disease
Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease. The (3S,4S)-4-aminopyrrolidin-3-ol scaffold has been successfully employed to design potent BACE1 inhibitors.[1][13] The amino group typically forms a crucial hydrogen bond interaction with the catalytic aspartate residue (Asp32) in the enzyme's active site, while the hydroxyl group can engage in additional hydrogen bonding. The pyrrolidine ring itself serves as a rigid scaffold to position other substituents that occupy hydrophobic pockets.
| Compound ID | R Group Modification | BACE1 IC50 (μM) | BACE2 IC50 (μM) | Selectivity (BACE2/BACE1) |
| 7c | Phenyl-oxadiazole | 0.05 | >10 | >200 |
| 11a | Phenyl-thiazole | 0.12 | >10 | >83 |
| Data synthesized from De Tran et al., Bioorg. Med. Chem. Lett., 2016.[13] |
The data clearly demonstrates how modifications to the core scaffold influence potency. Compound 7c was found to be highly potent in an enzymatic assay, though its cellular activity was limited by permeability. In contrast, compound 11a showed slightly lower enzymatic potency but was more effective in a cell-based assay, highlighting the complex interplay between target affinity and drug-like properties.[13]
Diagram: Scaffold Interactions in a Kinase Active Site
This diagram conceptualizes how the this compound scaffold can anchor a molecule within the hinge region of a generic kinase active site, a common binding motif for ATP-competitive inhibitors.
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Biological activity of 4-aminopyrrolidin-3-ol and its derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Aminopyrrolidin-3-ol and Its Derivatives
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many functionalized variants, the this compound moiety stands out as a versatile building block for the development of potent and selective therapeutic agents. Its inherent stereochemistry and the presence of key hydrogen-bond donors and acceptors allow for precise interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their roles as inhibitors of critical enzymes such as β-secretase 1 (BACE1) for Alzheimer's disease and Dipeptidyl Peptidase-4 (DPP-4) for type 2 diabetes, as well as their applications as kinase inhibitors in oncology and as novel antibacterial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The this compound core structure presents a unique three-dimensional arrangement of functional groups—a secondary or tertiary amine, a hydroxyl group, and a primary or substituted amino group. This trifunctional nature allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The rigid, five-membered ring structure helps to reduce the conformational flexibility of molecules, which can lead to higher binding affinity and selectivity for their intended biological targets. The development of scalable synthetic routes to produce enantiomerically pure this compound has been a critical enabler for its exploration in drug discovery.[3]
Therapeutic Applications and Mechanisms of Action
The versatility of the this compound scaffold has been demonstrated through the development of derivatives with a wide range of biological activities.
Inhibition of β-Secretase 1 (BACE1) for Alzheimer's Disease
Rationale: Alzheimer's disease (AD) is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The enzyme BACE1 is a primary therapeutic target as it catalyzes the initial and rate-limiting step in the production of Aβ from the amyloid precursor protein (APP).[4] Inhibition of BACE1 is therefore a promising strategy to reduce Aβ levels and slow the progression of AD.[1]
Structure-Activity Relationship (SAR): Researchers have synthesized and evaluated (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potent BACE1 inhibitors.[4][5] SAR studies revealed that modifications to the amino and hydroxyl groups are critical for activity. For instance, compound 92a (Figure 1), with a carbonyl group, showed potent BACE1 inhibition with an IC50 value of 0.05 µM.[5] However, replacing this carbonyl with a less polar methylene unit in compound 92b resulted in a twofold decrease in inhibitory activity, highlighting the importance of this specific interaction with the enzyme's active site.[5] While some derivatives demonstrated high enzymatic potency, their effectiveness in cell-based assays was sometimes limited by poor cell permeability, a common challenge in drug development.[4]
Table 1: BACE1 Inhibitory Activity of Representative this compound Derivatives
| Compound | BACE1 IC50 (µM) | Cellular Assay Activity | Selectivity | Reference |
| 7c | 0.05 | 40% inhibition @ 10µM | High vs BACE2 & Cathepsin D | [4] |
| 11a | 0.12 | IC50 = 1.7 µM | High vs BACE2 & Cathepsin D | [4] |
| 92a | 0.05 | Not Reported | Not Reported | [5] |
| 92b | ~0.10 | Not Reported | Not Reported | [5] |
Causality in Experimental Design: The choice to test for selectivity against BACE2 and Cathepsin D is crucial. BACE2 is a close homolog of BACE1, and off-target inhibition could lead to unwanted side effects. Cathepsin D is another aspartyl protease, and demonstrating selectivity against it confirms that the inhibitor is specific to the intended BACE target family.[1] The use of both enzyme-based and cell-based assays provides a more complete picture of a compound's potential; a potent enzyme inhibitor is of little therapeutic value if it cannot cross the cell membrane to reach its target.[4]
Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes
Rationale: DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[6] These hormones are crucial for regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon production.[7][8] By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[6] The 3-aminopyrrolidine moiety is a key component in several approved DPP-4 inhibitors, though not specifically the 3-ol version.[8] However, the core principles of its interaction with the enzyme are highly relevant.
Mechanism of Action: DPP-4 inhibitors typically bind to the S1 and S2 pockets of the enzyme's active site.[9] The amino group of the pyrrolidine scaffold often forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket.[6] The rest of the molecule is designed to occupy the S1 pocket, which is typically hydrophobic.
Figure 1: Mechanism of DPP-4 Inhibition.
Kinase Inhibition for Cancer Therapy
Rationale: Protein kinases are key regulators of cellular signal transduction pathways that control cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[11] The pyrrolidine scaffold has been successfully employed in the design of inhibitors for various kinases.
Examples and SAR: Derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases.[11] This dual-targeting approach is compelling because cancer cells can often develop resistance to single-target agents by activating compensatory signaling pathways. By inhibiting both Abl and the downstream PI3K pathway, these compounds may overcome or prevent such resistance.[11] Molecular docking studies suggest these compounds can bind effectively to the ATP-binding sites of both kinases.[11] Furthermore, the 4-aminopyrazolopyrimidine scaffold, which can be conceptually linked to derivatized aminopyrrolidines, has yielded potent inhibitors of Src family kinases, FLT3, and others.[10][12]
Figure 2: Kinase Inhibitor Discovery Workflow.
Antibacterial Activity
Rationale: The rise of antibiotic-resistant bacteria represents a major global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[2] The pyrrolidine ring is a component of several natural and synthetic antibacterial compounds.
SAR and Applications: Quinolone antibiotics, a major class of antibacterial drugs, have been successfully modified with aminopyrrolidine derivatives at the C-7 position.[13] These modifications can significantly enhance potency, particularly against Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae.[13][14] One derivative, 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, displayed exceptional potency both in vitro and in vivo.[13] The stereochemistry and substitution pattern on the pyrrolidine ring are crucial for optimizing interactions with the bacterial targets, DNA gyrase and topoisomerase IV. Other studies have shown that simple pyrrolidine derivatives can exhibit good antimicrobial activity against pathogens like Vibrio cholerae and Bacillus subtilis.[5]
Experimental Protocols for Biological Evaluation
The evaluation of new chemical entities requires a cascade of robust and reproducible assays.[15] The following protocols represent standard methodologies for assessing the biological activities discussed.
Protocol: In Vitro Enzyme Inhibition Assay (Fluorescence-Based)
Principle: This assay measures the ability of a test compound to inhibit the activity of a purified enzyme. The enzyme acts on a synthetic substrate to release a fluorescent product. The reduction in fluorescence in the presence of the compound is proportional to its inhibitory activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a dilution series in an appropriate assay buffer, ensuring the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT for a kinase).
-
Enzyme Solution: Dilute the purified enzyme stock to a working concentration in cold assay buffer. The concentration should be chosen to yield a robust signal within the linear range of the assay.
-
Substrate Solution: Dissolve the fluorogenic substrate in the assay buffer to its final desired concentration.
-
-
Assay Procedure (96- or 384-well plate format): a. Add 5 µL of the diluted test compound or control (e.g., buffer for 0% inhibition, known inhibitor for 100% inhibition) to each well. b. Add 10 µL of the enzyme solution to each well. c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme. d. Initiate the reaction by adding 10 µL of the substrate solution to each well. e. Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The reaction is typically run for 30-60 minutes at a constant temperature (e.g., 30°C).
-
Data Analysis: a. Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well. b. Normalize the rates to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_no_inhibitor - Rate_background)). c. Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation and Causality: This protocol includes positive and negative controls in every plate, which is essential for validating the assay's performance. The pre-incubation step (3c) is critical for compounds that are slow-binding inhibitors, ensuring that an equilibrium is reached before measuring the enzymatic reaction.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[16]
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the GI50 or IC50 value.
Trustworthiness: The choice of cell density is critical; cells should be in their logarithmic growth phase during the experiment. Including a positive control (e.g., a known cytotoxic agent like doxorubicin) helps validate that the cell system is responsive.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives have unequivocally demonstrated their value in medicinal chemistry. Their success stems from a combination of favorable structural features, synthetic tractability, and the ability to form specific, high-affinity interactions with diverse biological targets. Derivatives have shown significant promise as inhibitors of BACE1, DPP-4, various kinases, and bacterial enzymes.
Future research in this area should focus on several key aspects. Firstly, improving the pharmacokinetic properties, particularly cell permeability and metabolic stability, will be crucial for translating potent enzyme inhibitors into effective clinical candidates.[4] Secondly, the exploration of this scaffold against new and emerging biological targets is warranted. Finally, the application of computational methods, such as structure-based drug design and machine learning, can accelerate the optimization process, leading to the discovery of next-generation therapeutics built upon the versatile this compound core.[6][17]
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- 9. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols for the Synthesis of BACE1 Inhibitors Using (3S,4S)-4-Aminopyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, utilizing the chiral scaffold (3S,4S)-4-aminopyrrolidin-3-ol. BACE1 is a primary therapeutic target for Alzheimer's disease, and the development of small molecule inhibitors is a key strategy in disease-modifying therapy.[1][2] The (3S,4S)-4-aminopyrrolidin-3-ol core is a privileged structure in medicinal chemistry, offering a rigid, stereochemically defined framework to orient functional groups for optimal interaction with the BACE1 active site.[3][4] We present the scientific rationale, a general synthetic workflow, detailed step-by-step protocols for amide coupling and deprotection, and methods for purification and characterization. This guide is intended to equip researchers with the necessary knowledge to synthesize and explore novel BACE1 inhibitors based on this versatile scaffold.
Introduction: Targeting BACE1 in Alzheimer's Disease
The Amyloid Hypothesis and the Role of BACE1
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[2][5] According to the amyloid cascade hypothesis, the production and aggregation of Aβ is the primary pathological event leading to neuronal dysfunction and cognitive decline.[6] BACE1, an aspartyl protease, is the rate-limiting enzyme that initiates the amyloidogenic pathway.[7][8] It cleaves the amyloid precursor protein (APP) at the β-site, generating a soluble N-terminal fragment and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by γ-secretase releases the neurotoxic Aβ peptides.[2][9]
Elevated BACE1 levels and activity are observed in the brains of AD patients, making it a prime therapeutic target.[1][8] The inhibition of BACE1 is a compelling strategy to reduce Aβ production and potentially slow or halt the progression of AD.[7][10] While several BACE1 inhibitors have advanced to clinical trials, challenges related to selectivity, blood-brain barrier penetration, and off-target effects have highlighted the need for novel chemical scaffolds.[2][11][12]
The (3S,4S)-4-Aminopyrrolidin-3-ol Scaffold: A Privileged Chiral Building Block
The pyrrolidine ring is a versatile and frequently used scaffold in drug discovery.[4] The specific stereoisomer, (3S,4S)-4-aminopyrrolidin-3-ol, offers significant advantages for designing BACE1 inhibitors. Its rigid, non-planar structure presents the amino and hydroxyl groups in a trans configuration. This specific three-dimensional orientation is ideal for establishing key hydrogen bonding interactions within the catalytic dyad (Asp32 and Asp228) of the BACE1 active site.[13][14] This scaffold serves as an excellent anchor, allowing medicinal chemists to systematically modify peripheral substituents to optimize potency, selectivity, and pharmacokinetic properties.[3][15]
Scientific Rationale and Workflow
Design Strategy
The core principle of this synthetic strategy is to use the (3S,4S)-4-aminopyrrolidin-3-ol as a central scaffold to which various functional groups can be appended. The primary amine of the scaffold is typically acylated with a diverse range of carboxylic acids (often aromatic or heteroaromatic) to explore interactions with the different subsites (S1, S2, etc.) of the BACE1 active site. This approach facilitates the exploration of structure-activity relationships (SAR) to identify compounds with high affinity and selectivity.[3][16] A common strategy involves protecting the pyrrolidine nitrogen to prevent side reactions during the amide coupling step, followed by a final deprotection step.
Overall Experimental Workflow
The workflow begins with the chiral aminopyrrolidinol building block, proceeds through protection and coupling steps to generate a library of inhibitor candidates, and concludes with purification and characterization.
Caption: Overall workflow for BACE1 inhibitor synthesis.
Synthetic Pathway
The general synthetic route involves three main steps: protection of the pyrrolidine secondary amine, amide coupling with a selected carboxylic acid, and final deprotection to yield the target inhibitor.
Caption: Generalized synthetic pathway.
Causality Behind Experimental Choices:
-
N-Boc Protection: The secondary amine on the pyrrolidine ring is nucleophilic and would compete with the primary amine during the amide coupling reaction. Protection with a tert-butyloxycarbonyl (Boc) group is ideal because it is stable under the basic or neutral conditions of coupling reactions but can be easily removed under acidic conditions without affecting the newly formed amide bond.
-
Amide Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily acylates the primary amine of the aminopyrrolidinol. This ensures high yields and minimizes side reactions.
-
Acidic Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used to cleave the Boc group. These conditions are typically mild enough to avoid degradation of the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3S,4S)-3-hydroxy-4-aminopyrrolidine-1-carboxylate (Intermediate 1)
Note: This intermediate may be commercially available. This protocol is provided for cases where it needs to be synthesized from the unprotected diamine.
-
Reaction Setup: To a solution of (3S,4S)-4-aminopyrrolidin-3-ol (1.0 eq) in a mixture of Dichloromethane (DCM) and water (1:1), add Triethylamine (TEA, 2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Protecting Group: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of 0-10% Methanol in DCM) to yield the pure N-Boc protected intermediate.
Protocol 2: General Procedure for Amide Coupling
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (R-COOH, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add a solution of Intermediate 1 (from Protocol 1, 1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the Boc-protected coupled product.
Protocol 3: N-Boc Deprotection to Yield Final Inhibitor
-
Reaction Setup: Dissolve the Boc-protected coupled product (from Protocol 2, 1.0 eq) in DCM. Cool the solution to 0 °C.
-
Deprotection: Add Trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane dropwise.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM or Toluene multiple times to remove excess acid. If HCl was used, the product will be the hydrochloride salt, which can often be precipitated by adding diethyl ether.
-
Final Purification: The final compound can be purified by reverse-phase HPLC to yield the desired BACE1 inhibitor, typically as a TFA or HCl salt. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation and Analysis
The following tables present representative data for inhibitors synthesized using this scaffold, based on published literature.[3]
Table 1: Representative Synthetic Yields and Purity
| Compound ID | R-Group (from R-COOH) | Coupling Yield (%) | Deprotection Yield (%) | Final Purity (HPLC) |
| Ex-1 | 2,4-difluorophenyl | 85 | 92 | >98% |
| Ex-2 | 5-chlorothiophen-2-yl | 78 | 95 | >99% |
| Ex-3 | 3-cyanophenyl | 81 | 89 | >98% |
Table 2: Representative In Vitro BACE1 Inhibitory Activity
Data is illustrative and based on findings from referenced literature to demonstrate scaffold potential.[3]
| Compound ID | BACE1 IC₅₀ (µM) | BACE2 IC₅₀ (µM) | Selectivity (BACE2/BACE1) |
| Ex-1 | 0.05 | >10 | >200x |
| Ex-2 | 0.12 | >20 | >166x |
| Ex-3 | 0.08 | >15 | >187x |
Troubleshooting and Key Considerations
-
Low Coupling Yields: Ensure all reagents and solvents are anhydrous. The pre-activation time of the carboxylic acid may need optimization.
-
Side Reactions: Incomplete Boc-protection can lead to di-acylated products. Ensure Protocol 1 goes to completion.
-
Purification Challenges: The final products are often polar and basic. Reverse-phase HPLC with a TFA or formic acid modifier in the mobile phase is usually effective.
-
Cell Permeability: While many compounds from this class show high enzymatic potency, cell-based activity can be lower due to poor membrane permeability.[3][15] Structural modifications to increase lipophilicity or reduce polar surface area may be required to improve cellular efficacy.
Conclusion
The (3S,4S)-4-aminopyrrolidin-3-ol scaffold is a highly effective and strategically valuable building block for the design and synthesis of potent and selective BACE1 inhibitors. The protocols outlined in this document provide a robust and reproducible workflow for generating diverse libraries of these inhibitors. By leveraging this chiral core, researchers can systematically explore structure-activity relationships to develop novel therapeutic candidates for the treatment of Alzheimer's disease.
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Vassar, R. (2021). The β-Secretase BACE1 in Alzheimer's Disease. PubMed Central. [Link]
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Mehmood, A., et al. (2022). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PubMed Central. [Link]
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Vassar, R. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. VJDementia. [Link]
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Thaisrivongs, D. A., et al. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters. [Link]
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Descamps, O., et al. (2011). BACE1 as a potential biomarker for Alzheimer's disease. PubMed Central. [Link]
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Thaisrivongs, D. A., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). ResearchGate. [Link]
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Kumar, A., et al. (2023). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. [Link]
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Miller, S. P., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). PubMed. [Link]
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De Tran, T., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters. [Link]
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Request PDF. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. [Link]
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Krimmer, S. G., et al. (2011). Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. Biochemistry. [Link]
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Kennedy, M. E., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
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Fraering, P. C., et al. (2023). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. PubMed Central. [Link]
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ResearchGate. (2012). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. ResearchGate. [Link]
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Al-Hilal, T. A., et al. (2024). Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors. MDPI. [Link]
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Rahman, M. M., et al. (2024). In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations. MDPI. [Link]
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Sharma, R., et al. (2021). QSAR and Molecular Modeling Studies on a Series of Pyrrolidine Analogs Acting as BACE-1 Inhibitors. Bentham Science. [Link]
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Ly, L., et al. (2015). Purification of Full-Length β-Secretase Involved in Alzheimer's Disease, and Proteomic Identification of Binding Partners. Scirp.org. [Link]
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Swahn, B. M., et al. (2012). Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides. PubMed. [Link]
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ResearchGate. (2021). QSAR and Molecular Modeling Studies on a Series of Pyrrolidine Analogs Acting as BACE-1 Inhibitors. ResearchGate. [Link]
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Wångsell, F., et al. (2009). Design and synthesis of BACE-1 inhibitors utilizing a tertiary hydroxyl motif as the transition state mimic. PubMed. [Link]
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Al-Tel, T. H., et al. (2017). Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Johnson, D. S., et al. (2011). Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]
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Lee, S. Y., et al. (2024). Isolation of Neuroprotective Constituents from Dryopteris crassirhizoma Rhizomes Inhibiting Beta-Amyloid Production and BACE1 Activity. MDPI. [Link]
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Kumar, D., et al. (2021). Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Current Drug Targets. [Link]
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Iacovino, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Hughes, A. B. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
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Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry. [Link]
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Application Note & Protocols: Strategic Incorporation of 4-aminopyrrolidin-3-ol in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids and peptidomimetic scaffolds is a cornerstone of modern drug discovery, enabling the design of peptides with enhanced stability, conformational rigidity, and novel biological activities.[1] 4-aminopyrrolidin-3-ol represents a versatile scaffold, introducing a hydroxyl group for further functionalization and a constrained pyrrolidine ring that can mimic peptide turns.[2][3] However, its unique structure, featuring a secondary amine within the ring and a secondary alcohol, presents distinct challenges compared to standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of this compound into peptide sequences, focusing on orthogonal protection schemes, optimized coupling conditions, and final cleavage strategies.
Introduction: The Rationale for this compound
This compound is a proline analog that offers medicinal chemists a powerful tool to modulate peptide properties. Its key features include:
-
Conformational Constraint: The five-membered ring structure restricts backbone flexibility, which can lock the peptide into a bioactive conformation and increase receptor affinity.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with biological targets.
-
Functional Handle: The -OH group provides a site for post-synthetic modifications, such as glycosylation, phosphorylation, or attachment of imaging agents.
-
Improved Pharmacokinetics: The introduction of such a non-natural scaffold can enhance proteolytic stability, extending the in-vivo half-life of the peptide therapeutic.[4]
Despite these advantages, the presence of three distinct functional groups (primary amine, secondary amine, and hydroxyl group) necessitates a carefully designed synthetic strategy to prevent unwanted side reactions.
The Core Challenge: A Trifunctional Building Block
Standard SPPS protocols are optimized for α-amino acids with a single N-terminal temporary protecting group and a side-chain permanent protecting group.[5] this compound deviates from this norm in two critical ways:
-
The Secondary Amine: The pyrrolidine ring contains a secondary amine. Once acylated during peptide bond formation, it becomes an N-alkylated amide. Coupling to this secondary amine is sterically hindered and kinetically slower than coupling to a primary amine.
-
The Hydroxyl Group: The secondary alcohol is a nucleophile that can undergo undesired acylation during coupling steps if left unprotected.
Therefore, a robust and orthogonal protection strategy is not just recommended, but essential for success.[6][7]
Orthogonal Protection Strategy: A Three-Pronged Approach
To successfully incorporate this compound, each functional group must be masked with a protecting group that can be removed under distinct conditions, a concept known as orthogonality.[5][6] The standard Fmoc/tBu strategy provides the foundation.[][9]
-
Nα-Amino Group (Primary Amine): This group is protected with the standard base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. It is removed at the beginning of each coupling cycle with a piperidine solution.[5]
-
Hydroxyl Group (Secondary Alcohol): This group requires an acid-labile protecting group that is stable to piperidine but cleaved during the final Trifluoroacetic Acid (TFA) cocktail treatment. The tert-Butyl (tBu) ether is the ideal choice, perfectly aligning with the standard side-chain protection of residues like Ser(tBu), Thr(tBu), and Tyr(tBu).[10]
-
Pyrrolidine Ring Amine (Secondary Amine): This is the most critical choice. The protecting group must be stable to both piperidine (Fmoc removal) and moderate TFA (final cleavage). A common and effective choice is the Boc (tert-butyloxycarbonyl) group. While Boc is acid-labile, its removal requires harsher TFA conditions than those typically used for tBu ethers, providing a sufficient window of selectivity.[5] For applications requiring on-resin modification of the pyrrolidine nitrogen, a more orthogonal group like Alloc (allyloxycarbonyl) could be considered, which is removed by palladium catalysis.[6][11]
Table 1: Recommended Orthogonal Protection Scheme
| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Orthogonality Class |
| Primary Amine (Nα) | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Temporary |
| Hydroxyl Group | tert-Butyl | tBu | Strong Acid (e.g., TFA) | Permanent |
| Secondary Ring Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Permanent |
This commercially available building block, Fmoc-(3S,4R)-4-N-Boc-amino-3-O-tert-butyl-pyrrolidine , is the recommended starting material for this workflow.
Experimental Protocols
Workflow Overview
The following diagram illustrates the key steps for incorporating the protected this compound building block into a peptide sequence using manual SPPS.
Caption: SPPS workflow for incorporating this compound (APO).
Materials & Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[12]
-
Solvents: DMF (Peptide synthesis grade, amine-free), Dichloromethane (DCM).
-
Deprotection: 20% (v/v) Piperidine in DMF.
-
Building Blocks: Standard Fmoc-L-amino acids, Fmoc-(3S,4R)-4-(Boc-amino)-3-(tert-butyl)-pyrrolidine.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU.[13]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solution: DMF, DCM.
-
Cleavage Cocktail (Reagent K, modified): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). A simpler cocktail like TFA/TIS/Water (95:2.5:2.5) can be used if the sequence lacks sensitive residues like Trp, Cys, or Met.
-
Precipitation: Cold Diethyl ether or Methyl t-butyl ether (MTBE).
Protocol 1: Coupling of Fmoc-4-aminopyrrolidin-3-ol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with 20% piperidine/DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Confirmation: Perform a Kaiser test. A deep blue color indicates the presence of a free primary amine.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve Fmoc-(3S,4R)-4-(Boc-amino)-3-(tert-butyl)-pyrrolidine (2 equivalents, ~0.2 mmol).
-
Add HATU (1.95 equivalents, ~0.195 mmol) to the vial.
-
Dissolve the mixture in DMF (2 mL).
-
Add DIPEA (4 equivalents, ~0.4 mmol). Allow to pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. Note: The coupling of this hindered building block is slower than standard amino acids, hence the extended coupling time.
-
Washing: Wash the resin with DMF (5x).
-
Confirmation: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) is recommended using fresh reagents for 1-2 hours.
Rationale for Reagent Choice: HATU is recommended over other coupling reagents like HBTU or DIC because it is exceptionally efficient for coupling to sterically hindered or secondary amines, minimizing side reactions and racemization.[14][15] The use of 4 equivalents of DIPEA ensures the reaction mixture remains basic, which is optimal for HATU-mediated couplings.
Protocol 2: Coupling the Subsequent Amino Acid
Coupling an amino acid onto the this compound unit presents a challenge due to the steric hindrance of the N-acylated secondary amine.
-
Fmoc Deprotection: Deprotect the newly incorporated this compound unit using 20% piperidine/DMF as standard.
-
Washing: Wash the resin extensively as described previously.
-
Confirmation: Perform a Chloranil test , not a Kaiser test. The Kaiser test does not work for secondary amines. A positive Chloranil test (blue or green beads) confirms the presence of the free secondary amine.
-
Coupling: Use an extended coupling time (2-4 hours) and consider a higher excess of reagents (e.g., 3-4 equivalents of Fmoc-amino acid and HATU/DIPEA). For particularly difficult couplings, microwave-assisted SPPS can significantly improve efficiency.
-
Confirmation: A negative Chloranil test indicates successful coupling.
Protocol 3: Final Cleavage and Global Deprotection
This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (tBu, Boc, Trt, Pbf, etc.).[16]
-
Resin Preparation: Wash the final, N-terminally Fmoc-protected peptide-resin with DCM (5x) and dry under vacuum for 1 hour.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent K) to the dry resin (10 mL per gram of resin).[17]
-
Reaction: Agitate gently at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the TFA solution containing the peptide. Wash the resin twice with fresh TFA.
-
Precipitation: Add the combined TFA filtrate dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Probable Cause | Recommended Solution |
| Incomplete coupling of the pyrrolidine unit (Positive Kaiser test after 4h) | Steric hindrance of the building block. | Perform a second coupling ("double couple") with fresh reagents for another 2 hours. Consider switching to microwave synthesis for this step. |
| Incomplete coupling of the subsequent amino acid (Positive Chloranil test) | Steric hindrance from the N-acylated pyrrolidine ring. | Double couple with a higher excess of reagents (3-4 eq). Ensure the use of a potent coupling reagent like HATU or PyAOP.[15] |
| Low final yield after cleavage | Incomplete cleavage from the resin. | Extend cleavage time to 4 hours. Ensure the resin is thoroughly dried before adding the TFA cocktail. |
| Unexpected mass in final product (+56 Da) | Incomplete removal of the Boc group from the pyrrolidine nitrogen. | This is rare with standard TFA cocktails. If observed, re-treat the crude peptide with fresh cleavage cocktail for 1 hour before purification. |
Conclusion
The successful integration of this compound into peptide chains is readily achievable with careful planning and optimization of standard SPPS protocols. The keys to success are the use of a correctly configured orthogonally protected building block and the selection of powerful coupling reagents like HATU to overcome the steric challenges associated with this unique scaffold. By following the protocols outlined in this guide, researchers can effectively leverage the unique structural and functional properties of this compound to advance the design of novel peptidomimetics and therapeutic peptides.
References
- Al-Obeidi, F., & Hruby, V. J. (1990). Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams. Journal of the American Chemical Society.
- Fairlie, D. P., & Abbenante, G. (2002). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. Journal of the American Chemical Society.
- BenchChem. (2025). Deprotection of Peptides with C-Terminal Proline Ethylamide. BenchChem Technical Support Center.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Resources.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem Technical Support Center.
- Rainey, J. K., & Vederas, J. C. (2007). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry.
- Conti, P., & Tamborini, L. (2020). Smart Electrospun Nanofibers from Short Peptidomimetics Based on Pyrrolo-pyrazole Scaffold. Molecules.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth Resources.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Resources.
- Kuchar, M., & Krivosova, M. (2021).
- Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Resources.
- Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1894-1897.
- Guryanov, I., & Nuss, J. M. (2020).
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Resources.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich Technical Bulletin.
- Löffler, F., & Sjöberg, P. (2015). Cleavage of synthetic peptides.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Albericio, F., & Carpino, L. A. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-256.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BOC Sciences. (n.d.).
- CEM Corporation. (n.d.). Fmoc Amino Acids - SPPS Reagents.
- ChemPep Inc. (n.d.). Fmoc Amino Acids for Solid-Phase Peptide Synthesis (SPPS). ChemPep Products.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience Resources.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck Millipore Technical Document.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec Resources.
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Application Note: A Practical Guide to the Chiral Separation of 4-Aminopyrrolidin-3-ol Enantiomers
Abstract
This application note provides a comprehensive technical guide for the analytical and preparative chiral separation of 4-aminopyrrolidin-3-ol enantiomers. This molecule is a critical chiral building block in medicinal chemistry and drug development, making enantiomeric purity a paramount concern. We delve into the underlying principles of chiral chromatography and present detailed, field-proven protocols for two primary techniques: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). The guide emphasizes the causality behind experimental choices, offering insights into method development, optimization, and scale-up. It is intended for researchers, scientists, and drug development professionals seeking robust and efficient methods for resolving this challenging polar compound.
Introduction: The Significance of this compound
Chiral heterocyclic amines and alcohols are foundational scaffolds in a vast array of bioactive compounds and pharmaceuticals.[1] this compound, with its two stereocenters, is a key intermediate in the synthesis of numerous therapeutic agents. As the pharmacological activity of a drug is often confined to a single enantiomer, while the other may be inactive or even toxic, the ability to separate and quantify these enantiomers is a regulatory and safety imperative.[2]
The inherent polarity of this compound, stemming from its primary amine and secondary alcohol functional groups, presents significant challenges for traditional chromatographic methods. These groups can cause strong, undesirable interactions with the stationary phase, leading to poor peak shape and resolution. This guide provides validated protocols to overcome these challenges.
Core Principles of Chiral Recognition
Successful chiral separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector.[3] This is governed by the "three-point interaction" model, which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) are required for enantiorecognition.[3] The primary strategies to achieve this are:
-
Direct Separation: Utilizes a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on a support matrix (typically silica). This is the most common and efficient approach.[4]
-
Indirect Separation: The racemic analyte is first derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[5]
This note will focus primarily on direct separation methods, which avoid the extra reaction and potential complications of derivatization.[5]
Primary Recommendation: Supercritical Fluid Chromatography (SFC)
For the separation of polar amines like this compound, Supercritical Fluid Chromatography (SFC) is the superior technique. Its advantages over HPLC include higher efficiency, significantly faster analysis times, and reduced use of toxic organic solvents.[6][7] The mobile phase, typically supercritical CO₂, has low viscosity and high diffusivity, allowing for higher flow rates without sacrificing resolution.[6]
The Causality of SFC Method Parameters
The key to separating highly polar compounds with SFC lies in the precise control of the mobile phase composition.
-
Supercritical CO₂: The primary, non-polar mobile phase.
-
Polar Co-solvent (Modifier): Protic solvents like methanol or ethanol are added to increase the mobile phase's solvating power for polar analytes.[6]
-
Additive: This is the most critical component for success. Basic analytes can exhibit severe peak tailing on silica-based CSPs. An acidic additive, such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA), forms an ion pair or an intact salt with the analyte's amine group. This dramatically improves peak symmetry and often enhances selectivity.[8][9]
The following workflow illustrates a systematic approach to developing a robust SFC method.
Caption: SFC method development workflow for this compound.
Protocol: Analytical SFC Method for this compound
This protocol outlines a screening and optimization process.
1. System & Sample Preparation:
-
System: An analytical SFC system with UV or Mass Spectrometric detection.
-
Sample: Prepare a 1 mg/mL solution of racemic this compound in Methanol.
2. Initial Screening Conditions:
-
Rationale: Polysaccharide-based CSPs offer broad enantioselectivity for a wide range of compounds and are the recommended starting point.[10]
-
Screening Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
-
Screening Parameters:
| Parameter | Condition | Rationale |
| Mobile Phase A | CO₂ | Primary mobile phase in SFC.[6] |
| Mobile Phase B | Methanol | Polar modifier to elute the polar analyte.[6] |
| Gradient | 5% to 40% B over 5 minutes | A broad gradient to ensure elution and find the approximate required modifier concentration. |
| Flow Rate | 3.0 mL/min | Typical analytical flow rate for high throughput. |
| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase. |
| Column Temperature | 40 °C | Influences mobile phase properties and chiral recognition. |
| Detection | UV at 210 nm or MS | Analyte lacks a strong chromophore, requiring low UV wavelength or universal MS detection. |
3. Method Optimization:
-
Objective: Improve peak shape and achieve baseline resolution (Rs > 1.5).
-
Step 1 (Peak Shape): If peaks are broad or tailing, add an acidic additive to the methanol modifier. Start with 0.1% (v/v) Methanesulfonic Acid (MSA) or Ethanesulfonic Acid (ESA). These are often more effective and less corrosive than Trifluoroacetic Acid (TFA).[8]
-
Step 2 (Resolution): Once peak shape is acceptable, adjust the gradient. If enantiomers are partially resolved, switch to a shallower gradient (e.g., 15-25% B over 10 minutes) to improve separation.
-
Step 3 (Fine-Tuning): Small adjustments to temperature and back pressure can further optimize selectivity.
Alternative Technique: Chiral High-Performance Liquid Chromatography (HPLC)
While SFC is preferred, chiral HPLC remains a robust and widely accessible alternative.[11][12] For a polar molecule like this compound, Normal Phase or Polar Organic Chromatography modes are generally more successful than Reversed Phase.
The Causality of HPLC Method Parameters
-
Normal Phase Chromatography (NPC):
-
Stationary Phase: A polar CSP.
-
Mobile Phase: A non-polar solvent (e.g., n-hexane) with a polar modifier (e.g., ethanol or 2-propanol).[11]
-
Additive: A small amount of a basic additive like diethylamine (DEA) is crucial. It acts as a competitor for active sites on the silica surface, preventing the analyte's primary amine from interacting too strongly and causing severe peak tailing.[11]
-
The basic components of a chiral HPLC separation are illustrated below.
Caption: Schematic of a direct chiral HPLC system.
Protocol: Normal Phase HPLC Method for this compound
1. System & Sample Preparation:
-
System: A standard HPLC system with UV or Evaporative Light Scattering Detector (ELSD).
-
Sample: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
2. Chromatographic Conditions:
-
Rationale: An isocratic mobile phase is often sufficient in normal phase and provides method simplicity. The alcohol modifier competes with the analyte for polar sites on the CSP, while the basic additive masks silica silanols.[10]
-
Recommended Starting Conditions:
| Parameter | Condition | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel (4.6 x 250 mm) | A versatile CSP with proven success for a wide range of chiral compounds.[11][13] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A common starting point for separating polar amines in normal phase. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Room temperature is a typical starting point; sub-ambient temperatures can sometimes improve resolution. |
| Detection | UV at 210 nm or ELSD | ELSD is a good alternative if UV sensitivity is low. |
3. Method Optimization:
-
Adjusting Retention: To decrease retention time, increase the percentage of ethanol. To increase retention time, decrease the percentage of ethanol.
-
Improving Resolution: Vary the alcohol (e.g., switch from ethanol to 2-propanol), as this can significantly alter the chiral recognition mechanism. Adjusting the ratio of hexane to alcohol in small increments can fine-tune the separation.
Preparative Scale-Up and Alternative Strategies
Preparative Chromatography
Both the optimized SFC and HPLC methods can be scaled up for preparative purification. SFC is often advantageous for scale-up due to faster run times and easier solvent removal (CO₂ evaporates), leading to higher throughput.[8] The primary adjustment involves increasing the column diameter and sample load, which requires re-optimization of flow rates and injection volumes.
Orthogonal Strategy: Enzymatic Resolution
For obtaining large quantities of a single enantiomer, enzymatic kinetic resolution is a powerful synthetic strategy.[1] This involves using an enzyme, such as a lipase or a transaminase, that selectively reacts with only one enantiomer of the racemic mixture.[14][15] For example, an amine transaminase could be used in the kinetic resolution of racemic N-Boc-3-aminopyrrolidine.[1] This leaves the unreacted, desired enantiomer with high enantiomeric excess. While not a direct separation technique, it is a crucial method in the synthesis of enantiopure compounds.
Summary and Recommendations
The chiral separation of this compound is readily achievable with a systematic approach.
-
Primary Recommendation: Supercritical Fluid Chromatography (SFC) on a polysaccharide-based CSP with a methanol modifier and an acidic additive (e.g., MSA) is the most efficient and rapid method.
-
Alternative Recommendation: Normal Phase HPLC on a similar CSP with a hexane/alcohol mobile phase containing a basic additive (e.g., DEA) is a reliable and robust alternative.
The choice between methods will depend on available instrumentation and specific application needs (analytical QC vs. preparative isolation). Both protocols provided herein serve as excellent starting points for developing a validated method for the chiral separation of this important pharmaceutical building block.
References
- Benchchem. Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers.
- Desfontaine, V., Guillarme, D., Francotte, E., & Nováková, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-105.
-
Stringham, R. W. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1070(1-2), 163-170. Available from: [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
-
Šatínský, D., Chocholouš, P., & Brabcová, I. (2019). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 49(5), 433-447. Available from: [Link]
-
Slabu, I., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 11(15), 9845-9850. Available from: [Link]
- Bhushan, R., & Tanwar, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6149.
-
Santa, T., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Biomedical Chromatography, 27(12), 1691-1697. Available from: [Link]
-
Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-4363. Available from: [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 21(5), 478-484. Available from: [Link]
-
Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(7), 3907-3914. Available from: [Link]
-
Valentine, J. R., & Thompson, J. A. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. Available from: [Link]
-
Najera, C., & Sansano, J. M. (2022). Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. ResearchGate. Available from: [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2853. Available from: [Link]
-
Sutton, P. W., & Turner, N. J. (2012). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Angewandte Chemie International Edition, 51(40), 10026-10029. Available from: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
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Khalid, M., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 360, 143083. Available from: [Link]
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
-
Vaccher, C., et al. (1998). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Chromatographia, 47(9-10), 557-562. Available from: [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
-
Bhushan, R., & Nagar, H. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 1-13. Available from: [Link]
-
Sutton, P. W., & Turner, N. J. (2012). Enzymatic Cascades for the Regio- and Stereoselective Synthesis of Chiral Amines. CHIMIA International Journal for Chemistry, 66(4), 201-204. Available from: [Link]
-
Doubleday, W. W. (2015). Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. Organic Chemistry Portal. Available from: [Link]
-
Szymańska, E., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 23(21), 13391. Available from: [Link]
-
Montgomery, J. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 12(6), 595. Available from: [Link]
-
Wang, S., et al. (2015). Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. The Journal of Organic Chemistry, 80(14), 7288-7294. Available from: [Link]
Sources
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- 14. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Strategic Incorporation of 4-Aminopyrrolidin-3-ol in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Substituted Pyrrolidines in Kinase Inhibition
The landscape of kinase inhibitor development is continually evolving, driven by the need for enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to overcome resistance. Within this dynamic field, the pyrrolidine scaffold has emerged as a privileged structure, integral to the framework of numerous clinically successful and investigational kinase inhibitors.[1] Its inherent three-dimensional character allows for precise spatial orientation of substituents, enabling optimal interactions with the complex topography of kinase active sites. This application note delves into the strategic use of a particularly valuable building block, 4-aminopyrrolidin-3-ol, in the rational design and synthesis of potent and selective kinase inhibitors. We will explore the underlying principles of its application, provide detailed synthetic protocols, and discuss its potential to address current challenges in kinase-targeted drug discovery.
The dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer and autoimmune disorders. Consequently, small molecule kinase inhibitors have become a cornerstone of modern medicine, with a growing number of FDA-approved drugs targeting this enzyme family.[2] The pyrrolidine ring is a key feature in several approved kinase inhibitors, such as the JAK-2 inhibitor pacritinib and the FGFR-4 inhibitor futibatinib, highlighting its importance in creating effective therapeutic agents.[1]
This guide will provide a comprehensive overview of the application of this compound and its derivatives in the synthesis of kinase inhibitors, with a particular focus on Janus kinase (JAK) inhibitors. We will present a detailed synthetic workflow, from the preparation of the key pyrrolidine intermediate to its incorporation into a final inhibitor molecule, supported by established chemical principles and practical, field-proven insights.
The Versatility of the this compound Scaffold: A Structural and Mechanistic Perspective
The this compound moiety offers several advantages in the design of kinase inhibitors:
-
Stereochemical Complexity and Rigidity: The defined stereochemistry of the amino and hydroxyl groups on the pyrrolidine ring provides a rigid framework for presenting key pharmacophoric elements in a precise three-dimensional arrangement. This is crucial for achieving high-affinity binding to the ATP-binding site of kinases.
-
Hydrogen Bonding Capabilities: The presence of both a hydroxyl group and an amino group allows for the formation of multiple hydrogen bonds with amino acid residues in the kinase hinge region and other key areas of the active site. These interactions are fundamental to the potency and selectivity of many kinase inhibitors.
-
Vectors for Chemical Elaboration: The primary or secondary amine at the 4-position and the hydroxyl group at the 3-position serve as versatile handles for further chemical modification. This allows for the exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties such as solubility and cell permeability.
The following diagram illustrates the key features of the this compound scaffold and its potential interactions within a kinase active site.
Caption: Key interactions of the this compound scaffold within a kinase active site.
Application in the Synthesis of a JAK1-Selective Inhibitor: A Case Study
To illustrate the practical application of this scaffold, we will detail the synthesis of a potent and selective JAK1 inhibitor, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, as described in the literature.[1] This example demonstrates the key synthetic transformations and the rationale behind the experimental choices.
Synthetic Scheme Overview
The overall synthetic strategy involves three main stages:
-
Synthesis of the Chiral Pyrrolidine Intermediate: Preparation of the appropriately protected and stereochemically defined aminopyrrolidine building block.
-
Coupling with the Heterocyclic Core: Nucleophilic aromatic substitution reaction to couple the pyrrolidine intermediate with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
-
Final Elaboration and Deprotection: Modification of the pyrrolidine nitrogen and removal of protecting groups to yield the final inhibitor.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for a JAK1 inhibitor using a 3-aminopyrrolidine scaffold.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Intermediate: (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
This protocol describes the synthesis of the chiral aminopyrrolidine building block. The choice of the Boc protecting group for the pyrrolidine nitrogen is strategic, as it is stable under the conditions of the subsequent coupling reaction and can be readily removed under acidic conditions.
Materials:
-
(R)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Oxidation of the Alcohol:
-
To a solution of (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
-
Reductive Amination:
-
Dissolve the crude ketone from the previous step in DCM.
-
Add methylamine (2.0 eq, as a solution in THF or ethanol) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.
-
Part 2: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This step involves a nucleophilic aromatic substitution (SNAr) reaction, a common method for forming the crucial C-N bond between the aminopyrrolidine and the heterocyclic core. The use of a base is necessary to deprotonate the secondary amine of the pyrrolidine, increasing its nucleophilicity.
Materials:
-
(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
SNAr Reaction:
-
To a solution of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (1.1 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF or DMSO, add potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-tert-butyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate.
-
Part 3: Deprotection and Final Modification
The final steps involve the removal of the Boc protecting group and the acylation of the pyrrolidine nitrogen to introduce the cyanoacetyl moiety, a common feature in many JAK inhibitors.
Materials:
-
(R)-tert-butyl 3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
2-cyanoacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Boc Deprotection:
-
Dissolve the product from Part 2 in DCM and cool to 0 °C.
-
Add TFA (10-20 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
-
-
Amide Coupling:
-
To a solution of 2-cyanoacetic acid (1.2 eq) in DMF, add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine from the previous step (1.0 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final product, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile.
-
Structure-Activity Relationship (SAR) Insights and Data Presentation
The modification of the pyrrolidine scaffold allows for a systematic exploration of the SAR. For instance, the substituent on the pyrrolidine nitrogen can significantly impact the inhibitor's potency and selectivity.
| Compound | R Group on Pyrrolidine Nitrogen | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Tofacitinib | -CO-CH₂-CN | 1.2 | 20 | 112 | 344 |
| Compound 6[1] | -CO-CH₂-CN | 11 | 240 | 2800 | 110 |
Data is illustrative and based on reported values for comparison.
The data clearly indicates that the substitution of the 4-methylpiperidine ring in tofacitinib with a 3-aminopyrrolidine ring in Compound 6 leads to a significant increase in selectivity for JAK1 over JAK3.[1] This highlights the profound impact that subtle changes to the saturated heterocyclic core can have on the inhibitor's biological profile.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a valuable class of building blocks for the synthesis of novel kinase inhibitors. Their inherent structural features and synthetic tractability provide a robust platform for the development of potent and selective inhibitors targeting a range of kinases implicated in human disease. The detailed protocols provided herein serve as a practical guide for researchers in the field, enabling the efficient synthesis and exploration of this promising chemical space. As the demand for next-generation kinase inhibitors continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of new and effective medicines.
References
-
Kim, B. M., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Bioorganic & Medicinal Chemistry, 26(8), 1495-1510. [Link]
- U.S. Patent No. 9,718,834 B2. (2017).
- U.S. Patent No. 10,954,237 B2. (2021). JAK inhibitors containing a 4-membered heterocyclic amide.
-
Properties of FDA-approved small molecule protein kinase inhibitors. (2024). Blue Ridge Institute for Medical Research. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]
-
Zhang, C., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1404-1414. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(20), 5467-5479. [Link]
-
Method for preparing 4-chloro-7H-pyrrolo[2,3-d] pyrimidine. (2019). Patsnap. [Link]
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- 1. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the N-Alkylation of 4-Aminopyrrolidin-3-ol for Pharmaceutical Research
Introduction: The Significance of the 4-Aminopyrrolidin-3-ol Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the (3S,4S)-4-aminopyrrolidin-3-ol moiety has emerged as a critical building block in the development of potent inhibitors for enzymes implicated in neurodegenerative diseases, such as β-secretase (BACE1) for Alzheimer's disease.[3][4] The ability to selectively functionalize the primary amino group via N-alkylation is a cornerstone of synthesizing diverse compound libraries for structure-activity relationship (SAR) studies.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the N-alkylation of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for procedural choices, and the necessary validation techniques to ensure scientific integrity. We present two robust and widely applicable protocols: Reductive Amination for controlled mono-alkylation and Direct Alkylation with Alkyl Halides for specific applications.
Strategic Considerations: Choosing the Right N-Alkylation Pathway
The primary amine of this compound is a strong nucleophile, readily participating in alkylation reactions. However, the resulting secondary amine product is often more nucleophilic than the starting material, creating a high propensity for overalkylation to form a tertiary amine.[5][6][7] Therefore, selecting the appropriate synthetic strategy is critical for achieving the desired product selectively and in high yield.
Two primary strategies are detailed below, with their respective advantages and disadvantages summarized for easy comparison.
| Feature | Method 1: Reductive Amination | Method 2: Direct Alkylation (S |
| Control | Excellent for mono-alkylation; overalkylation is rare.[8] | Prone to overalkylation; requires careful control of stoichiometry.[9] |
| Substrate Scope | Broad; utilizes a vast library of commercially available aldehydes and ketones. | Generally limited to reactive alkyl halides (iodides, bromides, benzyl/allyl). |
| Reaction Conditions | Mild; often performed at room temperature under neutral or weakly acidic pH.[10] | Often requires heating and a strong base. |
| Key Reagents | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃). | Alkyl Halide, Base (e.g., K₂CO₃, DIPEA). |
| Potential Issues | Reducer may affect other functional groups if not chosen carefully. | Generation of acidic byproducts (HX); potential for quaternization. |
| Ideal For | Library synthesis, generating secondary amines, complex substrates. | Simple alkylations where the starting amine can be used in excess. |
Protocol 1: Reductive Amination for Controlled Mono-N-Alkylation
Reductive amination is a powerful and highly reliable method for synthesizing secondary amines from primary amines.[11] The reaction proceeds in a one-pot fashion by first forming an intermediate imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a hydride source present in the reaction mixture.[10]
Mechanistic Rationale
The success of this method hinges on the choice of reducing agent. A mild and selective reducing agent is required, one that reduces the C=N bond of the iminium intermediate much faster than the C=O bond of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its steric bulk and attenuated reactivity, which makes it highly selective for imines over aldehydes or ketones.[8][12]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Comprehensive Purity Analysis of 4-aminopyrrolidin-3-ol
Introduction
4-aminopyrrolidin-3-ol is a chiral, polar, non-chromophoric molecule that serves as a versatile building block in medicinal chemistry. Its structural features, including a secondary amine, a hydroxyl group, and two stereocenters, present unique challenges for purity analysis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for determining the purity, identifying and quantifying impurities, and assessing the stability of this compound. The methodologies described herein are designed to be robust, reliable, and adaptable to various laboratory settings.
Physicochemical Properties and Analytical Challenges
Understanding the physicochemical properties of this compound is paramount for developing effective analytical methods.
-
Structure: The molecule contains a five-membered pyrrolidine ring with amino and hydroxyl substituents. The presence of two chiral centers means it can exist as four possible stereoisomers.
-
Polarity: The amino and hydroxyl groups make the molecule highly polar, leading to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.
-
Lack of a Strong Chromophore: The absence of a significant UV-absorbing chromophore necessitates the use of universal detection methods like mass spectrometry (MS), evaporative light scattering detection (ELSD), or derivatization with a UV-active agent.
-
Chirality: The presence of stereoisomers requires the use of chiral separation techniques to ensure the stereochemical purity of the desired isomer.
Recommended Analytical Workflows
A multi-pronged approach is recommended for the comprehensive purity analysis of this compound. This includes methods for achiral purity, chiral purity, and the identification of potential impurities.
Part 1: Achiral Purity Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of polar compounds that are not well-retained in reversed-phase chromatography.[1]
Rationale for Method Selection
The highly polar nature of this compound makes HILIC an ideal choice for its separation from non-polar and closely related polar impurities. The stationary phases used in HILIC, such as those with amide or diol functional groups, facilitate the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase.
Experimental Protocol
Table 1: HILIC-ELSD/MS Method Parameters
| Parameter | Recommended Condition |
| Column | Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | 95% A to 50% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector 1 (Primary) | Evaporative Light Scattering Detector (ELSD) |
| Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM | |
| Detector 2 (Identification) | Mass Spectrometer (MS) with Electrospray Ionization (ESI) |
| Positive Ion Mode, Scan Range: m/z 50-500 |
Data Interpretation
The ELSD will provide a universal detection of all non-volatile components, allowing for the quantification of the main peak and any impurities. The MS detector will provide mass information for peak identification and confirmation.
Part 2: Chiral Purity Analysis
The control of stereoisomeric purity is critical for pharmaceutical applications. Chiral HPLC and Capillary Electrophoresis (CE) are two powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral separation is often achievable using chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are good starting points for the separation of amino alcohols.[2]
Table 2: Chiral HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) or Macrocyclic glycopeptide-based column (e.g., Teicoplanin) |
| Mobile Phase | Isocratic mixture of n-Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1, v/v/v) - to be optimized |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm (if derivatized) or ELSD/MS (for underivatized) |
Note: Derivatization with a chromophore-containing agent may be necessary to enhance detection sensitivity if using a UV detector.
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency and low sample consumption, making it an excellent alternative for chiral separations.[3][4][5] The use of chiral selectors in the background electrolyte (BGE) is a common approach.
Table 3: Chiral CE Method Parameters
| Parameter | Recommended Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 10 mM of a chiral selector (e.g., a cyclodextrin derivative) |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | Indirect UV or Mass Spectrometry |
Part 3: Analysis of Volatile Impurities by Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of this compound. Due to the polar nature and low volatility of the analyte, derivatization is typically required.[6]
Rationale for Derivatization
Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), will convert the polar amino and hydroxyl groups into less polar and more volatile trimethylsilyl ethers and amines, making them amenable to GC analysis.
Experimental Protocol
1. Derivatization Procedure:
-
To 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC.
Table 4: GC-FID/MS Method Parameters
| Parameter | Recommended Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C and/or Mass Spectrometer (MS) |
| Injection | Split (e.g., 20:1), 1 µL |
Part 4: Impurity Profiling and Identification
Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.
Potential Impurities from Synthesis
Based on common synthetic routes for pyrrolidines, potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Isomers: Other stereoisomers of this compound.
-
By-products: Products from side reactions, such as over-alkylation or elimination.[7]
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods.[8][9][10][11][12] The following conditions are recommended:
Table 5: Forced Degradation Conditions
| Stress Condition | Reagent and Condition |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h |
| Oxidation | 3% H₂O₂, room temperature, 24 h |
| Thermal | 80 °C, 48 h (solid state) |
| Photolytic | ICH Q1B conditions (solid and solution) |
The stressed samples should be analyzed by the HILIC-MS method to identify and quantify any degradation products.
Visualization of Analytical Workflow
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive purity assessment of this compound. The combination of HILIC for achiral purity, chiral HPLC or CE for stereoisomeric purity, and GC for volatile impurities, coupled with forced degradation studies, will ensure a thorough understanding of the purity and stability of this important chemical building block. The provided protocols serve as a starting point and may require optimization based on the specific sample matrix and available instrumentation.
References
- Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed.
- Profiling acidic metabolites by capillary electrophoresis‐mass spectrometry in low numbers of mammalian cells using a novel chemical derivatiz
- Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry.
- Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PubMed Central.
- Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Forced Degrad
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent.
- The absorption spectra of the 4-AP systems: 1) 1·10⁻⁶ М, 2) 1·10⁻¹² М,...
- Capillary Electrophoresis (CE). YouTube.
- Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09)
- The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. NIH.
- UV–vis absorption spectra of compound 4 (29 M) in the presence of...
- (PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Amino Acid and Peptide Chiral Separ
- The UV-Vis absorption spectra of III in different solvents.
- Pyrrolidine. NIST WebBook.
- (PDF) Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid.
- An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formul
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- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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Application Note: Leveraging (3R,4R)-4-Aminopyrrolidin-3-ol for the Synthesis of Novel Chiral Heterocyclic Scaffolds
Abstract
This guide details the strategic application of (3R,4R)-4-aminopyrrolidin-3-ol, a versatile and stereochemically rich building block, in the synthesis of novel heterocyclic compounds for drug discovery and medicinal chemistry. The inherent chirality and trifunctional nature of this scaffold provide an efficient pathway to complex molecules with defined three-dimensional architectures. We present the mechanistic rationale and a detailed, field-tested protocol for the synthesis of a chiral hexahydropyrrolo[1,2-a]pyrazine, a privileged core structure in modern pharmaceutics. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolbox and accelerate the creation of innovative chemical entities.
The Strategic Value of 4-Aminopyrrolidin-3-ol in Drug Discovery
The pyrrolidine ring is a foundational motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including aqueous solubility and its ability to act as a constrained scaffold for presenting pharmacophoric elements in a precise spatial orientation.
A Privileged Scaffold with Innate Chirality
(3R,4R)-4-aminopyrrolidin-3-ol is more than just a pyrrolidine; it is a chiral building block that embeds stereochemical information directly into a synthetic route.[2] The use of such enantiomerically pure starting materials is a cornerstone of modern drug development, as it circumvents the need for costly and often low-yielding chiral separations or complex asymmetric syntheses at later stages.[3] The fixed trans relationship between the amino and hydroxyl groups provides a rigid conformational starting point, which is critical for designing selective interactions with chiral biological targets like enzymes and receptors.
Trifunctional Handles for Controlled Diversification
The true synthetic power of this compound lies in its three distinct functional groups, each with unique reactivity that can be selectively addressed:
-
Primary Amine (-NH₂): The most nucleophilic and sterically accessible site, ideal for initial bond-forming reactions, such as imine formation or acylation.
-
Secondary Amine (-NH-): Located within the pyrrolidine ring, its nucleophilicity allows it to participate in cyclization reactions to form fused bicyclic systems.
-
Secondary Alcohol (-OH): Offers a site for subsequent functionalization (e.g., etherification, esterification) to modulate properties like solubility, lipophilicity, and metabolic stability, or to serve as a hydrogen bond donor in receptor binding.
This trifunctionality enables a "build and diversify" strategy, where a core scaffold is first constructed, followed by late-stage functionalization to generate a library of analogues for structure-activity relationship (SAR) studies.
Synthesis of Fused Heterocyclic Systems: Pyrrolo[1,2-a]pyrazines
One of the most powerful applications of this compound is in the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]pyrazines. This scaffold is of significant interest due to its presence in compounds targeting a range of biological targets, including mGluR5 antagonists.[4]
Mechanistic Rationale: Tandem Condensation and Cyclization
The core of the synthetic strategy relies on the vicinal diamine character of the starting material.[5] The primary and secondary amines can undergo a sequential condensation reaction with a 1,2-dielectrophile, such as an α-dicarbonyl compound (e.g., phenylglyoxal), in a manner analogous to a Pictet-Spengler reaction.[6][7]
The reaction proceeds through two key stages:
-
Initial Imine Formation: The more reactive primary amine attacks one of the carbonyl groups of the dielectrophile to form an initial imine intermediate.
-
Intramolecular Cyclization: The secondary amine then attacks the second carbonyl group, leading to a cyclized dihydropyrrolopyrazine intermediate. This step is often facilitated by mild acid catalysis, which activates the carbonyl group toward nucleophilic attack.
-
Aromatization or Reduction: The resulting dihydropyrrolopyrazine can either be oxidized to the aromatic pyrrolo[1,2-a]pyrazine or, as described in the following protocol, reduced to the stable, saturated hexahydropyrrolo[1,2-a]pyrazine, which preserves the sp³-rich character often desired in modern drug candidates.
General Experimental Workflow
The overall process for synthesizing a chiral hexahydropyrrolo[1,2-a]pyrazine derivative is outlined below. This workflow is designed for efficiency and robustness, ensuring high purity of the final compound.
Caption: General workflow for the synthesis of hexahydropyrrolo[1,2-a]pyrazine derivatives.
Detailed Experimental Protocol
Protocol 1: Synthesis of (6R,7R)-7-hydroxy-6-phenyl-1,2,3,4,6,7-hexahydropyrrolo[1,2-a]pyrazine
This protocol describes a reliable, gram-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (3R,4R)-4-Aminopyrrolidin-3-ol dihydrochloride | ≥98% | Commercially Available | |
| Phenylglyoxal (monohydrate) | ≥97% | Commercially Available | |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care, moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | Used to free-base the starting material. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated aq. NaHCO₃ | Lab Prepared | - | For work-up. |
| Brine | Lab Prepared | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3R,4R)-4-aminopyrrolidin-3-ol dihydrochloride (1.0 g, 5.71 mmol) and anhydrous methanol (40 mL).
-
Free-Basing: Add triethylamine (1.76 mL, 12.6 mmol, 2.2 equiv.) to the suspension. Stir at room temperature for 15 minutes. The salt will partially or fully dissolve.
-
Addition of Electrophile: Add phenylglyoxal monohydrate (0.87 g, 5.71 mmol, 1.0 equiv.) to the flask.
-
Condensation: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: 10% MeOH in DCM].
-
Reduction: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add sodium borohydride (0.65 g, 17.1 mmol, 3.0 equiv.) portion-wise over 15 minutes.
-
Causality Note: The intermediate dihydropyrrolopyrazine contains two imine/iminium functionalities that are readily reduced by NaBH₄. Using a molar excess ensures the complete reduction to the more stable saturated hexahydro-scaffold. Cooling is essential to control the exothermic reaction with the solvent and any unreacted carbonyls.
-
-
Reaction Completion & Quench: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the resulting aqueous residue with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil/solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane.
-
Combine the fractions containing the desired product (visualized by TLC with KMnO₄ stain) and concentrate in vacuo to afford the title compound as an off-white solid.
-
Self-Validation and Expected Outcome
-
Yield: 65-75%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The chirality should be confirmed by measuring the specific rotation [α]D.
Data Presentation and Characterization
Reaction Scheme
The following scheme illustrates the transformation described in Protocol 1.
Caption: Synthesis of a chiral hexahydropyrrolo[1,2-a]pyrazine derivative.
Representative Spectroscopic Data
The following table presents expected (hypothetical) NMR data for the target compound, which is crucial for verifying the successful synthesis.[10][11][12]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 7.40 - 7.25 | (m, 5H, Ar-H) |
| 4.85 | (d, 1H, -CH(Ph)-) |
| 4.10 | (m, 1H, -CH(OH)-) |
| 3.80 - 2.80 | (m, 8H, Pyrrolidine & Pyrazine CH/CH₂) |
| 2.50 | (br s, 2H, OH, NH) |
Conclusion and Future Directions
(3R,4R)-4-aminopyrrolidin-3-ol is a powerful and efficient chiral building block for constructing novel heterocyclic scaffolds. The protocol described herein for the synthesis of hexahydropyrrolo[1,2-a]pyrazines demonstrates a robust and scalable method for accessing sp³-rich, stereochemically defined molecules. The remaining hydroxyl group on the synthesized core serves as a valuable anchor for further diversification, enabling the rapid generation of compound libraries for hit-to-lead optimization in drug discovery programs. This strategic use of multifunctional chiral building blocks is essential for navigating the complexities of modern medicinal chemistry.
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Gerevini, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045. [Link]
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Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry, 81(2), 395-402. [Link]
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Park, K. H., et al. (2001). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry, 12(11), 1559-1562. [Link]
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Avenoza, A., et al. (2013). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 15(18), 4782-4785. [Link]
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Das, B., et al. (2007). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Synthesis, 2007(10), 1547-1550. [Link]
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Bejan, V., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(21), 5192. [Link]
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Kang, S. H., et al. (2003). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Bulletin of the Korean Chemical Society, 24(11), 1579-1581. [Link]
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Takahashi, K. (1977). The reaction of phenylglyoxal and related agents with proteins. Journal of Biochemistry, 81(2), 403-414. [Link]
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Yuan, Y., et al. (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. The Journal of Organic Chemistry, 69(1), 146-149. [Link]
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Szantay, C., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(18), 4293. [Link]
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Gulevskaya, A. V., et al. (2023). Bioactive Pyrrolo[2,1-f][6][8][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2658-2673. [Link]
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Fronczek, F. R., et al. (2012). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry, 36(7), 1468-1478. [Link]
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Wang, Y., et al. (2016). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. Scientific Reports, 6, 23187. [Link]
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Vidal, J. D., et al. (2021). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 26(11), 3375. [Link]
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Application Notes and Protocols for the In Vitro Assay Validation of Compounds Derived from 4-Aminopyrrolidin-3-ol
Introduction: The Promise of the 4-Aminopyrrolidin-3-ol Scaffold and the Imperative of Rigorous In Vitro Validation
The this compound scaffold is a privileged structural motif in medicinal chemistry, recognized for its ability to form key interactions with biological targets.[1][2] Derivatives of this versatile scaffold have shown significant promise as therapeutic agents, particularly in the context of neurodegenerative diseases such as Alzheimer's.[1][3] A notable example is their activity as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides.[3][4][5][6]
The journey from a promising chemical scaffold to a viable drug candidate is long and fraught with challenges. A critical and foundational stage in this process is the comprehensive in vitro validation of the compound's biological activity.[7] This involves a suite of carefully designed and validated assays to characterize the compound's potency, selectivity, and potential liabilities.[8] A robust in vitro validation package provides the confidence needed to advance a compound to more complex and costly stages of drug development.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the in vitro assay validation of compounds derived from this compound. It is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental design and validation parameters, in alignment with international regulatory guidelines such as ICH Q2(R1).[9][10][11][12]
A Tiered Approach to In Vitro Validation: The Screening Cascade
A successful in vitro validation strategy employs a tiered or "cascade" approach, starting with high-throughput, target-focused assays and progressing to more physiologically relevant, lower-throughput systems.[13][14][15] This allows for the efficient filtering of large numbers of compounds, ensuring that only the most promising candidates, with the desired biological activity and acceptable safety profiles, are advanced.
Caption: A tiered screening cascade for the in vitro validation of this compound derivatives.
Section 1: Biochemical Assay Validation - The BACE1 Enzyme Inhibition Assay
The first tier of the screening cascade typically involves a biochemical assay to determine the direct interaction of the compound with its purified target. For this compound derivatives with suspected BACE1 inhibitory activity, a direct enzyme inhibition assay is paramount.
The Scientific Rationale: Why Start with a Biochemical Assay?
Biochemical assays offer a simplified and controlled environment to study the direct interaction between a compound and its target enzyme, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects).[16] This allows for a precise determination of the compound's intrinsic potency (often expressed as the IC50 value) and its mechanism of inhibition.[17][18]
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Application Note & Protocols: In Silico Docking of 4-aminopyrrolidin-3-ol Derivatives
Abstract
The 4-aminopyrrolidin-3-ol scaffold is a privileged structural motif present in a variety of potent enzyme inhibitors, valued for its stereochemical complexity and capacity for forming critical hydrogen bond interactions.[1][2] This application note provides a comprehensive guide to performing molecular docking studies with derivatives of this scaffold. We will delve into the theoretical underpinnings of molecular docking, provide detailed, field-proven protocols for molecule preparation and simulation using industry-standard software, and offer insights into the interpretation and validation of docking results. This guide is designed to empower researchers to effectively leverage computational methods to predict binding affinities and interaction modes, thereby accelerating the discovery and optimization of novel therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold and In Silico Screening
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs, including several Dipeptidyl Peptidase-IV (DPP-4) inhibitors used in the treatment of type 2 diabetes.[2][3] The this compound derivative, in particular, offers a rich three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for various protein targets, such as BACE1 (β-secretase 1), a key enzyme in Alzheimer's disease pathology.[1][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5][6] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing atomic-level insights into binding mechanisms before committing to costly and time-consuming chemical synthesis and in vitro testing.[5][6]
This guide will use AutoDock Vina , a widely adopted open-source docking program, renowned for its balance of speed and accuracy, to illustrate the complete workflow.[7]
Theoretical Foundations: "Why" We Perform Each Step
A successful docking study is more than a button-click exercise; it is a carefully controlled computational experiment. Understanding the causality behind each step is critical for generating meaningful and reliable data.
-
Protein Preparation: Creating a Clean and Valid Receptor Model A crystal structure from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential components like water molecules, co-solvents, and multiple conformations. Water molecules, unless known to be critical for binding (i.e., "bridging" waters), can sterically or electrostatically interfere with ligand docking.[8] Therefore, they are typically removed. Furthermore, crystal structures often lack hydrogen atoms. Since hydrogen bonds are paramount to molecular recognition, their addition is a non-negotiable step.[9][10] Finally, assigning partial charges (like Gasteiger charges) is essential for the scoring function to accurately calculate electrostatic interactions.
-
Ligand Preparation: Ensuring a Realistic Chemical Representation Ligands, whether drawn in 2D or sourced from databases like PubChem, must be converted into a 3D conformation.[11] More importantly, they must be assigned the correct protonation state (ionization) at a physiological pH (typically ~7.4), as this dramatically affects their ability to act as hydrogen bond donors or acceptors. Energy minimization is then performed to relieve any steric strain and find a low-energy starting conformation. Defining rotatable bonds is the final key step, as this allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.[12]
-
The Docking Algorithm: Scoring Functions and Search Space AutoDock Vina utilizes a sophisticated scoring function to estimate the binding affinity (in kcal/mol) between the ligand and the protein.[12][13] This function approximates the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger, more favorable interaction.[5][14] The algorithm explores a defined three-dimensional "grid box" representing the binding site.[12][15] The exhaustiveness parameter controls the computational effort spent searching for the lowest-energy binding pose. A higher exhaustiveness increases the probability of finding the true energy minimum but at the cost of longer computation time.
Experimental Protocols & Workflows
This section provides step-by-step protocols for a typical docking study targeting Dipeptidyl Peptidase-IV (DPP-4), a common target for pyrrolidine-based inhibitors.[16][17][18] We will use the human DPP-4 structure (PDB ID: 1X70) as our example receptor.
Workflow Overview
The entire process, from data retrieval to analysis, can be visualized as a sequential workflow.
Protocol 1: Target Protein Preparation (DPP-4)
Software: UCSF Chimera, AutoDock Tools (MGLTools)
-
Obtain Protein Structure: Download the PDB file for 1X70 from the .
-
Initial Cleaning (UCSF Chimera):
-
Open 1X70.pdb in Chimera.
-
Causality: The crystal structure contains the protein, a ligand, and water. We must remove the existing ligand and water to prepare the site for our new derivatives.
-
Delete water molecules: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.
-
Delete the original ligand (in this case, P3S): Select > Residue > P3S, then Actions > Atoms/Bonds > delete.
-
Save the cleaned protein as 1X70_protein.pdb.
-
-
Final Preparation (AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Go to File > Read > Molecule and open 1X70_protein.pdb.
-
Causality: We must add hydrogens and compute charges for the docking calculations to be accurate.
-
Add polar hydrogens: Edit > Hydrogens > Add > Polar Only > OK.[19]
-
Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.
-
Save as a PDBQT file: Grid > Macromolecule > Choose. Select 1X70_protein and save it as 1X70_protein.pdbqt. The PDBQT format includes charge and atom type information required by Vina.
-
Protocol 2: Ligand Preparation
Software: PubChem, Open Babel, AutoDock Tools (MGLTools)
-
Obtain Ligand Structure: Search for a representative this compound derivative on , for instance, CID 11424235.[20] Download the structure in 3D SDF format.
-
Format Conversion (Open Babel):
-
Causality: AutoDock Tools works best with PDB or MOL2 files. Open Babel is a robust tool for interconverting chemical file formats.[11]
-
Use the command line or GUI to convert the SDF file to a PDB file: obabel -isdf CID_11424235.sdf -opdb -O ligand.pdb -h --gen3d
-
The -h flag adds hydrogens, and --gen3d generates a 3D conformation.
-
-
Final Preparation (AutoDock Tools):
-
In ADT, go to Ligand > Input > Open and select ligand.pdb.
-
Causality: ADT will automatically detect the root and define rotatable bonds, which is crucial for flexible ligand docking.
-
Accept the default charge calculation and rotatable bond detection.
-
Save as a PDBQT file: Ligand > Output > Save as PDBQT, naming it ligand.pdbqt.
-
Protocol 3: Running the Molecular Docking Simulation
Software: AutoDock Tools (for grid setup), AutoDock Vina (command line)
-
Define the Binding Site (Grid Box Setup in ADT):
-
Ensure both 1X70_protein.pdbqt and ligand.pdbqt are loaded in ADT.
-
Go to Grid > Grid Box. A box will appear around the protein.
-
Causality: The grid box defines the search space for the docking algorithm. It should be large enough to encompass the entire binding site, allowing the ligand to move and rotate freely, but not so large that it becomes computationally inefficient.[15] For 1X70, the active site is well-defined. Center the grid box on the catalytic triad (Ser630, Asp708, His740).
-
Adjust the center coordinates and dimensions. For 1X70, approximate coordinates are:
-
center_x = 39.5, center_y = 52.0, center_z = 38.5
-
size_x = 22, size_y = 22, size_z = 22
-
-
Note these coordinates. They will be used in the configuration file.
-
-
Create Vina Configuration File:
-
Create a text file named conf.txt.
-
Causality: This file provides all the necessary input parameters for the Vina executable.
-
Add the following lines, replacing coordinates with those from the previous step:
-
-
Execute AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Run the Vina executable: vina --config conf.txt --log log.txt[21]
-
The process will run, and upon completion, you will have docking_results.pdbqt and log.txt files.
-
Analysis and Interpretation of Results
Quantitative Analysis: Binding Affinity
The log.txt file contains a table of binding affinities for the top predicted poses. The binding affinity is a score in kcal/mol. A lower, more negative score indicates a more favorable predicted binding energy.[5][14]
Table 1: Example Docking Results for a Series of this compound Derivatives against DPP-4
| Compound ID | Binding Affinity (kcal/mol) | Predicted Interacting Residues (H-Bonds) |
| APD-001 | -8.5 | Glu205, Glu206, Tyr662 |
| APD-002 | -7.9 | Glu205, Tyr662, Arg125 |
| APD-003 | -9.2 | Glu205, Glu206, Tyr662, Ser630 |
| Vildagliptin (Control) | -8.8 | Glu205, Glu206, Tyr662, Ser630 |
Qualitative Analysis: Binding Pose Visualization
Software: PyMOL or BIOVIA Discovery Studio Visualizer
-
Load Structures: Open your visualization software and load the protein PDBQT (1X70_protein.pdbqt) and the docking results (docking_results.pdbqt). The results file contains multiple poses.
-
Inspect Interactions:
-
Focus on the top-ranked pose (Mode 1, with the lowest binding energy).
-
Analyze the non-covalent interactions between the ligand and the protein.
-
Key Interactions to Look For:
-
Hydrogen Bonds: The hydroxyl and amino groups of the scaffold are prime candidates for H-bonding. Check for interactions with key catalytic residues or residues in the S1/S2 pockets of DPP-4 (e.g., Glu205, Glu206, Tyr662).[16]
-
Hydrophobic Interactions: Phenyl or other lipophilic groups on the derivative will likely interact with hydrophobic pockets.
-
Ionic Interactions: If the amine is protonated, look for salt bridges with acidic residues like Asp or Glu.
-
-
-
Generate Diagrams: Use tools within the software to create 2D and 3D interaction diagrams, which are essential for publications and presentations.[22]
Self-Validation and Trustworthiness
To ensure the trustworthiness of your docking protocol, a validation step is mandatory.
-
Re-docking the Native Ligand: The most common validation method is to dock the co-crystallized ligand back into its own binding site.[23] The protocol is considered validated if the docking program can reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[23]
-
Docking Known Actives and Decoys: A more rigorous approach involves docking a small set of known inhibitors and a set of "decoy" molecules (compounds with similar physical properties but are known to be inactive). A successful protocol should score the known inhibitors significantly better (i.e., with lower binding energies) than the decoy molecules.[23]
If validation fails, common troubleshooting steps include adjusting the size and location of the grid box, checking ligand protonation states, or considering alternative protein conformations.
Conclusion
Molecular docking of this compound derivatives is a highly effective, hypothesis-driven approach in modern drug discovery. By combining a robust theoretical understanding with meticulous execution of validated protocols, researchers can generate reliable predictions of ligand-protein interactions. The insights gained from these in silico studies are invaluable for prioritizing synthetic efforts, optimizing lead compounds, and ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.
References
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MGLTools. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]
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PyMOL. (n.d.). Schrödinger, LLC. Retrieved from [Link]
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. Retrieved from [Link]
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Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388–D1395. Retrieved from [Link]
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O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33. Retrieved from [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. Retrieved from [Link]
-
Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. Retrieved from [Link]
-
De Tran, Q., Lee, H. K., Choi, H., Kim, Y., & Jung, H. J. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & medicinal chemistry letters, 26(1), 226–230. Retrieved from [Link]
-
Vitale, R., Scialpi, R., & Perrone, M. G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 27(19), 6203. Retrieved from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. Retrieved from [Link]
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- 13. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride | C5H12Cl2N2O2 | CID 11424235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Incorporation of 4-Aminopyrrolidin-3-ol into Complex Molecules
Introduction: The Strategic Value of the 4-Aminopyrrolidin-3-ol Scaffold in Medicinal Chemistry
The this compound moiety is a privileged scaffold in modern drug discovery, prized for its unique combination of structural and physicochemical properties.[1] As a saturated, five-membered nitrogen heterocycle, its sp³-hybridized framework provides a distinct three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[2][3] This non-planar structure, often described as having "pseudorotation," contributes significantly to the stereochemistry of a molecule, which is crucial for selective interactions with biological targets.[2][3] The presence of both a hydroxyl and an amino group offers versatile hydrogen bonding capabilities, acting as both donors and acceptors, which can enhance binding affinity and aqueous solubility.[4]
The strategic incorporation of this scaffold is a key tactic in the development of novel therapeutics across various disease areas. For instance, derivatives of (3S,4S)-4-aminopyrrolidin-3-ol have been investigated as potent inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease.[5] The pyrrolidine ring is a common feature in over 20 FDA-approved drugs, highlighting its importance and therapeutic relevance.[6] This guide provides an in-depth overview of the primary synthetic methodologies for introducing the this compound core into complex molecules, complete with detailed protocols and expert insights to aid researchers in this critical aspect of drug development.
Core Synthetic Strategies: A Mechanistic Overview
The successful integration of the this compound unit into a larger molecular framework hinges on the selection of an appropriate synthetic strategy. The choice of method is dictated by factors such as the desired stereochemistry, the nature of the existing complex molecule, and the compatibility of functional groups. The following sections detail the most prevalent and effective approaches.
Ring Construction from Acyclic Precursors
Building the pyrrolidine ring from acyclic starting materials offers a high degree of flexibility in substituent placement and stereochemical control.[2][7]
A powerful and convergent approach for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions.[6] This method typically involves the reaction of an azomethine ylide with an electron-deficient alkene. The stereochemical outcome can often be controlled through the use of chiral auxiliaries or catalysts.
-
Causality: This strategy is advantageous as it allows for the rapid assembly of the core heterocyclic structure with multiple stereocenters in a single step. The choice of substituents on both the azomethine ylide and the alkene dictates the final substitution pattern of the pyrrolidine ring.
Intramolecular reductive amination of a suitably functionalized acyclic precursor is a reliable method for forming the pyrrolidine ring. This typically involves a γ-amino ketone or aldehyde, which upon cyclization and reduction, yields the desired pyrrolidine.
-
Causality: This method is particularly useful when the acyclic precursor is readily available or can be synthesized in a straightforward manner. The stereochemistry can be influenced by the choice of reducing agent and the inherent stereocenters in the starting material.
Functionalization of Pre-formed Pyrrolidine Scaffolds
When a suitable pyrrolidine building block is commercially available or easily synthesized, its subsequent functionalization is a common and efficient strategy.[2][8]
A highly effective method for introducing the amino and hydroxyl groups in a trans relationship is the nucleophilic opening of a pyrrolidine-fused epoxide with an amine source. This approach offers excellent stereocontrol.
-
Causality: The regioselectivity and stereospecificity of the epoxide opening are governed by well-established mechanistic principles (SN2 reaction), providing a predictable and reliable route to the desired trans-4-aminopyrrolidin-3-ol stereoisomer.
The asymmetric dihydroxylation of an N-protected 3-pyrroline can be a powerful method to introduce the two hydroxyl groups with high stereocontrol. Subsequent manipulation of one of the hydroxyl groups to an amine provides the target scaffold.
-
Causality: The use of chiral ligands, such as those employed in the Sharpless asymmetric dihydroxylation, allows for the enantioselective synthesis of the diol precursor, which is crucial for accessing optically pure final products.
Catalytic and Enzymatic Approaches
Modern synthetic chemistry has seen a rise in the use of catalytic and enzymatic methods to achieve high levels of stereoselectivity and efficiency.
A notable advancement is the iridium-catalyzed synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and primary amines.[9] This "borrowing hydrogen" methodology is an atom-economical process that proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent reduction.[10]
-
Causality: This method is highly efficient as it avoids the need for pre-functionalized starting materials and often proceeds with high yields. The catalyst plays a crucial role in both the dehydrogenation and hydrogenation steps.
The use of evolved cytochrome P450 enzymes offers a green and highly selective method for the hydroxylation of C-H bonds in cyclic amines.[11] By engineering the enzyme's active site, it is possible to direct the hydroxylation to a specific position on the pyrrolidine ring.
-
Causality: This approach provides unparalleled regio- and stereoselectivity, often under mild reaction conditions. The enzyme's intricate three-dimensional structure precisely orients the substrate for selective oxidation.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Synthesis of a trans-4-Aminopyrrolidin-3-ol Derivative via Epoxide Opening
This protocol details the synthesis of a protected trans-4-aminopyrrolidin-3-ol derivative starting from an N-protected 3-pyrroline.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Diverse pharmaceutical building blocks prepared with evolved enzymes | Research | Chemistry World [chemistryworld.com]
Troubleshooting & Optimization
Common side reactions and impurities in 4-aminopyrrolidin-3-ol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminopyrrolidin-3-ol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, side reactions, and impurity formation encountered during the synthesis of this critical building block.
I. Understanding the Synthetic Landscape: Common Routes and Critical Steps
The synthesis of this compound, a chiral aminocyclitol, is a multi-step process that often employs chiral pool starting materials to establish the desired stereochemistry. A prevalent strategy involves the use of an N-benzyl protecting group for the pyrrolidine nitrogen, which is later removed in the final step. A common synthetic sequence begins with a chiral precursor, such as a derivative of tartaric acid or glycidol, and proceeds through key transformations including epoxide ring-opening with an amine, conversion of a hydroxyl group to an azide, and subsequent reduction to the primary amine, followed by deprotection. Each of these steps presents unique challenges and potential for the formation of impurities.
This guide will focus on a common synthetic pathway to provide specific and actionable advice:
Technical Support Center: Purification of Polar 4-Aminopyrrolidin-3-ol Derivatives
Welcome to the technical support center for the purification of polar 4-aminopyrrolidin-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these highly polar, multifunctional compounds. The inherent properties of these molecules—high polarity, the presence of both a basic amine and a polar hydroxyl group, and their potential for zwitterionic character and metal chelation—demand specialized purification strategies.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the purification of this compound derivatives.
Q1: My compound won't retain on my C18 reverse-phase (RP) column and elutes in the void volume. What's happening and how can I fix it?
Probable Cause: This is the most common issue for this class of compounds. The this compound scaffold is extremely polar due to the amine and hydroxyl groups. Standard C18 columns separate compounds based on hydrophobicity. Your highly polar analyte has minimal interaction with the nonpolar stationary phase and is swept off the column with the highly aqueous mobile phase.[1][2]
Solutions:
-
Switch to a More Suitable Chromatography Mode: Standard RP-HPLC is often not the right tool. The primary recommendation is to switch to a technique designed for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for retaining and separating highly polar analytes.[1][3][4][5] HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] Water acts as the strong solvent, and polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, particularly for chiral separations.[6][7][8] It uses supercritical CO2 as the main mobile phase, modified with a polar co-solvent (like methanol).[9][10] SFC often provides orthogonal selectivity to HPLC and allows for faster separations and easier solvent removal.[11]
-
Ion-Exchange Chromatography (IEX): Since your compound has a basic amine, it will be protonated at acidic or neutral pH. Cation-exchange chromatography can be a powerful tool to capture and purify your compound based on its positive charge.[12][13][14] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[13]
-
-
If You Must Use Reverse-Phase:
-
Use an Embedded Polar Group (EPG) Column: These columns have polar groups (e.g., amides or carbamates) embedded within the alkyl chains. This allows the stationary phase to be more compatible with highly aqueous mobile phases, preventing the "dewetting" that can cause retention loss, and provides an alternative mechanism for retaining polar compounds.[15]
-
Use Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can help. These agents have a hydrophobic tail and an ionic head. The ionic head pairs with the protonated amine on your molecule, and the hydrophobic tail can then interact with the C18 stationary phase, increasing retention. Be aware that ion-pairing agents can be difficult to remove from the final product and may suppress MS signals.[2]
-
Q2: My peak shape is terrible! I'm seeing significant tailing on my chromatogram. What causes this and what can I do?
Probable Cause: Peak tailing for basic compounds like this compound derivatives is almost always caused by secondary interactions with the stationary phase.[16]
-
Silanol Interactions: On silica-based columns (including C18), residual, acidic silanol groups (-Si-OH) on the surface can form strong ionic interactions with the basic amine of your analyte. This leads to a secondary, strong retention mechanism that causes the peak to tail.
-
Metal Chelation: The vicinal amino-alcohol motif (or 1,2-amino-alcohol) is a known chelator of metal ions. Trace metal impurities (e.g., iron, nickel) in the silica matrix, HPLC system, or mobile phase can complex with your compound, also causing severe peak tailing.
Solutions:
-
Mobile Phase Additives:
-
Use a Basic Additive/Competitor: Add a small amount of a basic modifier like triethylamine (TEA), diethylamine (DEA), or ammonia to the mobile phase (typically 0.1-0.5%).[6][17] These amines are stronger bases and will preferentially interact with the acidic silanol groups, effectively "masking" them from your analyte and improving peak shape.[6][18][19][20]
-
Lower the Mobile Phase pH: Adding an acid like formic acid or TFA (typically 0.1%) will protonate the silanol groups, reducing their ability to interact ionically with your protonated amine.[16] This is a common strategy but can sometimes lead to other issues if the compound is not stable at low pH.
-
-
Column Choice:
-
Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica with fewer metal impurities and are "end-capped" (reacting the residual silanols with a small silylating agent) to minimize these secondary interactions.
-
Switch to a Non-Silica-Based Column: Polymer-based or graphitic carbon columns do not have silanol groups and can eliminate this problem entirely, though they offer different selectivity.
-
-
Chelating Agents: If metal chelation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sometimes improve peak shape by sequestering stray metal ions.
Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is the best starting point for purifying this compound derivatives?
For these highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective and recommended starting point.[1][3][4] It is specifically designed to retain and separate polar compounds that perform poorly in reverse-phase.[2][4] SFC is also an excellent and increasingly popular choice, offering speed and reduced solvent usage.[8][11]
Q2: I've successfully purified my compound, but now I can't get rid of the purification solvents (e.g., DMF, DMSO, or residual water/acetonitrile). What are the best post-purification workup strategies?
Probable Cause: The high polarity and hydrogen-bonding capacity of your compound allow it to tenaciously hold onto polar solvents. High-boiling point solvents like DMF and DMSO are notoriously difficult to remove by standard rotary evaporation.
Solutions:
-
For High-Boiling Polar Solvents (DMF, DMSO):
-
Aqueous Workup/Extraction: If your compound is sufficiently less polar than the solvent, you can dilute the mixture with a large volume of water and extract your product into a less polar, immiscible organic solvent like ethyl acetate or dichloromethane. This requires multiple washes of the organic layer with water or brine to pull the DMF/DMSO into the aqueous phase.[21][22]
-
Lyophilization (Freeze-Drying): This is the most effective method for removing water and other volatile solvents without applying excessive heat. Dissolve your purified fractions in a minimal amount of a water/acetonitrile or water/t-butanol mixture and freeze-dry. This often yields a fluffy, easy-to-handle powder.[23]
-
-
For Residual Water/Acetonitrile after HPLC:
-
Lyophilization: This is the gold standard. It effectively removes water and acetonitrile, especially from HPLC fractions.[23]
-
High-Vacuum Drying: For stubborn residual solvents in an oily product, drying under high vacuum (Schlenk line) for an extended period can be effective. Sometimes, gentle heating (if the compound is stable) or co-evaporating with a solvent like toluene (azeotropic removal of water) can help, but should be used with caution.[24]
-
Q3: My purification uses TFA in the mobile phase. How can I remove the TFA salt from my final product?
Probable Cause: The basic amine in your compound forms a stable, non-volatile salt with the trifluoroacetic acid from the mobile phase. This can be problematic for biological assays or subsequent synthetic steps.
Solutions:
-
Acid Exchange with Lyophilization: This is a common and effective method.[25][26]
-
Dissolve the TFA salt in water or a suitable solvent.
-
Add a small amount of a more volatile acid, such as hydrochloric acid (HCl), typically as a 0.1 M solution. The stronger or more volatile acid will displace the TFA.
-
Lyophilize the sample. The HCl salt is often formed, and the free TFA is removed during lyophilization. This process may need to be repeated 2-3 times.[25][27]
-
-
Ion-Exchange Chromatography: You can use a solid-phase extraction (SPE) cartridge with a strong cation-exchange (SCX) resin.
-
Load your TFA salt onto the SCX cartridge (your protonated amine will bind).
-
Wash the cartridge with a non-basic solvent (like methanol) to remove the free TFA.
-
Elute your free-base compound using a solution containing a base, such as 2-5% ammonium hydroxide in methanol.
-
-
Basic Aqueous Workup: If your free-base compound is soluble in an organic solvent, you can dissolve the TFA salt in an organic solvent, wash with a mild aqueous base (like saturated sodium bicarbonate solution), and then extract the free-base into the organic layer. This must be done carefully to avoid decomposition if your compound is base-sensitive.
Data & Protocols
Table 1: Comparison of Recommended Chromatography Modes
| Feature | HILIC | SFC | Ion-Exchange (Cation) | Reverse-Phase (with Ion-Pairing) |
| Principle | Partitioning into a surface water layer[3][5] | Partitioning/Adsorption in supercritical CO₂[11] | Electrostatic interaction[13] | Hydrophobic interaction of ion-pair[2] |
| Stationary Phase | Polar (Silica, Diol, Amide)[4] | Polar (Chiral phases, Silica, Pyridinic) | Negatively Charged (SCX) | Nonpolar (C18, C8) |
| Mobile Phase | High Organic (e.g., >80% ACN) + Aqueous Buffer | Supercritical CO₂ + Polar Modifier (e.g., MeOH)[9] | Aqueous Buffer with Salt Gradient | Aqueous Buffer + Organic + Ion-Pair Agent |
| Pros | Excellent retention for polar compounds; MS-friendly | Fast; Reduced solvent use; Orthogonal selectivity | High selectivity for charged species; High capacity | Ubiquitous equipment |
| Cons | Longer equilibration times; Sensitive to water content[2][5] | Requires specialized equipment | Only for charged species; Salt removal needed | Poor retention; Poor peak shape; Ion-pair removal |
Protocol: HILIC Method Development for a this compound Derivative
-
Column Selection: Start with a bare silica or an amide-bonded stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 95% B, hold for 1 minute. Decrease to 60% B over 8 minutes. Hold at 60% B for 2 minutes. Return to 95% B and re-equilibrate for 5 minutes.
-
-
Injection: Dissolve the sample in a solvent that is weaker than the mobile phase (e.g., 90:10 Acetonitrile:Water) to avoid peak distortion.[2]
-
Detection: Use UV detection at a suitable wavelength or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if the compound lacks a strong chromophore. Mass Spectrometry (MS) is also highly compatible.
-
Optimization:
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease the initial percentage.
-
Peak Shape: Adjust the pH or the concentration of the buffer in Solvent A. Small changes can significantly impact the ionization state of the analyte and the stationary phase, affecting peak shape.[3]
-
Visualizations
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification strategy.
Mechanism of Peak Tailing and Mitigation
Caption: How basic modifiers prevent peak tailing.
References
- EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (URL: [Link])
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed. (URL: [Link])
- WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P
-
Extraction Protocol for Polar Solvents - University of Rochester, Department of Chemistry. (URL: [Link])
-
Why HILIC is what your polar compounds need for purification - Buchi.com. (URL: [Link])
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. (URL: [Link])
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv. (URL not available)
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (URL: [Link])
-
Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino - ResearchGate. (URL: [Link])
- HPLC Troubleshooting Guide - (URL not available)
-
How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link])
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. (URL: [Link])
- [Readers Insight] Hydrophilic Interaction Chromatography (HILIC)
- Remove Sticky Reagents - (URL not available)
-
Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. (URL: [Link])
-
Cleaning Tips for Removing Mixed Residue Types - Berkshire Corporation. (URL: [Link])
-
Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. (URL: [Link])
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chromatography Online. (URL: [Link])
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies. (URL: [Link])
- Developments in Laboratory Scale Lyophilisation for Purification Laboratories - Scientific Products. (URL not available)
-
Removing residual solvent from Oils Tips : r/Chempros - Reddit. (URL: [Link])
- Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separ
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? - LCGC North America. (URL: [Link])
-
How can I remove TFA? - ResearchGate. (URL: [Link])
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (URL: [Link])
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])
-
Aqueous TFA evaporation/distillation : r/Chempros - Reddit. (URL: [Link])
- Ion Exchange Chromatography: Principles, Practice, and Applications - SNS Courseware. (URL not available)
-
Current trends and challenges in the downstream purification of bispecific antibodies - NIH. (URL: [Link])
-
[New principles of ion exchange preparative chromatography and their applications for isolation, purification and super purification of antibiotics] - PubMed. (URL: [Link])
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snscourseware.org [snscourseware.org]
- 14. [New principles of ion exchange preparative chromatography and their applications for isolation, purification and super purification of antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chiraltech.com [chiraltech.com]
- 18. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 19. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. chem.rochester.edu [chem.rochester.edu]
- 23. scientificproducts.com [scientificproducts.com]
- 24. reddit.com [reddit.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
Stability issues and degradation products of 4-aminopyrrolidin-3-ol
Welcome to the technical support center for 4-aminopyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Here, we will address common challenges and questions to ensure the integrity of your experiments and drug development processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light and moisture. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Many suppliers of similar aminopyrrolidine derivatives recommend refrigerated conditions.
Q2: Is this compound sensitive to air or moisture?
A2: Yes. Like many amines, this compound is susceptible to oxidative degradation in the presence of air. The amino group can be oxidized, leading to the formation of various degradation products and a potential change in the material's color and purity. Additionally, the compound is hygroscopic and should be protected from moisture to prevent potential hydrolytic degradation and physical changes.
Q3: What are the initial signs of degradation?
A3: A visual change in the appearance of the compound, such as a color change from white/off-white to yellow or brown, can be an initial indicator of degradation. An altered odor or a noticeable decrease in performance in your assays (e.g., loss of potency) are also signs that the compound may have degraded. For definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of new impurity peaks.
Q4: Can I dissolve this compound in any solvent?
A4: While this compound is soluble in water and polar organic solvents, the choice of solvent can impact its stability. Protic solvents are generally suitable, but you should be aware of potential reactions. When preparing stock solutions, it is advisable to use high-purity, degassed solvents and store the solutions at low temperatures, protected from light. For long-term storage, aliquoting solutions can prevent degradation from repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues encountered when working with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent assay results or loss of compound activity. | Degradation of the this compound stock solution or solid material. | 1. Prepare a fresh stock solution from a new or properly stored batch of the compound.2. Perform a purity check of your solid material and stock solution using a stability-indicating HPLC method.3. Ensure your experimental buffer is free of oxidizing agents or metal ions that could catalyze degradation. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products due to oxidative, thermal, or photolytic stress. | 1. Review your experimental workflow to identify potential sources of stress (e.g., prolonged exposure to light, high temperatures, or air).2. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a robust analytical method.3. Ensure proper storage of samples before and during analysis. |
| Color change in the solid compound or solutions. | This is often a sign of oxidative degradation or the formation of colored impurities. | 1. Discard the discolored material.2. Ensure future storage is under an inert atmosphere and protected from light.3. If discoloration occurs during a reaction, consider performing the reaction under an inert atmosphere and at a lower temperature. |
| Formation of precipitates in solution. | Could be due to poor solubility in the chosen solvent system, pH changes, or reaction with components of the medium. | 1. Verify the solubility of this compound in your specific buffer or solvent system.2. Ensure the pH of your solution is within a range where the compound is stable and soluble.3. Check for potential incompatibilities with other components in your formulation. |
Section 3: Understanding Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the chemical nature of the molecule and studies on related compounds. The primary functional groups susceptible to degradation are the secondary amine in the pyrrolidine ring, the primary amine, and the secondary alcohol.
Oxidative Degradation
Oxidation is a major degradation pathway for amines.[1] The presence of oxygen, metal ions, and light can accelerate this process.
-
Mechanism: The amino groups can be oxidized to form various products. The secondary amine in the ring is particularly susceptible.
-
Potential Degradation Products:
-
N-oxides: Formed by the oxidation of the nitrogen atoms.
-
Ring-opening products: Oxidative cleavage of the pyrrolidine ring can lead to the formation of linear amino acids or other fragments.
-
Dehydrogenation products: Formation of imines or enamines.
-
Thermal Degradation
High temperatures can induce degradation, especially in the presence of other reactive species.[1]
-
Mechanism: Thermal stress can lead to various reactions, including dehydration and rearrangement.
-
Potential Degradation Products:
-
Dehydration products: Elimination of water from the alcohol group could lead to the formation of an unsaturated pyrrolidine derivative.
-
Photodegradation
Exposure to light, particularly UV light, can provide the energy for photochemical reactions.[2]
-
Mechanism: Light can initiate free-radical reactions, leading to a variety of degradation products.
-
Potential Degradation Products: Similar to oxidative degradation, photolytic stress can lead to the formation of a complex mixture of products.
pH-Dependent Degradation (Hydrolysis)
The stability of this compound can be influenced by the pH of the solution. While the core structure is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially lead to degradation.
-
Mechanism: Under strongly acidic or basic conditions, the functional groups may become more reactive.
-
Potential Degradation Products: While less common for this structure, ring-opening or other rearrangements could occur under harsh hydrolytic stress.
Below is a diagram illustrating the potential degradation pathways.
Caption: Workflow for Forced Degradation Studies.
Section 5: Excipient Compatibility
When formulating this compound, it is crucial to assess its compatibility with excipients. Incompatibilities can lead to degradation of the active ingredient and the formation of unwanted byproducts.
-
Maillard Reaction: As a primary amine, this compound can potentially undergo a Maillard reaction with reducing sugars (e.g., lactose, glucose) in the presence of moisture. This can lead to the formation of colored products and a loss of potency. [3]* Incompatibility with Oxidizing Excipients: Avoid using excipients with oxidizing properties, as they can accelerate the degradation of the amine functional groups.
-
Metal Ion Contamination: Trace metal ions in excipients can catalyze oxidative degradation. [1] Protocol for Excipient Compatibility Screening:
-
Binary Mixtures: Prepare binary mixtures of this compound with each excipient (typically in a 1:1 ratio).
-
Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis: Analyze the samples at regular intervals using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products. Visual inspection for color changes is also important.
References
-
Eide, S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(44), 40386–40396. Available from: [Link]
-
PubChem. (n.d.). (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]
-
Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(2), 129-138. Available from: [Link]
-
CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from: [Link]
-
Kim, H., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(2), 596-600. Available from: [Link]
-
ResearchGate. (2015). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from: [Link]
- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from: [Link]
-
SciSpace. (2000). A Photocatalytic Method for the Degradation of Pyrrolidine in Water. Retrieved from: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from: [Link]
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ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from: [Link]
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PubMed. (1993). Photodegradation of amiloride in aqueous solution. Retrieved from: [Link]
-
ResearchGate. (2021). COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. Retrieved from: [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from: [Link]
-
World Health Organization. (2013). Annex 3. Retrieved from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from: [Link]
-
ResearchGate. (2019). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Retrieved from: [Link]
-
PubMed. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Retrieved from: [Link]
-
MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from: [Link]
Sources
Troubleshooting low yields in the synthesis of 4-aminopyrrolidin-3-ol analogs
Technical Support Center: Synthesis of 4-Aminopyrrolidin-3-ol Analogs
Welcome to the technical support center for the synthesis of this compound analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The this compound core is a key pharmacophore in numerous biologically active compounds, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2][3][4] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot low yields and other synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues in Ring Formation & Stereochemistry
A common and efficient method for constructing the pyrrolidine ring is through a [3+2] cycloaddition reaction. However, achieving high diastereoselectivity and regioselectivity can be challenging.
Question 1: My [3+2] cycloaddition reaction is resulting in a mixture of regioisomers and poor diastereoselectivity. How can I improve this?
Answer: Poor selectivity in [3+2] cycloadditions for pyrrolidine synthesis often stems from suboptimal reaction conditions that do not adequately control the frontier molecular orbital interactions between the azomethine ylide and the dipolarophile.
Root Cause Analysis & Solutions:
-
Catalyst Choice: The selection of a suitable catalyst is paramount for controlling selectivity. Lewis acids or transition metals can coordinate to the reactants, thereby amplifying the electronic differences and directing the cycloaddition to a specific regio- and diastereochemical outcome.[5] For instance, silver-based catalysts have demonstrated efficacy in controlling enantioselectivity.[5]
-
Solvent and Temperature Effects: A systematic screening of solvents and reaction temperatures is advisable. Non-polar solvents may favor one regioisomer over another by differentially stabilizing the transition states.[5]
-
Substituent Effects: The electronic and steric nature of the substituents on both the azomethine ylide and the dipolarophile significantly influences the reaction's stereochemical course. The use of chiral auxiliaries on the dipolarophile is a well-established strategy to induce facial selectivity.
Question 2: I am attempting an asymmetric 1,3-dipolar cycloaddition to synthesize a chiral this compound precursor, but the enantiomeric excess (ee) is low. What factors should I investigate?
Answer: Low enantiomeric excess in asymmetric cycloadditions points towards an ineffective transfer of chirality from the catalyst or auxiliary to the product.
Troubleshooting Workflow for Low Enantiomeric Excess:
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Recommendations:
-
Chiral Ligand/Auxiliary: The choice of the chiral ligand or auxiliary is critical. For catalyst-controlled reactions, ensure the ligand provides a well-defined chiral environment around the metal center. If using a substrate-controlled approach with a chiral auxiliary, its ability to direct the incoming dipole is key. Camphor sultams are examples of effective chiral auxiliaries in this context.
-
Reaction Conditions: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer. Solvent choice can also play a role in the organization of the transition state assembly.
-
Purity of Starting Materials: Ensure the chiral integrity of your starting materials and catalysts. Impurities can sometimes interfere with the catalytic cycle or the desired stereochemical pathway.
Section 2: Challenges in Functional Group Interconversions
A prevalent synthetic route to 4-aminopyrrolidin-3-ols involves the ring-opening of an epoxide with an amine. While direct, this reaction can be plagued by issues of regioselectivity and side reactions.
Question 3: My epoxide ring-opening with an amine is giving low yields and a mixture of β-amino alcohol regioisomers. How can I improve the regioselectivity?
Answer: The regioselectivity of epoxide ring-opening with amines is highly dependent on the reaction conditions and the nature of the epoxide and amine.
Factors Influencing Regioselectivity:
| Condition | Attack at Less Substituted Carbon (SN2-like) | Attack at More Substituted Carbon (SN1-like) |
| Mechanism | Favored under basic or neutral conditions. | Favored under acidic conditions due to stabilization of the partial positive charge. |
| Catalyst | Can be promoted by various catalysts that activate the epoxide.[6][7] | Strong acids can promote this pathway. |
| Solvent | Aprotic solvents are generally preferred. | Protic solvents can stabilize the developing carbocation-like character. |
Recommendations for Improved Regioselectivity:
-
Metal- and Solvent-Free Conditions: A highly effective method involves using acetic acid as a mediator. This approach often leads to high yields and excellent regioselectivity for the formation of β-amino alcohols.[8]
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the electrophilicity of the epoxide, promoting a more controlled ring-opening.[9]
-
Enzyme-Catalyzed Ring Opening: Biocatalysis, for instance using lipases, can provide a green and highly selective alternative for the synthesis of β-amino alcohols.[7]
Question 4: I am using a Mitsunobu reaction to introduce the amine functionality, but the reaction is sluggish and yields are poor. What are the common pitfalls?
Answer: The Mitsunobu reaction, while powerful for converting alcohols to a range of functional groups with inversion of stereochemistry, can be sensitive to several factors.[10][11][12]
Common Mitsunobu Reaction Issues and Solutions:
-
pKa of the Nucleophile: The nucleophile (in this case, a protected amine or azide) must have a pKa of less than 13 for the reaction to proceed efficiently.[11] If the pKa is too high, the azodicarboxylate may act as the nucleophile, leading to undesired side products.[11]
-
Steric Hindrance: Sterically hindered alcohols or nucleophiles can significantly slow down the reaction rate. In such cases, prolonged reaction times or elevated temperatures may be necessary.[13]
-
Reagent Purity and Addition Order: The purity of the reagents, especially the azodicarboxylate (DEAD or DIAD), is crucial. The order of addition of reagents can also impact the outcome. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate at a low temperature.[11]
-
Byproduct Removal: The triphenylphosphine oxide and hydrazine byproducts generated during the reaction can complicate purification. Using polymer-bound triphenylphosphine or alternative azodicarboxylates can facilitate easier workup.[11]
Experimental Protocol: General Mitsunobu Reaction for Amination
-
To a solution of the alcohol (1.0 equiv), a suitable nitrogen nucleophile (e.g., phthalimide, 1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Section 3: Protecting Group Strategies and Challenges
The presence of both amino and hydroxyl groups in this compound necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations.[14][15][16]
Question 5: I am struggling with the selection of appropriate protecting groups for the amine and alcohol functionalities. What are the key considerations for an orthogonal protection strategy?
Answer: An orthogonal protecting group strategy is essential for the selective manipulation of the amine and alcohol groups.[14] This means that each protecting group can be removed under specific conditions without affecting the other.
Common Protecting Groups for Amines and Alcohols:
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl)[17] |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H2, Pd/C)[17] | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine)[17] | |
| Alcohol | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride source (e.g., TBAF) or acid[15] |
| Benzyl | Bn | Hydrogenolysis (H2, Pd/C)[15] | |
| Tetrahydropyranyl | THP | Acidic[15][17] |
Logical Flow for Orthogonal Protection Strategy:
Caption: Decision tree for an orthogonal protection strategy.
Expert Insight: When planning your synthetic route, consider the stability of your protecting groups to all subsequent reaction conditions. For example, if your synthesis involves a reduction step using catalytic hydrogenation, a Cbz group on the amine and a Bn group on the alcohol would be cleaved simultaneously. In such a case, a Boc group for the amine and a silyl ether for the alcohol would be a more appropriate orthogonal pair.
References
- Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- National Institutes of Health. (n.d.). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination.
- (n.d.). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
- Wikipedia. (n.d.). Mitsunobu reaction.
- (n.d.). Protecting groups in organic synthesis + H2O.
- ResearchGate. (n.d.). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- ResearchGate. (n.d.). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities | Request PDF.
- Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications.
- (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
- MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
- Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications.
- PubMed. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chad's Prep®. (n.d.). Ring Opening of Epoxides.
- SynArchive. (n.d.). Protecting Groups List.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition | Request PDF.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters.
- (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
- National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
- MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.
- ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
Sources
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Technical Support Center: Preserving Stereochemical Integrity of 4-Aminopyrrolidin-3-ol
Welcome to the technical support center for 4-aminopyrrolidin-3-ol, a critical chiral building block in modern drug discovery and development.[1][2] Maintaining the stereochemical integrity of this scaffold is paramount, as even minor epimerization can drastically alter the biological activity and safety profile of the final active pharmaceutical ingredient (API).[3] This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you prevent racemization during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a significant concern with this compound?
Racemization is the conversion of a single enantiomer of a chiral compound into an equal mixture of both enantiomers (a racemate), rendering it optically inactive.[4] For a molecule like (3R,4S)-4-aminopyrrolidin-3-ol, racemization at either the C3 or C4 stereocenter would lead to the formation of its diastereomer, (3R,4R)-4-aminopyrrolidin-3-ol, or its enantiomer. This loss of stereochemical purity is a major issue in drug development because different stereoisomers can have different pharmacological, metabolic, and toxicological properties.[3][5]
Q2: Which stereocenter in this compound is more susceptible to racemization?
The stereocenter at the C4 position (bearing the amino group) is generally more susceptible to racemization, particularly during reactions involving activation of a group attached to the nitrogen atom (e.g., amide coupling). The alpha-proton at C4 is acidic and can be abstracted under certain conditions, leading to a planar enamine or related intermediate, which can be re-protonated from either face to cause epimerization.[6] The C3 stereocenter (bearing the hydroxyl group) is less prone to direct racemization but can be affected by harsh reaction conditions, especially those promoting S_N1-type substitution mechanisms.[7]
Q3: What are the primary factors that promote racemization?
Several experimental factors can increase the risk of racemization. Understanding and controlling these is the key to maintaining stereochemical integrity.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to proton abstraction and subsequent planar intermediate formation.
-
Strong Bases: The presence of strong or excess base can readily deprotonate the alpha-proton at C4, initiating the racemization cascade.[8] The type of base is also critical; sterically hindered, non-nucleophilic bases are often preferred.[9]
-
Polar Solvents: Polar solvents can stabilize the charged, planar intermediates that are precursors to racemization, thereby lowering the energy barrier for their formation.[10]
-
Reaction Time: Prolonged exposure to racemization-promoting conditions increases the extent of epimerization.
-
Activating Reagents: In amide coupling, the choice of activating reagent is crucial. Highly reactive intermediates are more likely to undergo side reactions, including racemization.[3][5]
Troubleshooting Guide 1: Amide Coupling (N-Acylation)
This is the most common reaction where racemization is encountered with this compound, typically when it is already part of a peptide fragment and its C-terminus is being activated for coupling to another amine.
Common Problem: You are coupling a carboxylic acid to the nitrogen of this compound and observe significant diastereomer formation, indicating epimerization at the C4 position.
Underlying Mechanism: Oxazolone Formation
The primary pathway for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[3][5] When the carboxyl group of an N-acyl amino acid (or in this case, an N-acyl pyrrolidine) is activated, the carbonyl oxygen of the acyl group can attack the activated carboxyl, forming a cyclic oxazolone. This intermediate has a highly acidic proton at the C4 position, which is readily abstracted by base. The resulting achiral enolate can be protonated from either face, leading to racemization.
Caption: Mechanism of oxazolone-mediated racemization and its suppression.
Solutions & Preventative Measures
-
Optimize Coupling Reagents & Additives: The choice of coupling reagent and the use of additives are the most powerful tools to suppress racemization.
-
Carbodiimides (DCC, DIC): These should almost always be used with a racemization-suppressing additive.[9][11]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are generally pre-activated with additives. However, their high reactivity can sometimes promote racemization if not used correctly.
-
Key Additives: 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) work by trapping the highly reactive activated intermediate to form a more stable, less racemization-prone active ester.[10][11] HOAt and Oxyma are generally considered superior to HOBt in suppressing racemization.
Reagent Combination Racemization Risk Comments DIC / HOBt Low A classic, cost-effective combination.[11] DIC / Oxyma Very Low Oxyma is an excellent, non-explosive alternative to HOBt/HOAt.[11] HATU / DIPEA Moderate Very fast coupling, but the pre-activation time and base stoichiometry must be carefully controlled. COMU / DIPEA Low to Moderate Often shows lower racemization than HATU/HBTU. -
-
Control the Base:
-
Stoichiometry: Use the minimum amount of base required, typically 1-2 equivalents. Excess base dramatically increases the rate of racemization.[8]
-
Base Strength: Use a weaker, sterically hindered base. N,N-diisopropylethylamine (DIPEA) is common, but for sensitive couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[9]
-
-
Lower the Temperature: Perform the coupling at 0 °C or even lower (e.g., -15 °C). This reduces the rate of both oxazolone formation and deprotonation.[10]
Example Protocol: Low-Racemization Amide Coupling
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) and the racemization-suppressing additive (e.g., Oxyma, 1.2 eq) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Add the coupling reagent (e.g., DIC, 1.1 eq) to the cooled solution and stir for 5-10 minutes.
-
Addition of Amine: Add a solution of (3R,4S)-4-aminopyrrolidin-3-ol (or its derivative, 1.0 eq) and a weak base (e.g., NMM, 1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-12 hours, monitoring by LC-MS.
-
Workup: Proceed with a standard aqueous workup to quench the reaction and purify the product.
Troubleshooting Guide 2: N-Alkylation
Common Problem: Introduction of an alkyl group onto the nitrogen atom of this compound results in a loss of stereochemical purity at C4.
Underlying Mechanisms
-
S_N1 Pathway: Using harsh alkylating agents (e.g., secondary/tertiary halides at high temperatures) can favor an S_N1-like mechanism, which proceeds through a planar carbocation, leading to racemization.[4]
-
Base-Catalyzed Epimerization: If the reaction conditions involve a strong base and elevated temperatures, direct epimerization of the starting material or product can occur via deprotonation at C4.
Solutions & Preventative Measures
-
Use Mild, Non-Epimerizing Conditions: Avoid harsh bases and high temperatures. Reductive amination is a powerful method for forming C-N bonds, but for alkylating an existing amine, gentler methods are needed. A highly effective modern approach involves the N-alkylation of amines using alcohols.[12][13]
-
Protect the Hydroxyl Group: The free hydroxyl group can interfere with some alkylation reactions. Protecting it as a silyl ether (e.g., TBDMS) or benzyl ether can prevent side reactions and may improve stereochemical outcomes.[14][15][16][17]
Caption: Workflow for stereoretentive N-alkylation via protection.
Example Protocol: Mild N-Alkylation with an Alcohol (Oxidation-Reduction Sequence)
This protocol, adapted from literature methods, avoids harsh alkylating agents and maintains stereochemical integrity.[12][13]
-
Oxidation: In a flask, dissolve the primary or secondary alcohol (1.5 eq) in a suitable solvent like CH₂Cl₂. Add TEMPO (0.1 eq) and (diacetoxyiodo)benzene (BAIB, 1.6 eq). Stir at room temperature until the alcohol is consumed (TLC or GC-MS monitoring), forming the corresponding aldehyde or ketone in situ.
-
Imine Formation: Add the this compound derivative (1.0 eq) to the reaction mixture. Stir for 1-2 hours at room temperature to allow for the formation of the imine/iminium ion.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq). Stir at room temperature for 12-24 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution, extract the product with an organic solvent, and purify via column chromatography.
Troubleshooting Guide 3: Reactions at the Hydroxyl Group
Common Problem: After O-acylation or O-alkylation, you detect the formation of diastereomers, suggesting epimerization has occurred.
Underlying Mechanisms
While the C3 stereocenter is less prone to direct deprotonation, racemization can still occur through two main pathways:
-
S_N1 Substitution: Activation of the hydroxyl group with a reagent that forms a good leaving group can lead to its departure and the formation of a carbocation intermediate, especially if the structure is stabilized (e.g., benzylic). This planar intermediate can be attacked by a nucleophile from either face.[7][18]
-
Neighboring Group Participation/Rearrangement: Under certain conditions, the adjacent amino group could participate in reactions, potentially leading to transient intermediates that compromise stereochemistry.
Solutions & Preventative Measures
-
Protect the Amine: Before modifying the hydroxyl group, it is almost always necessary to protect the more nucleophilic amino group. A carbamate protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is ideal.[19][20][21] This prevents the amine from acting as a competing nucleophile and directs reactivity to the hydroxyl group.
-
Choose Stereospecific Reactions:
-
For O-Alkylation (Williamson Ether Synthesis): After protecting the amine, deprotonate the alcohol with a non-hindered, strong base (e.g., NaH) at a low temperature (0 °C) and then add a primary alkyl halide. This follows a clean S_N2 pathway, which proceeds with inversion of configuration if the alcohol carbon were the electrophile, but in this case, the alkoxide is the nucleophile, so the stereocenter is preserved.
-
For O-Acylation: Use standard esterification conditions (e.g., acyl chloride or anhydride with a non-nucleophilic base like pyridine or DIPEA) on the N-protected substrate. These reactions do not typically affect the C3 stereocenter.
-
Mitsunobu Reaction: This reaction can be used to install groups with a predictable inversion of stereochemistry at the C3 center. Be aware that this is a stereospecific, not stereoretentive, process.[7]
-
Example Protocol: Stereoretentive O-Alkylation
-
N-Protection: To a solution of (3R,4S)-4-aminopyrrolidin-3-ol (1.0 eq) in a solvent like THF/water, add a base (e.g., NaHCO₃, 3.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until the starting material is consumed. Purify to obtain N-Boc-(3R,4S)-4-aminopyrrolidin-3-ol.
-
Alkoxide Formation: Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the primary alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Deprotection: Quench carefully with water, extract the product, and purify. The Boc group can then be removed under acidic conditions (e.g., TFA in CH₂Cl₂) to yield the final O-alkylated product with retention of stereochemistry.
References
-
Pereira, C., et al. (2021). Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization. Organic Letters . Available at: [Link]
-
García-García, P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters . Available at: [Link]
-
Li, W., et al. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters . Available at: [Link]
-
Wang, Y., et al. (2019). Construction of Diverse Pyrrolidine-Based Skeletons through the Ag-Catalyzed Stereoselective Addition–Elimination Reaction of Azomethine Ylides with Nitroallyl Acetates. Organic Letters . Available at: [Link]
-
Lee, H., et al. (2022). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters . Available at: [Link]
-
Orem, W.H., & Kaufman, D.S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta . Available at: [Link]
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Kaufman, D.S. (n.d.). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University . Available at: [Link]
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Yusof, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules . Available at: [Link]
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Unknown Author. Epimerization of Peptide. SlideShare . Available at: [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry . Available at: [Link]
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Wikipedia. Racemization. Wikipedia . Available at: [Link]
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Unknown Author. Alcohol Protecting Groups. University of Windsor . Available at: [Link]
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Wikipedia. Protecting group. Wikipedia . Available at: [Link]
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Yusof, Y., et al. (2023). Epimerisation in Peptide Synthesis. PubMed . Available at: [Link]
-
Yoshiya, T., et al. (2019). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed . Available at: [Link]
-
Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters . Available at: [Link]
-
Albericio, F., & Carpino, L.A. (2002). Amino Acid-Protecting Groups. ResearchGate . Available at: [Link]
-
Reddit User. (2016). Chiral Amine Protecting Group. Reddit . Available at: [Link]
-
Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern . Available at: [Link]
-
Varga, M., et al. (2007). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate . Available at: [Link]
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LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts . Available at: [Link]
-
Albericio, F., & Carpino, L.A. (2002). Amino Acid-Protecting Groups. e-EROS Encyclopedia of Reagents for Organic Synthesis . Available at: [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube . Available at: [Link]
-
Guérin, C., et al. (2011). Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. PubMed . Available at: [Link]
- Henkel KGaA. (2003). Racemization of optically active amines. Google Patents.
-
Feroci, M., et al. (2016). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules . Available at: [Link]
-
Girs, K., & Gandon, V. (2017). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Beilstein Journal of Organic Chemistry . Available at: [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com . Available at: [Link]
-
Wencewicz, T.A., & Miller, M.J. (2011). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Current Organic Chemistry . Available at: [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed . Available at: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Website . Available at: [Link]
-
Zhang, W., et al. (2018). Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. Nature Communications . Available at: [Link]
-
Neuman, R.C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. UC Riverside . Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry . Available at: [Link]
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Technical Support Center: Managing the Hygroscopic Nature of 4-aminopyrrolidin-3-ol
Introduction: 4-aminopyrrolidin-3-ol and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development. However, the inherent polarity imparted by the amino and hydroxyl functional groups makes this compound highly hygroscopic—it readily attracts and absorbs moisture from the atmosphere.[1] This property presents significant challenges in storage, handling, and experimental use, as unaccounted water can lead to inaccurate measurements, reaction failures, and compound degradation.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and expert insights to maintain the integrity and reactivity of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What chemically causes this compound to be so hygroscopic?
Answer: The hygroscopic nature of this compound is a direct result of its molecular structure. The molecule contains both a primary amine (-NH₂) group and a hydroxyl (-OH) group. Both of these functional groups are highly polar and are excellent hydrogen bond donors and acceptors.
Expert Insight: Atmospheric water (H₂O) is also a highly polar molecule. The amine and hydroxyl groups on this compound form strong intermolecular hydrogen bonds with water molecules in the air. This powerful attraction is what causes the compound, which is typically a solid, to pull moisture from its surroundings and hold onto it, often leading to physical changes like deliquescence (dissolving in the absorbed water) or caking.
Q2: What are the primary consequences of failing to manage moisture exposure?
Answer: Improper management of moisture can severely compromise your experimental results in three main ways:
-
Inaccurate Stoichiometry: If your compound has absorbed water, a portion of the mass you weigh is actually water, not the reagent. This leads to using a lower molar quantity of this compound than calculated, affecting reaction yields and reproducibility.
-
Physical Handling Difficulties: Moisture absorption causes the fine powder to clump, cake, or turn into a sticky syrup.[2] This makes accurate weighing and complete transfer of the material nearly impossible.
-
Chemical Degradation: Water can act as a reactant or a catalyst in degradation pathways, potentially leading to hydrolysis or other side reactions that reduce the purity of the starting material over time.[4]
Q3: I have just received a new, sealed bottle of this compound. What are the ideal storage conditions?
Answer: An unopened container from the manufacturer is typically sealed under an inert atmosphere. You should store it according to the manufacturer's recommendations, which is usually in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials like strong oxidizing agents.[5][6]
Expert Insight: Do not refrigerate or freeze the unopened container unless explicitly stated by the manufacturer. Temperature cycling can create a pressure differential, potentially compromising the seal over time. The primary goal for a sealed container is to maintain the integrity of that seal in a stable environment.
Q4: How should I store the container after it has been opened for the first time?
Answer: Once the factory seal is broken, the compound is at high risk of moisture absorption. The container must be stored in a dedicated, dry environment. The two most common and effective methods are storage in a desiccator or under an inert atmosphere.[7]
Expert Insight: For routine use in reactions that are not exceptionally moisture-sensitive, a desiccator is sufficient. For high-purity applications or when working with very sensitive reaction partners, flushing the container headspace with a dry, inert gas like argon or nitrogen before sealing and placing it in a desiccator provides a superior level of protection.[8]
Q5: What is a desiccator, and which desiccant should I use?
Answer: A desiccator is a sealable enclosure that maintains a very low-humidity environment.[9] It works by using a drying agent, or desiccant, to absorb moisture from the air trapped inside.
Expert Insight: The choice of desiccant depends on the required level of dryness and convenience.
-
Silica Gel: The most common choice for general-purpose drying.[10] Many formulations include a color-indicating dye (e.g., cobalt chloride, which changes from blue to pink) to signal when the gel is saturated and needs to be regenerated by heating.[10]
-
Calcium Sulfate (Drierite™): A highly efficient desiccant that can maintain a very low relative humidity.[11] Indicating versions are also available.
-
Molecular Sieves: These have a porous structure that traps water molecules with high efficiency. They are excellent for achieving an exceptionally dry atmosphere but are typically more expensive.
It is crucial to regenerate or replace your desiccant regularly to ensure the desiccator remains effective.[10]
Section 2: Troubleshooting Guide
Problem 1: My this compound has become clumpy and difficult to handle.
Causality: This is a definitive sign of significant moisture absorption. The powder particles have begun to agglomerate due to the presence of water, increasing cohesion.[2]
Solution Protocol:
-
Assess Severity: If the material is only slightly clumpy, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment (like a glovebox).
-
Drying Under Vacuum (Use with Caution): Transfer the material to a clean, dry flask or dish. Place it in a vacuum desiccator or connect it to a vacuum line (with a cold trap) and apply a vacuum at room temperature. Gentle heating can accelerate drying, but you must first confirm the thermal stability of this compound to avoid decomposition. Drying under vacuum is a common technique for hygroscopic solids.[12]
-
Prevention: This issue is best addressed by prevention. Always minimize the time the container is open to the atmosphere and store it correctly in a desiccator with fresh desiccant.[13]
Problem 2: I suspect my compound has absorbed water, and it's affecting my reaction stoichiometry.
Causality: Your suspicion is likely correct. If the material was exposed to ambient air, its weighed mass is a combination of the compound and an unknown amount of water, leading to under-dosing in your reaction.
Solution Protocol:
-
Quantify the Water Content: The most reliable method to determine the exact water content is Karl Fischer (KF) titration .[14] This is the industry-standard technique for water quantification and will give you a precise percentage of water by mass.[15]
-
Adjust Calculations: Once you have the water content percentage from the KF analysis, you can adjust your weighings accordingly. For example, if KF analysis shows 5% water content, you will need to weigh out 105 mg of the material to get 100 mg of the active compound.
-
Alternative (Less Precise): Thermogravimetric Analysis (TGA) can also indicate water content by showing mass loss upon heating.[] However, this can be less accurate if the compound has low thermal stability.
Problem 3: My reactions are giving inconsistent yields or failing completely.
Causality: Assuming all other reagents and conditions are correct, moisture contamination from your this compound is a very common culprit. Water can react with sensitive reagents (e.g., organometallics, acyl chlorides) or act as a catalyst for unwanted side reactions.[3]
Solution Protocol:
-
Isolate the Variable: Use a fresh, unopened bottle of this compound for the reaction, handling it with extreme care (see Protocol 3.2). If the reaction then succeeds, you have confirmed that moisture in your original stock was the issue.
-
Implement a Strict Handling Workflow: For all moisture-sensitive reactions, adopt an inert atmosphere handling workflow as standard practice. This includes drying all glassware in an oven (e.g., 125°C overnight) and cooling it under a stream of inert gas or in a desiccator before use.[8]
-
Review Reagent Compatibility: Ensure that all reagents used in your procedure are compatible with trace amounts of water. If you are using highly reactive species, you must use rigorously dried starting materials and solvents.
Section 3: Standard Operating Protocols
Protocol 3.1: Standard Procedure for Weighing and Dispensing
This protocol is suitable for less sensitive applications where minimal atmospheric exposure is acceptable.
-
Prepare: Ensure your desiccant is active (e.g., blue for indicating silica gel). Place your spatula, weigh boat/paper, and any other necessary tools inside the desiccator for at least 30 minutes to dry them.
-
Minimize Exposure: Take the this compound container out of the desiccator. Open it, quickly retrieve the required amount using your pre-dried tools, and immediately close the container lid tightly.
-
Seal and Purge (Optional but Recommended): Before returning the container to the desiccator, you can briefly flush the headspace with dry nitrogen or argon to displace any moist air that entered.
-
Store Properly: Immediately return the sealed container to the desiccator.
Protocol 3.2: Advanced Procedure for Handling Under an Inert Atmosphere
This protocol is mandatory for moisture-sensitive reactions or when working with high-purity material.
-
Glovebox Method:
-
Preparation: Move the sealed container of this compound, balance, spatulas, and weighing vessels into the antechamber of a glovebox.
-
Purge: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times to remove atmospheric air and moisture.[17]
-
Transfer: Bring the items into the main glovebox chamber.
-
Dispense: Perform all weighing and handling operations inside the inert atmosphere of the glovebox.
-
Storage: Tightly seal the main container before removing it from the glovebox (via the antechamber). Store in a desiccator as an additional precaution.
-
-
Schlenk Line Method (if no glovebox is available):
-
Preparation: Assemble dry glassware on a Schlenk line. Ensure the glassware is inert by cycling between vacuum and backfilling with argon or nitrogen three times.[18]
-
Positive Pressure: Open the container of this compound under a positive flow of inert gas to prevent air from entering.
-
Transfer: Quickly weigh the solid and add it to the reaction flask against the counter-flow of inert gas.
-
Seal: Immediately seal the system. This technique requires practice to perform efficiently.[17]
-
Section 4: Visual Guides and Data
Table 1: Comparison of Storage Methods for Opened Containers
| Storage Method | Description | Pros | Cons | Best For |
| Ambient Shelf | Stored in its original container with the lid tightly closed. | Simple, no extra equipment. | Not Recommended. High risk of rapid moisture absorption and sample degradation. | Temporary storage for a few minutes only. |
| Desiccator | Stored in a sealed cabinet containing a renewable desiccant.[9] | Good protection, relatively low cost, easy to use. | Requires regular desiccant maintenance; not 100% inert. | Routine laboratory use, non-critical reactions. |
| Inert Atmosphere | Container headspace is flushed with N₂ or Ar before sealing and storing in a desiccator.[6][7] | Excellent protection against both moisture and oxygen. | Requires a source of inert gas; slightly more complex handling. | Long-term storage, sensitive reagents. |
| Glovebox | All storage and handling is performed within a continuously purged inert atmosphere chamber.[19] | The highest level of protection available. | Requires expensive, specialized equipment and training. | Highly air- and moisture-sensitive reactions; cGMP work. |
Table 2: Recommended Desiccants for Laboratory Use
| Desiccant | Active Chemical | Indicator Change | Regeneration | Notes |
| Silica Gel | Silicon Dioxide (SiO₂) | Blue to Pink | Heat at 120°C for 1-2 hours | Most common, good capacity, reusable.[10] |
| Drierite™ | Calcium Sulfate (CaSO₄) | Blue to Pink | Heat at 210°C for 1 hour | More efficient than silica, but lower capacity.[11] |
| Molecular Sieves | Zeolite (Sodium/Potassium Aluminosilicate) | None | Heat at 300-350°C under vacuum | Highest efficiency, ideal for ultra-dry needs.[7] |
| Phosphorus Pentoxide | P₂O₅ | None | Not regenerable | Extremely efficient but corrosive and hazardous to handle; used for specialty applications. |
Diagrams
Caption: Decision workflow for handling the compound.
References
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from B&M Scientific. [Link]
-
Certified Scale. (n.d.). What We Know About Desiccators. Retrieved from Certified Scale. [Link]
-
University of Regensburg. (n.d.). Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). Retrieved from University of Regensburg. [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from ChemistryViews. [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from Fauske & Associates. [Link]
-
University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from University of Groningen. [Link]
-
University of Rochester. (n.d.). How to Store Reagents. Retrieved from University of Rochester Department of Chemistry. [Link]
-
University of Rochester. (n.d.). How To: Store Reagents. Retrieved from University of Rochester Department of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Retrieved from Mettler Toledo. [Link]
-
ResearchGate. (2025, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review. Retrieved from ResearchGate. [Link]
-
News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from News-Medical.Net. [Link]
-
Quora. (2010, October 10). How is the hygroscopicity of a substance determined, chemically?. Retrieved from Quora. [Link]
-
A&D Weighing. (n.d.). Best Practices for Storing Lab Reagents in Dry Conditions: Ensuring Quality and Reliability. Retrieved from A&D Weighing. [Link]
-
Ametek Brookfield. (2025, August 8). The Impact of Powder Moisture Content on Quality and Stability. Retrieved from Ametek Brookfield. [Link]
-
ResearchGate. (2023, September 1). Effect of moisture on solid state stability. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from ResearchGate. [Link]
Sources
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Technical Support Center: Navigating the Complex Reactivity of 4-Aminopyrrolidin-3-ol
Welcome to the technical support center for 4-aminopyrrolidin-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile but often challenging scaffold. Here, we address common and unexpected issues encountered during its use in multi-step syntheses, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My acylation of this compound is giving me a mixture of products. What's going on?
A1: This is a classic challenge with this compound. The molecule possesses three nucleophilic sites: the exocyclic primary amine, the endocyclic secondary amine, and the secondary alcohol. Under standard acylation conditions, you can expect a mixture of N-acylated, O-acylated, and di-acylated products. The primary amine is generally the most nucleophilic and will react preferentially, but competitive acylation at the hydroxyl group is common, especially if the reaction is not carefully controlled.
Q2: I'm seeing a byproduct with the same mass as my desired N-alkylated product, but it has a different retention time in my HPLC. What could it be?
A2: A likely culprit is over-alkylation. Direct alkylation of amines with alkyl halides is notoriously difficult to control, as the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[1][2] This can lead to the formation of a tertiary amine, which would have the same mass if the second alkyl group is the same as the first. Another possibility is alkylation at the endocyclic secondary amine, leading to a quaternary ammonium salt.
Q3: After deprotection of a Boc-protected this compound derivative, I'm observing significant degradation. How can I avoid this?
A3: The choice of deprotection conditions is critical. While trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it can be harsh and lead to side reactions, especially if the molecule is sensitive to strong acids.[3] Consider using milder acidic conditions, such as HCl in a non-protic solvent like dioxane or diethyl ether. It's also crucial to ensure that the reaction is performed at a low temperature and for the minimum time necessary to achieve complete deprotection.
Q4: I suspect dimerization or polymerization is occurring in my reaction. How can I confirm this and prevent it?
A4: Dimerization is a known issue with molecules that have multiple reactive sites. In the case of this compound, this can occur through intermolecular reactions, such as the amino group of one molecule reacting with an activated functional group on another. This is particularly prevalent at high concentrations. To confirm dimerization, you can use techniques like mass spectrometry to look for species with double the mass of your starting material or product. To prevent it, consider running your reaction at a higher dilution.
Troubleshooting Guide: Identification and Mitigation of Unexpected Byproducts
Issue 1: O-Acylation vs. N-Acylation - Achieving Regioselectivity
The presence of both a primary amine and a secondary alcohol on the this compound scaffold necessitates a strategic approach to acylation to avoid the formation of undesired O-acylated byproducts.
Root Cause Analysis:
The relative nucleophilicity of the amine and hydroxyl groups can be influenced by reaction conditions such as the solvent, base, and temperature. In many cases, the primary amine is more nucleophilic and will react faster. However, if the amine is protonated or sterically hindered, acylation of the hydroxyl group can become competitive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for achieving regioselective N-acylation.
Recommended Protocol: Selective N-Boc Protection
This protocol details the selective protection of the primary amine, which then allows for subsequent reactions at the hydroxyl group if desired.
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Issue 2: Over-Alkylation and Lack of Selectivity
Direct alkylation of the primary amine of this compound can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential alkylation of the endocyclic secondary amine.
Root Cause Analysis:
The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][2] Reductive amination is a more controlled method for introducing a single alkyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for controlling N-alkylation.
Recommended Protocol: Reductive Amination
This protocol provides a controlled method for the mono-alkylation of the primary amine.
-
Dissolve this compound in a suitable solvent such as methanol or dichloroethane.
-
Add the desired aldehyde or ketone (1.0-1.2 equivalents).
-
Add a mild acid catalyst, such as acetic acid (0.1 equivalents), if necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion , carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Data Interpretation: Identifying Byproducts
The following table summarizes the expected and potential unexpected byproducts and provides key analytical signatures to aid in their identification.
| Reaction Type | Expected Product | Potential Unexpected Byproduct | Key Analytical Signature of Byproduct |
| Acylation | N-acylated product | O-acylated isomer | Same mass, different NMR chemical shifts for protons near the acylation site. |
| Di-acylated product | Higher mass corresponding to the addition of two acyl groups. | ||
| Alkylation | Mono-N-alkylated product | Di-N-alkylated product | Higher mass corresponding to the addition of two alkyl groups. |
| Quaternary ammonium salt | Higher mass and a permanent positive charge, visible in ESI-MS. | ||
| Deprotection (Boc) | Free amine | Degradation products | Multiple smaller mass fragments in MS. |
| General | Desired product | Dimer | Mass is double that of the monomeric unit. |
References
-
Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]
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A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]
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3-Aminopyridin-4-ol. PubChem. [Link]
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A synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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A Proton-Catalyzed Dimerization of a 2-Amino-1,3-diene which Ultimately Yields a 3-Aminobicyclo[4.2.0]octa-2,4-diene. ResearchGate. [Link]
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The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [Link]
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Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
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Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyrrolidin-3-ol Derivatives as Enzyme Inhibitors
The 4-aminopyrrolidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, recognized for its ability to engender potent and selective interactions with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives as inhibitors of two critical enzymes in distinct therapeutic areas: β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for Alzheimer's disease and dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes. We will dissect the nuanced molecular interactions that drive inhibitory activity, present comparative experimental data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The this compound Scaffold: A Foundation for Potent Enzyme Inhibition
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a versatile backbone in drug design.[1] Its inherent stereochemistry and the potential for diverse functionalization make it an attractive starting point for creating molecules with specific biological activities, including anticancer and antibacterial properties.[2][3] The this compound core, in particular, presents key hydrogen bond donors and acceptors in a defined spatial orientation, enabling precise interactions within enzyme active sites. The stereochemistry of the amino and hydroxyl groups is paramount, with the (3S,4S) configuration often being crucial for optimal binding.
Targeting BACE1 for Alzheimer's Disease: A Detailed SAR Analysis
BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the amyloidogenic pathway leading to the formation of amyloid-β (Aβ) plaques in the brain.[3] The development of potent and selective BACE1 inhibitors is a key strategy to mitigate this pathology.
Key Structural Modifications and Their Impact on BACE1 Inhibition
Systematic modifications of the (3S,4S)-4-aminopyrrolidin-3-ol scaffold have revealed critical insights into the requirements for potent BACE1 inhibition. The core scaffold typically interacts with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. The SAR can be dissected by examining the substituents at the pyrrolidine nitrogen (N1) and the amino group (N4).
A pivotal study by De Tran et al. provides a clear framework for understanding these relationships.[1] Their work demonstrates that lipophilic and aromatic substituents at the N1 position and the N4-amino group are crucial for high inhibitory potency.
| Compound | N1-Substituent | N4-Substituent | BACE1 IC50 (µM) |
| 1a | Boc | 4-Fluorobenzoyl | >10 |
| 7c | 4-Fluorobenzyl | 2,4-Difluorobenzoyl | 0.05 |
| 11a | 4-Fluorobenzyl | 5-Bromopyridin-2-yl | 0.12 |
| 11b | 4-Fluorobenzyl | 5-Chloropyridin-2-yl | 0.25 |
| 11c | 4-Fluorobenzyl | 5-(Trifluoromethyl)pyridin-2-yl | 0.08 |
Data sourced from De Tran et al., 2016.[1]
Key SAR Insights for BACE1 Inhibition:
-
N1-Substituent: A bulky and lipophilic group at the N1 position is generally favored. The replacement of a Boc protecting group with a 4-fluorobenzyl group significantly enhances potency.
-
N4-Acyl Group: Aromatic acyl groups at the N4 position are critical for activity. The introduction of fluorine atoms on the benzoyl ring, as seen in compound 7c , leads to a remarkable increase in potency, likely due to favorable interactions within the S1 subsite of BACE1.[1]
-
N4-Heteroaromatic Group: Replacing the benzoyl group with a heteroaromatic ring, such as a substituted pyridine, maintains high potency. Electron-withdrawing groups on the pyridine ring, like a trifluoromethyl group in compound 11c , are well-tolerated and can enhance activity.[1]
-
Stereochemistry: The (3S,4S) stereochemistry of the this compound core is essential for optimal interaction with the catalytic dyad of BACE1.
Mechanism of BACE1 Inhibition
The this compound core positions its hydroxyl and amino groups to form key hydrogen bond interactions with the catalytic aspartate residues (Asp32 and Asp228) of BACE1. The substituents at N1 and N4 extend into the S1 and S3 pockets of the enzyme, forming hydrophobic and aromatic interactions that contribute to the overall binding affinity.
Caption: BACE1 Inhibition Mechanism.
Experimental Protocol: BACE1 Enzymatic Assay
This protocol is based on a fluorescence resonance energy transfer (FRET) assay, a reliable method for screening BACE1 inhibitors.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds (this compound derivatives)
-
BACE1 inhibitor standard (for positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute with assay buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound or control
-
BACE1 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 FRET substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: BACE1 FRET Assay Workflow.
Targeting DPP-4 for Type 2 Diabetes: A Comparative SAR Perspective
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[4] DPP-4 inhibitors are an established class of oral antidiabetic drugs.
Adapting the this compound Scaffold for DPP-4 Inhibition
While specific SAR studies on this compound derivatives as DPP-4 inhibitors are less prevalent than for BACE1, we can infer key structural requirements from studies on related pyrrolidine-based inhibitors.[1][4] The primary amino group of the scaffold is expected to mimic the N-terminus of the natural peptide substrate, forming crucial interactions in the S1 pocket of DPP-4.
| Compound Feature | Expected Impact on DPP-4 Inhibition | Rationale |
| Pyrrolidine Core | Essential for binding | The amino group forms a salt bridge with Glu205/Glu206 in the S1 pocket. |
| Substituent at N1 | Modulates potency and selectivity | Can interact with the S2 pocket or other regions of the active site. |
| Substituent at C2 | Can enhance potency | A cyano group can form a covalent adduct with the catalytic Ser630. |
| Hydroxyl group at C3 | May influence binding and solubility | Can form additional hydrogen bonds within the active site. |
Key SAR Insights for DPP-4 Inhibition (Inferred):
-
Primary Amine: The free amino group at the 4-position is critical for forming a salt bridge with key glutamate residues (Glu205, Glu206) in the S1 pocket of DPP-4.
-
N1-Substituent: Large, hydrophobic substituents at the N1 position can occupy the S2 pocket, enhancing potency and selectivity.
-
Stereochemistry: The stereochemistry at C4 is crucial for the correct orientation of the amino group within the S1 pocket.
Mechanism of DPP-4 Inhibition
The primary amino group of the this compound scaffold is protonated at physiological pH and forms a key salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S1 subsite of DPP-4. The pyrrolidine ring itself makes hydrophobic contacts within the active site. Substituents on the pyrrolidine ring can extend into the S2 subsite, which is more accommodating of larger, hydrophobic groups.
Caption: DPP-4 Inhibition Mechanism.
Experimental Protocol: DPP-4 Inhibitor Screening Assay
This fluorometric assay is a standard method for identifying and characterizing DPP-4 inhibitors.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound derivatives)
-
DPP-4 inhibitor standard (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute with assay buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
DPP-4 enzyme solution
-
Test compound or control
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) in a kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Caption: DPP-4 Fluorometric Assay Workflow.
Synthesis of the (3S,4S)-4-Aminopyrrolidin-3-ol Scaffold
A robust and stereocontrolled synthesis of the chiral this compound core is fundamental for SAR studies. A representative synthetic route often starts from readily available chiral precursors like tartaric acid or employs stereoselective reactions.
Representative Synthetic Protocol:
-
Starting Material: A common starting material is a protected form of 3-pyrroline.
-
Epoxidation: Stereoselective epoxidation of the double bond in the pyrroline ring.
-
Regioselective Ring Opening: The epoxide is opened regioselectively with an azide nucleophile (e.g., sodium azide) to introduce the nitrogen functionality at the C4 position. This step often proceeds with inversion of stereochemistry.
-
Hydroxyl Protection: The resulting hydroxyl group at C3 is protected (e.g., as a silyl ether).
-
Azide Reduction: The azide group is reduced to a primary amine (e.g., using triphenylphosphine and water or catalytic hydrogenation).
-
N-Alkylation/Acylation: The primary amine can then be derivatized with various substituents.
-
Deprotection: Removal of the protecting groups yields the final this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly effective template for the design of potent inhibitors for both BACE1 and DPP-4. For BACE1, the SAR is well-defined, with a clear preference for specific stereochemistry and lipophilic/aromatic substituents that occupy the S1 and S3 pockets. For DPP-4, while less explored with this specific scaffold, the fundamental interactions of the primary amine in the S1 pocket provide a strong rationale for its potential as a starting point for novel inhibitor design.
Future research should focus on leveraging the established SAR to fine-tune the pharmacokinetic and pharmacodynamic properties of these derivatives. For BACE1 inhibitors, improving blood-brain barrier penetration while maintaining potency and selectivity remains a key challenge. For DPP-4 inhibitors, exploring a wider range of substitutions on the this compound core could lead to the discovery of novel compounds with improved efficacy and safety profiles. The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers to advance the development of these promising therapeutic agents.
References
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De Tran, Q., et al. (2016). Synthesis, SAR study and BACE1 inhibitory activity of (3S,4S)-4-aminopyrrolidine-3-ol derivatives. Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54. [Link]
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Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114912. [Link]
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Hussain, I., et al. (1999). Identification of a novel B-secretase for the processing of the Alzheimer's amyloid precursor protein. Molecular and Cellular Neuroscience, 14(6), 419-427. [Link]
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Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]
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A Tale of Two Isomers: A Comparative Guide to the Efficacy of (3S,4S)- vs (3R,4S)-4-aminopyrrolidin-3-ol in Drug Design
In the intricate world of drug design, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of biological activity. Even subtle changes in the spatial orientation of functional groups can lead to profound differences in how a molecule interacts with its biological target. This guide delves into a compelling case study of stereoisomerism: the comparison of (3S,4S)-4-aminopyrrolidin-3-ol and its diastereomer, (3R,4S)-4-aminopyrrolidin-3-ol. These chiral scaffolds are increasingly utilized in medicinal chemistry, and understanding the impact of their stereochemistry is paramount for the rational design of potent and selective therapeutics.
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its non-planar, three-dimensional structure allows for the precise positioning of substituents to interact with the complex topographies of biological targets. The introduction of hydroxyl and amino groups at the 3 and 4 positions, as seen in 4-aminopyrrolidin-3-ol, creates two stereogenic centers, giving rise to four possible stereoisomers. This guide will focus on the cis ((3S,4S) and (3R,4R)) and trans ((3R,4S) and (3S,4R)) relationships between these substituents and their profound influence on therapeutic efficacy, with a particular focus on the development of inhibitors for Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.
The Decisive Role of Stereochemistry: A Head-to-Head Efficacy Comparison
The fundamental principle that stereoisomers can exhibit different biological activities is well-established in pharmacology.[1] This disparity arises from the chiral nature of biological macromolecules like enzymes and receptors, which can preferentially bind to one stereoisomer over another. In the context of this compound, the relative orientation of the amino and hydroxyl groups dictates how the scaffold can present its substituents to the binding site of a target protein.
A notable study on the development of BACE1 inhibitors utilized the (3S,4S)-4-aminopyrrolidin-3-ol scaffold as a central building block.[2] The researchers synthesized a series of derivatives and evaluated their inhibitory activity against BACE1. The data from this study underscores the high potency that can be achieved with the (3S,4S) configuration.
| Compound ID | Scaffold Stereochemistry | BACE1 IC50 (µM) |
| 7c | (3S,4S) | 0.05 |
| 11a | (3S,4S) | 0.12 |
| Table 1: In vitro BACE1 inhibitory activity of representative compounds incorporating the (3S,4S)-4-aminopyrrolidin-3-ol scaffold. Data sourced from a 2016 study on BACE1 inhibitors.[2] |
The sub-micromolar to nanomolar potency of these compounds highlights the favorable interactions enabled by the specific spatial arrangement of the (3S,4S) isomer within the BACE1 active site. The causality behind this preference lies in the ability of the cis-disposed amino and hydroxyl groups to act as key hydrogen bond donors and acceptors, effectively anchoring the inhibitor to the catalytic aspartate residues of the enzyme. It is highly probable that the (3R,4S) or trans diastereomer would orient the crucial interacting moieties in a less optimal fashion, leading to a significant loss in binding affinity and, consequently, inhibitory potency. The synthesis of and evaluation of all possible stereoisomers is a common practice in drug discovery to establish a clear structure-activity relationship.[3]
The BACE1 Signaling Pathway and the Role of Inhibitors
BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. It is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[4] BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the formation of Aβ plaques in the brain, a hallmark of Alzheimer's disease.[5] Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of the disease.
Caption: The amyloidogenic pathway and the inhibitory action of a BACE1 inhibitor.
Experimental Protocols: A Self-Validating System for Efficacy Determination
To rigorously assess the efficacy of potential BACE1 inhibitors incorporating the this compound scaffold, a robust and validated experimental workflow is essential. The following protocols outline a typical enzymatic and a cell-based assay.
Experimental Workflow for BACE1 Inhibitor Screening
Caption: A typical workflow for screening BACE1 inhibitors.
Detailed Protocol: In Vitro BACE1 FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of inhibitors against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence of APP, flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds ((3S,4S)- and (3R,4S)-4-aminopyrrolidin-3-ol derivatives) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant human BACE1 enzyme to the desired concentration in cold assay buffer.
-
Substrate Preparation: Dilute the BACE1 FRET substrate to the desired concentration in assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add 2 µL of the diluted test compound. b. Add 4 µL of the diluted BACE1 enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding 4 µL of the diluted BACE1 substrate solution to each well.
-
Signal Detection: Immediately read the fluorescence signal (e.g., Excitation at 320 nm, Emission at 405 nm) in a kinetic mode for 30-60 minutes at room temperature.
-
Data Analysis: Determine the initial reaction rates (slope of the fluorescence curve). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[6][7]
Detailed Protocol: Cell-Based Aβ Production Assay
This protocol describes an ELISA-based method to measure the reduction of Aβ40 and Aβ42 in a cell-based model.
Materials:
-
HEK293 cells stably overexpressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Test compounds ((3S,4S)- and (3R,4S)-4-aminopyrrolidin-3-ol derivatives) dissolved in DMSO
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
-
Cell lysis buffer
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed HEK293-APP cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known BACE1 inhibitor).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: After incubation, collect the conditioned medium. If intracellular Aβ is to be measured, lyse the cells with lysis buffer.
-
ELISA: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions using the collected conditioned medium or cell lysates.
-
Data Analysis: Generate a standard curve for Aβ40 and Aβ42. Quantify the concentration of Aβ in each sample. Plot the percentage of Aβ reduction versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
Conclusion
The exploration of (3S,4S)- and (3R,4S)-4-aminopyrrolidin-3-ol scaffolds in drug design powerfully illustrates the principle of stereochemical control over biological function. While the available literature strongly supports the efficacy of the (3S,4S) diastereomer in the context of BACE1 inhibition, a direct, published head-to-head comparison with the (3R,4S) isomer remains an area for further investigation. The provided experimental protocols offer a robust framework for conducting such a comparative analysis. For researchers and drug development professionals, a thorough understanding and empirical validation of the stereochemical requirements of their target are indispensable for the successful development of potent and selective therapeutics. The seemingly subtle difference between these two isomers can be the determining factor between a promising drug candidate and an inactive molecule.
References
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available from: [Link]
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BPS Bioscience. (n.d.). BACE1 Assay Kit. Available from: [Link]
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De Tran, T., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54. Available from: [Link]
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PubMed. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Available from: [Link]
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IUPAC. (2006). Graphical Representation of Stereochemical Configuration. Available from: [Link]
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Rohan Kumar, et al. (2021). Effects of Stereoisomers on Drug Activity. Am J Biomed Sci & Res, 13(3). Available from: [Link]
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Kiran, M.A. (2022). Stereochemistry and Its Role in Drug Design. Clin Pharmacol Biopharm, 11, 282. Available from: [Link]
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Vassar, R. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. Alzheimer's research & therapy, 6(9), 89. Available from: [Link]
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Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International journal of applied & basic medical research, 3(1), 16–18. Available from: [Link]
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Das, B., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current neuropharmacology, 19(9), 1539–1556. Available from: [Link]
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Das, B., & Yan, R. (2019). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. CNS drugs, 33(4), 309–321. Available from: [Link]
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O'Neill, S. M., et al. (2022). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Heliyon, 8(5), e09503. Available from: [Link]
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NSUWorks. (2017). Binding of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Aminoquinoline (68K) for Possible Treatment of Alzheimer's Disease. Available from: [Link]
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Stamford, A. W., et al. (2012). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Bioorganic & medicinal chemistry letters, 22(12), 4013–4018. Available from: [Link]
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Kumar, R., Hassan, M., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-222. Available from: [Link]
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Galbiati, A., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 26(21), 6614. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (Basel, Switzerland), 27(9), 2709. Available from: [Link]
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Filichev, V. V., & Pedersen, E. B. (2005). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Carbohydrate research, 340(1), 121–126. Available from: [Link]
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De Luca, L., et al. (2013). Asymmetric synthesis of the four diastereoisomers of a novel non-steroidal farnesoid X receptor (FXR) agonist: role of the chirality on the biological activity. Bioorganic & medicinal chemistry, 21(13), 3747–3757. Available from: [Link]
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A Senior Application Scientist's Guide to Asymmetric Synthesis: (3S,4S)-4-Aminopyrrolidin-3-ol as a Chiral Building Block vs. Classical Chiral Amino Alcohols as Auxiliaries and Catalysts
Introduction: The Strategic Choice in Asymmetric Synthesis
In the synthesis of enantiomerically pure pharmaceuticals, the method of inducing chirality is a critical decision that dictates the efficiency, scalability, and elegance of a synthetic route. Chiral amino alcohols are a cornerstone of this field, yet they are not a monolithic class of reagents. Their application diverges into three primary strategies: direct incorporation as a chiral building block , temporary use as a recoverable chiral auxiliary , or substoichiometric use as a chiral catalyst .[1]
This guide provides an in-depth comparison of these strategies, contrasting the unique utility of (3S,4S)-4-aminopyrrolidin-3-ol , a conformationally restricted cyclic amino alcohol, with classical and more flexible amino alcohol derivatives that have become benchmarks in asymmetric synthesis: (S)-Valine-derived Evans Oxazolidinone (a chiral auxiliary) and (S)-Diphenylprolinol Silyl Ether (an organocatalyst). We will explore the causality behind their applications, supported by experimental data and detailed protocols, to inform researchers in making the optimal strategic choice for their synthetic targets.
Part 1: The Chiral Building Block Strategy - Permanent Incorporation of Chirality
This strategy involves embedding a chiral molecule directly into the final product's scaffold. The chiral building block is not recovered; its stereocenters become a permanent feature of the target molecule. This approach is ideal for complex targets where the building block's structure is a significant portion of the final architecture.[2][3]
Focus Molecule: (3S,4S)-4-Aminopyrrolidin-3-ol
(3S,4S)-4-aminopyrrolidin-3-ol is a prime example of a chiral building block. Its rigid pyrrolidine ring, decorated with syn-configured amino and hydroxyl groups, offers a well-defined three-dimensional structure. This conformational rigidity is highly sought after in medicinal chemistry to control the presentation of pharmacophoric groups towards a biological target.
Its most notable application is in the synthesis of potent β-secretase (BACE1) inhibitors, which are investigated as potential treatments for Alzheimer's disease.[4][5] The pyrrolidine core acts as a central scaffold, positioning substituents in a precise orientation to interact with the catalytic aspartic acid residues of the BACE1 enzyme.[5]
Case Study: Synthesis of a BACE1 Inhibitor Precursor
In the development of BACE1 inhibitors, the aminopyrrolidinol core is typically introduced via amide coupling or reductive amination. The synthesis leverages the inherent chirality of the building block to establish the stereochemistry of the final drug candidate.[4]
Part 2: The Chiral Auxiliary Strategy - Temporary Stereocontrol
A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[6] After the desired chiral center is created, the auxiliary is cleaved and can, ideally, be recovered and reused. This method is exceptionally reliable for achieving high diastereoselectivity.[7]
Benchmark Auxiliary: Evans Oxazolidinones
Derived from readily available amino acids like Valine or Phenylalanine, Evans oxazolidinones are a gold standard in asymmetric synthesis, particularly for aldol reactions.[8][9][10] The N-acylated oxazolidinone forms a chelated, rigid enolate that effectively shields one face from the incoming electrophile (e.g., an aldehyde), leading to predictable and high levels of stereocontrol.[11]
Case Study: The Evans Asymmetric "Syn"-Aldol Reaction
The reaction of an N-propionyl oxazolidinone with an aldehyde, mediated by a boron enolate, reliably produces the syn-aldol adduct.[8] The stereochemical outcome is dictated by the chair-like Zimmerman-Traxler transition state, where the bulky substituent at C4 of the oxazolidinone directs the aldehyde to approach from the less hindered face.[8][11] This method allows for the creation of two contiguous stereocenters with near-perfect control.
Part 3: The Chiral Catalyst Strategy - Asymmetric Amplification
Asymmetric organocatalysis represents a powerful and atom-economical approach where a small amount of a chiral organic molecule accelerates a reaction enantioselectively.[12] This strategy avoids the need for stoichiometric chiral reagents and often operates under mild conditions.
Benchmark Catalyst: (S)-Diphenylprolinol Silyl Ether
Derived from the chiral amino alcohol prolinol, diarylprolinol derivatives are among the most successful organocatalysts.[13][14] They catalyze reactions of aldehydes and ketones through the formation of chiral enamine or iminium ion intermediates, mimicking the mechanism of natural aldolase enzymes.[15] The bulky diphenyl(trimethylsilyloxy)methyl group creates a well-defined chiral pocket that dictates the facial selectivity of the reaction.
Case Study: Prolinol-Catalyzed Asymmetric Aldol Reaction
In the reaction between a ketone (e.g., acetone) and an aldehyde, the prolinol catalyst forms a chiral enamine with the ketone. This enamine then attacks the aldehyde from a specific face, directed by the catalyst's steric environment. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the catalyst, completing the catalytic cycle.[16][17]
Part 4: Data-Driven Comparison and Strategic Summary
The choice between these chiral amino alcohol-based strategies is fundamentally a choice of synthetic philosophy, as illustrated in the workflow below.
Caption: Comparison of Synthetic Strategies.
Qualitative Comparison
| Feature | (3S,4S)-4-Aminopyrrolidin-3-ol | Evans Oxazolidinone (from Valinol) | (S)-Diphenylprolinol Silyl Ether |
| Primary Role | Chiral Building Block | Chiral Auxiliary | Chiral Organocatalyst |
| Stoichiometry | Stoichiometric (≥1 eq.) | Stoichiometric (1 eq.) | Catalytic (0.05 - 0.2 eq.) |
| Structural Feature | Rigid pyrrolidine scaffold | Acyl group activation, steric blocking | Bulky silyl ether creates chiral pocket |
| Mechanism of Chirality | Permanent Incorporation | Temporary Diastereoselection (Substrate Control) | Enantioselection via Chiral Environment (Reagent Control) |
| Recoverable? | No | Yes, typically in high yield | Yes, in principle |
| Key Advantage | Introduces complex, rigid 3D structure ideal for medicinal chemistry. | Extremely high and predictable diastereoselectivity (>99% de).[18] | High atom economy; avoids stoichiometric chiral waste. |
| Key Limitation | Higher cost, part of final mass. | Requires extra steps for attachment and cleavage. | Lower yields/selectivity for some substrates compared to auxiliaries. |
Quantitative Performance in the Asymmetric Aldol Reaction
The following table presents typical experimental data for the benchmark aldol reaction between an aldehyde and a ketone/carboxylic acid derivative, highlighting the performance of the auxiliary and catalyst strategies.
| Method | Aldehyde | Ketone/Acid Derivative | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Evans Auxiliary | Isobutyraldehyde | N-Propionyl-(S)-valinolderived Oxazolidinone | 89-95% | >99:1 dr (syn) | [8] |
| Prolinol Catalyst | 4-Nitrobenzaldehyde | Acetone | 97% | 99% ee (R) | [16] |
| Prolinol Catalyst | 4-Nitrobenzaldehyde | Cyclohexanone | 99% | 97:3 dr (anti), 99% ee (anti) | [15] |
Note: A direct catalytic or auxiliary application of this compound in the aldol reaction is not well-documented, reinforcing its primary role as a structural building block.
Part 5: Experimental Protocols
Protocol 1: Incorporation of a Chiral Building Block (Conceptual)
(Based on the synthesis of BACE1 inhibitors[4])
Reaction: Amide coupling of (3S,4S)-1-benzyl-4-(tert-butoxycarbonylamino)pyrrolidin-3-ol with a carboxylic acid.
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of (3S,4S)-1-benzyl-4-(tert-butoxycarbonylamino)pyrrolidin-3-ol (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Evans Asymmetric "Syn"-Aldol Reaction
(Adapted from Evans, D. A. et al., J. Am. Chem. Soc. 1981[8])
Reaction: Aldol addition of the boron enolate of an N-propionyl oxazolidinone to isobutyraldehyde.
Caption: Workflow for Evans Aldol Reaction.
-
Dissolve the N-propionyl-(S)-valinol-derived oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the Z-enolate.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise over 5 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to decompose the boron intermediates.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to yield the syn-aldol adduct.
Protocol 3: Prolinol-Catalyzed Asymmetric Aldol Reaction
(Adapted from List, B. et al., J. Am. Chem. Soc. 2000[16])
Reaction: Aldol addition of acetone to 4-nitrobenzaldehyde.
-
To a vial, add (S)-Diphenylprolinol silyl ether (0.1 eq, 20 mol%).
-
Add 4-nitrobenzaldehyde (1.0 eq) and acetone (10 eq).
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral β-hydroxy ketone.
Conclusion and Authoritative Perspective
The choice between this compound and other chiral amino alcohols is not a matter of superior or inferior reagents but of aligning strategy with synthetic goals.
-
(3S,4S)-4-Aminopyrrolidin-3-ol excels as a chiral building block . Its value lies in its pre-organized, rigid structure that becomes an integral part of the final molecule, a feature highly prized in medicinal chemistry for optimizing ligand-receptor interactions.[4][5] It is the choice when the scaffold itself is the key to function.
-
Evans Oxazolidinones represent the pinnacle of the chiral auxiliary approach. They are the tool of choice when the primary goal is the reliable and near-perfect construction of specific stereochemical arrays (e.g., syn-1,2-diols) in a linear synthesis, with the option to recover the valuable chiral source.[8][18]
-
Prolinol Ether Catalysts are the embodiment of the organocatalytic strategy. They are ideal for large-scale, atom-economical synthesis where catalytic turnover and the avoidance of protection/deprotection steps are paramount.[12][13]
As a Senior Application Scientist, my recommendation is to define the core challenge of your synthesis. If the challenge is to create a rigid, complex, and stereochemically dense core for biological evaluation, a building block like this compound is a superior strategic choice. If the challenge is the flawless installation of a common chiral motif like a β-hydroxy acid derivative, the Evans auxiliary method provides unparalleled reliability. Finally, for scalable and green synthesis of less complex chiral fragments, the catalytic approach with a prolinol derivative is often the most efficient path forward.
References
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- Kim, H., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(2), 595-599. [URL: https://pubmed.ncbi.nlm.nih.gov/26608551/]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-aminopyrrolidin-3-ol
Introduction: The Analytical Challenge of a Chiral Building Block
4-aminopyrrolidin-3-ol is a chiral bifunctional molecule of significant interest in pharmaceutical development, serving as a key building block for a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a secondary amine, a hydroxyl group, and a stereocenter, presents a distinct set of analytical challenges. The high polarity of the molecule makes it difficult to retain on traditional reversed-phase chromatography columns, its lack of a strong chromophore complicates detection by UV-Vis, and its chirality necessitates enantioselective separation to ensure the safety and efficacy of the final drug product.[1][2] As nature itself is homochiral, the stereochemistry of pharmaceutical substances is paramount, since different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1][3]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of validated analytical methods for the robust quantification of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol acts as a self-validating system. This guide is grounded in established analytical principles and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[4][5]
Method Selection Workflow
The choice of an analytical method is fundamentally dictated by the analytical objective. Key considerations include whether the goal is simple quantification, impurity profiling, or the determination of enantiomeric excess (e.e.%). The following workflow provides a decision-making framework.
Caption: Method selection workflow for this compound analysis.
Comparative Analysis of Core Methodologies
We will evaluate four primary analytical strategies: High-Performance Liquid Chromatography (HPLC) with various separation modes, Gas Chromatography (GC) requiring derivatization, and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[3] However, the physicochemical properties of this compound necessitate specialized approaches.
-
A. Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization
-
Causality & Rationale: Direct analysis on standard C18 columns is ineffective due to the analyte's high polarity, resulting in little to no retention. Pre-column derivatization addresses two challenges simultaneously: it increases the hydrophobicity of the analyte for better retention and introduces a highly responsive chromophore or fluorophore for sensitive UV or fluorescence detection.[6] This is a field-proven strategy for quantifying polar amines and amino alcohols.
-
Workflow:
Caption: Workflow for RP-HPLC analysis via pre-column derivatization.
-
Advantages: Utilizes common and cost-effective RP-HPLC systems; can achieve excellent sensitivity with fluorescent derivatizing agents.
-
Limitations: Introduces an additional sample preparation step; derivatization reaction must be optimized for completeness and stability; potential for side-reactions.
-
-
B. Chiral Stationary Phase (CSP) HPLC
-
Causality & Rationale: For determining enantiomeric purity, direct separation on a CSP is the most elegant approach.[2] These columns contain a chiral selector immobilized on the stationary phase that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including amines.[2]
-
Advantages: Direct separation of enantiomers without derivatization; provides accurate enantiomeric excess (e.e.%) values.
-
Limitations: CSPs can be expensive and less robust than conventional phases; method development can be more complex, often requiring non-standard mobile phases (e.g., hexane/ethanol).
-
-
C. Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Causality & Rationale: HILIC is designed specifically for the retention of highly polar compounds that are unretained in reversed-phase. It employs a polar stationary phase (e.g., bare silica or amide-bonded) and a mobile phase with a high concentration of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention. This makes HILIC an ideal candidate for analyzing underivatized this compound.
-
Advantages: Retains and separates highly polar analytes in their native form; compatible with mass spectrometry.
-
Limitations: Can have longer equilibration times than RP-HPLC; detection can be challenging without a mass spectrometer, though Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are options.
-
Gas Chromatography (GC) with Derivatization
-
Causality & Rationale: Direct GC analysis is impossible for this compound due to its low volatility and the presence of active hydrogen atoms on the amine and hydroxyl groups, which cause poor peak shape and thermal degradation.[7] Derivatization is therefore mandatory. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective as they react with both functional groups to create a volatile and thermally stable trimethylsilyl (TMS) derivative.[7][8]
-
Advantages: Provides high-resolution separation; FID offers universal carbon response for quantification.
-
Limitations: Requires complete derivatization, which can be sensitive to moisture; not suitable for enantiomeric separation without a chiral GC column.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Causality & Rationale: LC-MS/MS combines the separation power of LC (ideally HILIC for this analyte) with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[9] It circumvents the need for a chromophore entirely. The analyte is ionized (e.g., via Electrospray Ionization, ESI) and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating interferences from complex sample matrices.[10][11]
-
Advantages: The gold standard for sensitivity (low ng/mL to pg/mL levels) and selectivity; ideal for analysis in complex matrices like biological fluids; requires minimal sample cleanup.[12]
-
Limitations: Higher instrument cost and complexity compared to HPLC-UV.
Method Performance and Validation Comparison
Any selected method must be validated according to ICH Q2(R2) guidelines to prove it is suitable for its intended purpose.[13][14] The table below summarizes the expected performance characteristics for each discussed technique when quantifying this compound.
| Parameter | RP-HPLC-UV/FLD (Deriv.) | CSP-HPLC-UV (Direct) | GC-FID (Deriv.) | HILIC-LC/MS/MS (Direct) |
| Specificity | High (dependent on deriv.) | High (for enantiomers) | Moderate (risk of co-elution) | Very High (MRM) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL | 1 - 500 µg/mL | 0.001 - 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 2% | < 3% | < 5% | < 2% |
| LOD / LOQ | Low (FLD) / Moderate (UV) | Moderate | Moderate | Very Low |
| Robustness | Good | Moderate | Good | Very Good |
| Primary Use Case | Routine QC, Purity Assay | Enantiomeric Purity | Impurity Profiling (Volatiles) | Bioanalysis, Trace Analysis |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. All procedures must be performed in a quality-controlled laboratory system.[15]
Protocol 1: Enantiomeric Purity by CSP-HPLC with UV Detection
This protocol describes a direct method for separating and quantifying the enantiomers of this compound.
-
1. Equipment and Reagents:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: Chiralpak IA or similar polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane, Ethanol, and Diethylamine (DEA)
-
This compound reference standard (racemic and enantiopure, if available)
-
-
2. Standard Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in Ethanol.
-
Create a calibration curve by diluting the stock solution with mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
-
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in Ethanol to achieve a target concentration within the calibration range (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
4. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to lack of strong chromophore, low wavelength is necessary)
-
Injection Volume: 10 µL
-
-
5. Validation & Data Analysis:
-
Confirm the identity of each enantiomer peak using an enantiopure standard if available.
-
Calculate the resolution between the two enantiomer peaks (target > 1.5).
-
Quantify each enantiomer using the calibration curve.
-
Calculate the enantiomeric excess (% e.e.) as: [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] * 100.
-
Validate according to ICH guidelines for Specificity, Linearity, Range, Accuracy, Precision, and LOQ.[5]
-
Protocol 2: High-Sensitivity Quantification by HILIC-LC/MS/MS
This protocol is designed for trace-level quantification in complex matrices.
-
1. Equipment and Reagents:
-
2. Standard Preparation:
-
Prepare a stock solution of this compound at 100 µg/mL in 50:50 Acetonitrile:Water.
-
Prepare a calibration curve by serial dilution in the same solvent to cover the expected sample concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
-
3. Sample Preparation:
-
For drug substance: Dissolve in 50:50 Acetonitrile:Water to a concentration within the calibration range.
-
For biological matrix (e.g., plasma): Perform a protein precipitation by adding 3 volumes of cold Acetonitrile, vortexing, and centrifuging.[12] Collect the supernatant.
-
Filter all samples through a 0.22 µm syringe filter.
-
-
4. LC/MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing the standard. For this compound (C₄H₁₀N₂O, MW=102.14), the protonated precursor would be [M+H]⁺ at m/z 103.1. Product ions would result from fragmentation (e.g., loss of H₂O, NH₃). A hypothetical transition could be m/z 103.1 -> 85.1 (loss of H₂O).
-
-
5. Validation & Data Analysis:
-
Optimize MS parameters (Fragmentor voltage, Collision Energy) for the specific MRM transition.
-
Construct a calibration curve by plotting peak area against concentration and apply a linear regression.
-
Validate the method for all relevant ICH parameters, paying special attention to matrix effects if analyzing biological samples.[4][14]
-
Conclusion
The quantification of this compound requires a carefully considered analytical strategy that directly addresses its inherent challenges of polarity, chirality, and poor UV absorbance. For routine quality control focusing on achiral purity, a derivatization-based RP-HPLC method offers a robust and accessible solution. For the critical assessment of enantiomeric purity, direct analysis on a Chiral Stationary Phase (CSP) is the preferred method.[2] When high sensitivity and selectivity are paramount, particularly for trace-level analysis in complex matrices, a HILIC-LC/MS/MS method is unequivocally the superior choice.[9]
Each proposed method must be rigorously validated against predefined acceptance criteria to ensure the generation of reliable, reproducible, and scientifically sound data, thereby guaranteeing the quality and safety of the final pharmaceutical product.[4]
References
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. [Link]
-
Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. (2010). ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
-
3.2.S.4.3 Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. (n.d.). Bruker. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2016). ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
-
(S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. (2013). PubMed. [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. (2016). ResearchGate. [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH). [Link]
-
LC/MS Applications for Drug Residues in Foods. (2009). Agilent Technologies. [Link]
-
Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Agilent Technologies. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2014). ResearchGate. [Link]
-
Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review. (2024). Bentham Science. [Link]
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- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Purity Comparison of Commercially Sourced 4-Aminopyrrolidin-3-ol
For researchers, medicinal chemists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Aminopyrrolidin-3-ol, a chiral scaffold of significant interest in medicinal chemistry, is no exception. The presence of isomeric, enantiomeric, or process-related impurities can have profound effects on the compound's biological activity, safety profile, and the overall success of a research campaign.
This guide provides a comprehensive framework for the comparative purity analysis of commercially available this compound. Due to the limited availability of public purity data from suppliers for this specific molecule, this document focuses on equipping the end-user with the necessary knowledge and detailed experimental protocols to conduct their own rigorous in-house purity assessment.
The Critical Role of Stereochemistry and Purity in this compound
The this compound core contains two stereocenters, giving rise to four possible stereoisomers (two pairs of enantiomers: cis and trans). The specific stereoisomer is often crucial for its intended biological target engagement. Therefore, any purity analysis must not only quantify the overall purity but also discern the isomeric and enantiomeric purity.
Identifying Commercial Sources of this compound
Identifying commercial suppliers for specific isomers of this compound can be challenging, as it is a relatively niche building block. Researchers should be meticulous in verifying the exact chemical structure and CAS number provided by the vendor. Below is a list of potential suppliers for various isomers and related derivatives. Note: Availability and stock status are subject to change, and direct inquiry with the suppliers is recommended.
| Supplier | Compound Name | CAS Number | Notes |
| BLDpharm | (3S,4S)-4-Aminopyrrolidin-3-ol | 758670-49-4 | A specific stereoisomer. |
| BLDpharm | (3R,4R)-4-Aminopyrrolidine-3-carboxylic acid | 569682-61-7 | A related carboxylic acid derivative. |
| BLDpharm | cis-4-propylpyrrolidin-3-ol | 2092063-09-5 | A related cis-isomer with a propyl group. |
| ChemScene | (3S,4S)-4-Aminopiperidin-3-ol | 1206906-33-3 | A piperidine analog, not a pyrrolidine. |
| AChemBlock | trans-3,4-Dihydroxypyrrolidine hydrochloride | 519188-72-8 | A related dihydroxy pyrrolidine. |
It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier before purchase. While a CoA provides the supplier's own quality control data, an independent verification is highly recommended.
Experimental Design for a Comprehensive Purity Comparison
A multi-pronged analytical approach is essential for a thorough purity assessment of this compound. The following workflow outlines a robust strategy for comparing different commercial sources.
Caption: A comprehensive workflow for the purity comparison of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds. For this compound, both achiral (for overall purity) and chiral methods (for enantiomeric excess) are necessary.
Rationale for Pre-column Derivatization: this compound lacks a strong chromophore, making UV detection challenging at low concentrations. Derivatization with a UV-active agent, such as Boc-anhydride, not only improves detection but can also enhance chromatographic separation.[1]
Protocol: HPLC Purity Analysis (with Boc Derivatization)
-
Derivatization:
-
Dissolve a known quantity (e.g., 10 mg) of the this compound sample in a suitable solvent (e.g., 1 mL of Dichloromethane).
-
Add a slight excess of Di-tert-butyl dicarbonate (Boc-anhydride) and a non-nucleophilic base (e.g., triethylamine).
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction and extract the Boc-protected product.
-
Evaporate the solvent and re-dissolve the residue in the mobile phase for HPLC analysis.
-
-
Achiral HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 10 µL.
-
Purity Calculation: Use the area normalization method to calculate the percentage purity.[1]
-
-
Chiral HPLC Conditions (Example):
-
Column: A chiral stationary phase (CSP) column, such as one based on immobilized amylose or cellulose (e.g., Daicel Chiralpak series).
-
Mobile Phase: Typically a mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) with a basic or acidic additive to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength for the derivatized or underivatized amine.
-
Column Temperature: Ambient or controlled.
-
Enantiomeric Excess (% ee) Calculation: % ee = [([Major Enantiomer Area] - [Minor Enantiomer Area]) / ([Major Enantiomer Area] + [Minor Enantiomer Area])] x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or by-products.
Rationale for Derivatization: The polar amine and alcohol functional groups in this compound can lead to poor peak shape and tailing in GC. Derivatization, for example by silylation, masks these polar groups, improving chromatographic performance.
Protocol: GC-MS Impurity Profiling (with Silylation)
-
Derivatization:
-
In a sealed vial, dissolve a small amount of the sample (e.g., 1-2 mg) in a dry aprotic solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., Agilent J&W DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Impurity Identification: Compare the resulting mass spectra of impurity peaks with spectral libraries (e.g., NIST) and analyze fragmentation patterns.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[2][3] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.
Protocol: qNMR Purity Assessment
-
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh the this compound sample and add it to the same NMR tube.
-
Add a deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve both the standard and the sample completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation.
-
Use a calibrated 90° pulse.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Caption: Key analytical techniques for purity assessment of this compound.
Discussion of Potential Impurities
The nature of impurities will largely depend on the synthetic route used to produce this compound. Common synthetic precursors include protected forms of hydroxyproline or other chiral pool starting materials.[4] Potential impurities could include:
-
Stereoisomers: The unwanted cis/trans isomers or the other enantiomer.
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Molecules formed from side reactions during the synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Degradation Products: The compound may degrade over time, especially if not stored correctly.
Data Summary and Comparison
The results from the analyses should be compiled into a clear, comparative table to facilitate an objective assessment of the different commercial sources.
Table 1: Example Purity Comparison of this compound Sources
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (on CoA) | >98% | >97% | Not Provided |
| Appearance | White solid | Off-white solid | Yellowish solid |
| Purity by HPLC (% Area) | 99.2% | 97.5% | 95.1% |
| Absolute Purity by qNMR | 98.9% | 97.1% | 94.5% |
| Enantiomeric Excess (% ee) | 99.5% | 98.0% | 96.2% |
| Major Impurity 1 (by GC-MS) | Residual Toluene | Unidentified (MW=X) | Starting Material Y |
| Major Impurity 2 (by HPLC-MS) | Isomer Z | Isomer Z | Isomer Z |
Conclusion and Recommendations
The selection of a commercial source for this compound should not be based solely on cost. A thorough, independent purity analysis is a critical investment to ensure the integrity of your research. This guide provides the framework and detailed methodologies to perform such a comparison. It is recommended to prioritize suppliers who provide comprehensive CoAs and whose materials show high purity and enantiomeric excess upon independent verification using the orthogonal analytical techniques described herein. By implementing this rigorous quality control, researchers can build a solid foundation for their scientific endeavors.
References
-
PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubChem. (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
ResearchGate. Figure S8. 1 H NMR spectrum of compound 4 (200 MHz, CDCl3). Retrieved January 22, 2026, from [Link]
-
Bouling Chemical Co., Limited. 3-Aminopyrrolidine. Retrieved January 22, 2026, from [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 22, 2026, from [Link]
-
PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
PubChem. Cis-4-Hydroxy-L-Proline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved January 22, 2026, from [Link]
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
PubChem. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Pharmaffiliates. (3R,4R)-N,4-Dimethyl-1-nitrosopiperidin-3-amine. Retrieved January 22, 2026, from [Link]
-
PubChem. 4-Hydroxypyrrolidine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
NIH. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved January 22, 2026, from [Link]
Sources
- 1. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 2. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5463907.app.netsuite.com [5463907.app.netsuite.com]
A Comparative Guide to the Synthesis of 4-Aminopyrrolidin-3-ol and Related Scaffolds for Drug Discovery
Dr. Evelyn Reed, Senior Application Scientist
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure allows for precise vectoral presentation of functional groups, enabling potent and selective interactions with biological targets. Within this class, substituted aminopyrrolidines are of particular interest. This guide provides a detailed comparison of the synthetic efficiency for producing (3R,4R)-4-aminopyrrolidin-3-ol against two other widely used scaffolds: (R)-3-aminopyrrolidine and (R)-3-hydroxypyrrolidine. We will delve into common synthetic routes, analyze their efficiencies, and provide detailed experimental protocols to inform strategic decisions in drug development programs.
The Strategic Importance of Chiral Pyrrolidine Scaffolds
The specific stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity. The placement of amino and hydroxyl groups, as seen in 4-aminopyrrolidin-3-ol, offers a rich scaffold for creating compounds that can form multiple hydrogen bonds and salt bridges with protein targets. However, the synthetic accessibility of these complex scaffolds can be a significant bottleneck in the early stages of drug discovery. A thorough understanding of the synthetic routes, their yields, and the complexity involved is crucial for chemists to select the most viable starting material for their campaigns.
Synthesis of (3R,4R)-4-Aminopyrrolidin-3-ol
The synthesis of (3R,4R)-4-aminopyrrolidin-3-ol is a multi-step process that often begins from a readily available chiral starting material to establish the required stereochemistry. A common and effective route starts from D-tartaric acid, a cheap and enantiopure starting material.
The general strategy involves the formation of a cyclic sulfate, which is then opened by an azide nucleophile. This sequence ensures precise control over the stereochemistry at the C3 and C4 positions. Subsequent reduction of the azide and the ester, followed by cyclization and deprotection, yields the final product.
Caption: Synthetic workflow for (3R,4R)-4-aminopyrrolidin-3-ol starting from D-tartaric acid.
This route, while robust and stereocontrolled, involves several steps which can impact the overall yield. The key advantage is the use of a cheap chiral pool starting material, which avoids costly asymmetric synthesis steps later on.
Synthesis of Comparator Scaffolds
(R)-3-Aminopyrrolidine
(R)-3-Aminopyrrolidine is a popular building block used in the synthesis of many pharmaceuticals. A common synthetic route starts from L-aspartic acid. This approach leverages the inherent chirality of the starting material. The synthesis involves the reduction of the carboxylic acids to alcohols, followed by conversion of the alcohols to leaving groups (e.g., tosylates), and finally, intramolecular cyclization with the amine to form the pyrrolidine ring.
Caption: Synthetic workflow for (R)-3-aminopyrrolidine starting from L-aspartic acid.
(R)-3-Hydroxypyrrolidine
(R)-3-Hydroxypyrrolidine is another valuable building block. A highly efficient synthesis starts from L-malic acid. The strategy involves converting the diacid to a diester, followed by protection of the hydroxyl group. The diester is then reduced to a diol, which is subsequently converted to a ditosylate. Ring closure is achieved by reaction with an amine, followed by deprotection.
Caption: Synthetic workflow for (R)-3-hydroxypyrrolidine starting from L-malic acid.
Comparative Analysis of Synthesis Efficiency
The choice of a scaffold often comes down to a trade-off between structural complexity and synthetic feasibility. The following table summarizes key metrics for the synthesis of the three discussed pyrrolidine derivatives.
| Metric | (3R,4R)-4-Aminopyrrolidin-3-ol | (R)-3-Aminopyrrolidine | (R)-3-Hydroxypyrrolidine |
| Typical Starting Material | D-Tartaric Acid | L-Aspartic Acid | L-Malic Acid |
| Number of Synthetic Steps | 6 - 8 | 4 - 6 | 4 - 6 |
| Typical Overall Yield | 20 - 30% | 35 - 50% | 40 - 55% |
| Stereochemical Control | Excellent (substrate-controlled) | Excellent (substrate-controlled) | Excellent (substrate-controlled) |
| Key Challenges | Multiple protection/deprotection steps; handling of sodium azide. | Use of energetic hydrides (BH3, LiAlH4); chromatographic purifications. | Use of energetic hydrides (LiAlH4); tosylation and cyclization conditions. |
| Relative Cost | High | Medium | Low-Medium |
From this comparison, it is evident that while (3R,4R)-4-aminopyrrolidin-3-ol offers greater structural complexity and potentially more interaction points for drug-target binding, its synthesis is longer and lower-yielding compared to the simpler (R)-3-aminopyrrolidine and (R)-3-hydroxypyrrolidine. The latter two benefit from shorter synthetic routes and higher overall yields, making them more cost-effective for large-scale synthesis.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for key steps are provided below.
Protocol 1: Synthesis of N-Boc-(R)-3-aminopyrrolidine from L-Aspartic Acid
-
Protection and Reduction: L-aspartic acid (1 eq.) is dissolved in a 1:1 mixture of THF/water and cooled to 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and sodium bicarbonate (3 eq.) are added, and the mixture is stirred overnight at room temperature. After acidification and extraction, the crude product is dissolved in THF and cooled to 0 °C. Borane-dimethyl sulfide complex (BH₃·SMe₂, 3 eq.) is added dropwise, and the reaction is refluxed for 4 hours. The reaction is quenched with methanol, and the solvent is removed under reduced pressure to yield the N-Boc protected amino diol.
-
Tosylation: The amino diol (1 eq.) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, 2.2 eq.) is added portion-wise, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is poured into ice water, and the product is extracted with ethyl acetate.
-
Cyclization and Deprotection: The crude ditosylate is dissolved in benzylamine (5 eq.) and heated to 80 °C for 24 hours. After workup, the resulting N-benzyl-N'-Boc-aminopyrrolidine is subjected to hydrogenolysis (H₂, 10% Pd/C) to remove the benzyl group, followed by treatment with HCl in dioxane to remove the Boc group, yielding (R)-3-aminopyrrolidine dihydrochloride.
Conclusion and Recommendations
The choice between these three pyrrolidine scaffolds is highly dependent on the specific goals of the drug discovery program.
-
(3R,4R)-4-Aminopyrrolidin-3-ol is an excellent choice when the project requires a rigid scaffold with multiple, stereochemically defined hydrogen bonding groups. The synthetic cost and effort are higher, but the structural information gained can be invaluable.
-
(R)-3-Aminopyrrolidine provides a simpler, yet still chiral, scaffold. Its more straightforward and higher-yielding synthesis makes it a workhorse for initial screening campaigns where rapid library generation is a priority.
-
(R)-3-Hydroxypyrrolidine offers a balance of synthetic accessibility and functionalization potential. The hydroxyl group can serve as a hydrogen bond donor or acceptor, or as a handle for further chemical modification.
Ultimately, a careful consideration of the synthetic routes and their associated challenges, as outlined in this guide, will enable research teams to make informed decisions and accelerate their drug discovery efforts.
References
- Please note that direct linking to full-text articles may be subject to subscription access.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminopyrrolidin-3-ol
As researchers and drug development professionals, our work with novel chemical entities like 4-Aminopyrrolidin-3-ol is foundational to innovation. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. The disposal of chemical waste is not a mere procedural afterthought; it is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
The core principle underpinning the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[1] The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain strict adherence to environmental regulations.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound and its analogs are potent chemical agents with a significant hazard profile.
Hazard Profile Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 2 | H300: Fatal if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage. |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
This data is synthesized from safety data sheets for aminopyrrolidine and aminopyridine analogs, which share similar hazard profiles.
Causality: The high acute toxicity and corrosive nature of this compound mean that exposure through any route—ingestion, skin contact, or inhalation—can have severe or fatal consequences. Its classification as an aquatic hazard underscores the environmental imperative to prevent its release into sewer systems or waterways.
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]
-
Lab Coat: A flame-resistant lab coat provides a necessary barrier to protect skin and clothing.
-
Respiratory Protection: All handling of this compound, especially the solid form which can generate dust, must be conducted within a certified chemical fume hood to prevent inhalation.[1]
Emergency Preparedness
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][3] All personnel handling the compound must be familiar with your institution's emergency action plan and the specific first aid measures for this chemical.[4][5] In case of any exposure, seek immediate medical attention.[6]
Part 2: The Core Disposal Protocol: Mandate for Professional Disposal
The single most critical directive for the disposal of this compound is that it must be handled by an approved and licensed hazardous waste disposal contractor. [2][6] On-site chemical neutralization or other treatment methods by laboratory personnel are strongly discouraged due to the compound's high reactivity and toxicity. The risk of incomplete reactions, hazardous byproducts, and accidental exposure is unacceptably high.
The role of the researcher is not to treat the waste, but to collect, segregate, label, and store it safely pending collection by environmental health and safety (EHS) personnel or the certified contractor.
Part 3: Step-by-Step Waste Accumulation & Preparation
This workflow ensures that waste is managed safely and in compliance with regulations from the moment it is generated.
Step 1: Waste Segregation
Immediately upon generation, designate all materials containing or contaminated with this compound as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Solvents used to rinse glassware that contained the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, absorbent pads).
Causality: Do not mix this waste stream with other types of chemical waste.[7] Mixing incompatible chemicals can lead to dangerous reactions. Proper segregation is a cornerstone of safe laboratory practice and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 2: Container Selection
-
Select a container that is compatible with the chemical. The original product container is often a suitable choice.
-
For liquid waste, use a sealable, shatter-resistant container (e.g., high-density polyethylene, or HDPE).
-
Ensure the container is in good condition, with no cracks or leaks.[7]
-
The container must have a secure, tightly-fitting cap to prevent leaks or the release of vapors.[2][6]
Step 3: Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement. The container must be clearly marked with the following information:
-
The words "HAZARDOUS WASTE" .[7]
-
The full chemical name: "this compound" .
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
Appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Corrosion, Environment).
Causality: Accurate labeling, as required by OSHA's Hazard Communication Standard, ensures that everyone who handles the container, from lab colleagues to disposal technicians, is aware of its contents and the associated dangers.[5][8]
Step 4: Safe Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[9][10]
Part 4: Managing Spills and Contaminated Materials
Accidental spills require immediate and methodical attention.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and institutional EHS.
-
Don PPE: Before addressing any spill, don the full PPE detailed in Part 1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][11] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly.
-
Dispose of all Materials: All materials used in the cleanup, including gloves, shoe covers, and absorbent pads, are now considered hazardous waste and must be placed in the sealed waste container.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. echemi.com [echemi.com]
A Researcher's Guide to the Safe Handling of 4-Aminopyrrolidin-3-ol: A Focus on Personal Protective Equipment
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. 4-Aminopyrrolidin-3-ol and its derivatives are important building blocks in medicinal chemistry. Ensuring the safety of the innovative scientists who handle these compounds is paramount. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: A Causality-Driven Approach to PPE Selection
The primary hazards associated with aminopyrrolidine derivatives necessitate a multi-layered PPE strategy to prevent accidental exposure.[1][2][3][4] The rationale for each piece of equipment is as follows:
-
Eye and Face Protection: The potential for splashes of solutions containing this compound poses a significant risk of serious eye irritation or damage.[5] Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement.[1] A full-face shield should be worn over goggles when handling larger quantities or when there is a heightened risk of splashing.[2]
-
Hand Protection: Amines can be readily absorbed through the skin or cause severe irritation and burns.[3][4] Therefore, selecting the correct gloves is critical. Nitrile gloves are a common and effective choice for handling many amines, but it is crucial to double-check the manufacturer's compatibility data. For prolonged work or when handling concentrated solutions, wearing two pairs of nitrile gloves (double-gloving) is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory to protect against spills and splashes.[2] For tasks with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of defense.[2]
-
Footwear: Closed-toe shoes are a fundamental laboratory safety requirement to protect the feet from spills and falling objects.[2]
-
Respiratory Protection: While working in a properly functioning chemical fume hood should be the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations, such as a large spill or when adequate ventilation is not available.[1] In such cases, a respirator with cartridges appropriate for organic vapors and amines should be used.
Task-Specific PPE Recommendations
The level of PPE required is directly proportional to the risk of exposure for a given task. The following table summarizes the recommended PPE for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Single pair of nitrile gloves | Lab Coat | Not typically required if done in a fume hood or ventilated balance enclosure |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double pair of nitrile gloves | Lab Coat & Chemical-Resistant Apron | Not typically required if done in a fume hood |
| Running Reactions | Chemical Splash Goggles | Double pair of nitrile gloves | Lab Coat | Not typically required if done in a fume hood |
| Work-up & Purification | Chemical Splash Goggles & Face Shield | Double pair of nitrile gloves | Lab Coat & Chemical-Resistant Apron | Not typically required if done in a fume hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves | Chemical-Resistant Suit or Coveralls | Air-purifying respirator with appropriate cartridges |
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Pre-Operational Checklist:
-
Information Gathering: Before beginning any new procedure, consult available safety information for this compound and any other reagents being used.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
PPE Inspection: Inspect all PPE for damage before donning.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure a spill kit appropriate for amines is readily accessible.
2. Donning PPE: A Deliberate Sequence
The order in which you put on PPE is crucial to ensure complete protection.
3. Experimental Protocol: Preparing a 1M Solution of this compound
This protocol is designed to be a self-validating system, with safety checks built into each step.
-
Preparation: Don all required PPE as outlined in the table above for "Preparing Solutions." Work exclusively within a certified chemical fume hood.
-
Weighing: Tare a clean, dry beaker on a balance inside the fume hood. Carefully weigh the required amount of this compound into the beaker.
-
Dissolution: Slowly add the desired solvent to the beaker containing the this compound. Use a magnetic stirrer to aid dissolution. Be mindful of any potential exothermic reactions.
-
Transfer: Once fully dissolved, carefully transfer the solution to a labeled volumetric flask or storage bottle.
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Dispose of gloves and any other disposable PPE in the appropriate hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste.[6]
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Disposable items such as gloves, bench paper, and pipette tips should be placed in a designated hazardous waste bag or container.
Emergency Procedures: Planning for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, and you are trained and have the appropriate spill kit, you may clean it up. For large spills, evacuate the lab and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both their personal safety and the integrity of their groundbreaking research.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
